Product packaging for 2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde(Cat. No.:CAS No. 14562-10-8)

2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B177385
CAS No.: 14562-10-8
M. Wt: 198.22 g/mol
InChI Key: IKYDTCFKUJZPPO-UHFFFAOYSA-N
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Description

2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C13H10O2 and its molecular weight is 198.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10O2 B177385 2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde CAS No. 14562-10-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-3-phenylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O2/c14-9-11-7-4-8-12(13(11)15)10-5-2-1-3-6-10/h1-9,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKYDTCFKUJZPPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC(=C2O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50443706
Record name 2-FORMYL-6-PHENYLPHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14562-10-8
Record name 2-FORMYL-6-PHENYLPHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: 2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde (CAS 14562-10-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde is an aromatic aldehyde that holds significant interest as a versatile intermediate in organic synthesis. Its molecular architecture, featuring a biphenyl backbone with strategically placed hydroxyl and formyl functional groups, makes it a valuable precursor for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of this compound, with a focus on its utility in the development of novel therapeutic agents and functional materials.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized in the tables below, providing a ready reference for researchers.

Table 1: General and Physicochemical Properties
PropertyValueReference
CAS Number 14562-10-8[1][2]
Molecular Formula C₁₃H₁₀O₂[1]
Molecular Weight 198.22 g/mol [1]
Physical Form Solid[2]
Purity Typically ≥95%[2]
Storage Temperature 2-8°C, under inert atmosphere[2]
Table 2: Spectroscopic Data
SpectroscopyDataReference
¹H NMR (300 MHz, CDCl₃) δ 11.6 (s, 1H), 10.0 (s, 1H), 7.7-6.9 (m, 7H)[1]
HPLC Retention Time 8.8 min (Mobile phase: 1-90% acetonitrile/water with 0.05% trifluoroacetic acid, Detection at 254 nm)[1]

Synthesis

A common and efficient method for the synthesis of this compound involves the ortho-formylation of 2-phenylphenol. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of this compound

Materials:

  • o-Phenylphenol

  • Tetrahydrofuran (THF)

  • Triethylamine

  • Magnesium dichloride

  • Paraformaldehyde

  • 3N Hydrochloric acid

  • Ether or Ethyl acetate

  • Anhydrous sodium sulfate

  • Water

  • Brine

Procedure:

  • Dissolve o-phenylphenol (1 equivalent) in THF.

  • Add triethylamine (3.5 equivalents) and magnesium dichloride (1.5 equivalents) to the solution.

  • Add paraformaldehyde (6.0 equivalents) portion-wise over 10 minutes, controlling the exothermic reaction. The reaction mixture will gradually turn yellow.

  • Gently reflux the yellow mixture for 1.5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of 20% ethyl acetate in hexane. The product will have a higher Rf value than the starting material (Rf ≈ 0.44).

  • Once the reaction is complete, cool the mixture in an ice bath.

  • Adjust the pH to approximately 5 with 3N hydrochloric acid.

  • Extract the product with ether or ethyl acetate.

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the oily product.[1]

Synthesis Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_product Product o_phenylphenol o-Phenylphenol reflux Reflux (1.5h) o_phenylphenol->reflux paraformaldehyde Paraformaldehyde paraformaldehyde->reflux reagents Triethylamine, MgCl₂, THF reagents->reflux acidification Acidification (3N HCl) reflux->acidification extraction Extraction (Ether/EtOAc) acidification->extraction washing Washing (Water, Brine) extraction->washing drying Drying (Na₂SO₄) washing->drying concentration Concentration drying->concentration product This compound concentration->product

Caption: Workflow for the synthesis of this compound.

Reactivity and Potential Applications

The presence of both a hydroxyl and an aldehyde group on the biphenyl scaffold makes this compound a versatile building block for the synthesis of a variety of derivatives with potential biological activities.

Synthesis of Schiff Bases

The aldehyde functionality readily undergoes condensation reactions with primary amines to form Schiff bases (imines). These derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

General Protocol: Synthesis of Schiff Base Derivatives

Materials:

  • This compound

  • Primary amine (e.g., substituted anilines, amino acids)

  • Ethanol or Methanol

  • Catalytic amount of acid (e.g., acetic acid)

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol or methanol.

  • Add the primary amine (1 equivalent) to the solution.

  • Add a catalytic amount of acetic acid.

  • Reflux the reaction mixture for 2-4 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature.

  • The Schiff base product may precipitate out of the solution upon cooling or after the addition of water.

  • Collect the solid by filtration, wash with a cold solvent, and dry.

Schiff Base Formation

SchiffBaseFormation aldehyde This compound reaction + aldehyde->reaction amine Primary Amine (R-NH₂) amine->reaction schiff_base Schiff Base Derivative water Water product reaction->product Condensation product->schiff_base product->water

Caption: General reaction scheme for the synthesis of Schiff bases.

Formation of Metal Complexes

The hydroxyl and the imine nitrogen of the Schiff base derivatives can act as chelating ligands to form stable complexes with various metal ions. These metal complexes have been extensively studied for their enhanced biological activities compared to the free ligands.

General Protocol: Synthesis of Metal Complexes

Materials:

  • Schiff base ligand

  • Metal salt (e.g., CuCl₂, NiCl₂, ZnCl₂)

  • Ethanol or Methanol

Procedure:

  • Dissolve the Schiff base ligand (1 or 2 equivalents) in a suitable solvent like ethanol or methanol.

  • Dissolve the metal salt (1 equivalent) in the same solvent in a separate flask.

  • Add the metal salt solution dropwise to the ligand solution with constant stirring.

  • The reaction mixture is typically stirred at room temperature or refluxed for a few hours.

  • The resulting metal complex often precipitates out of the solution.

  • Collect the solid by filtration, wash with the solvent, and dry.

Metal Complex Formation

MetalComplexFormation schiff_base Schiff Base Ligand reaction + schiff_base->reaction metal_ion Metal Ion (Mⁿ⁺) metal_ion->reaction metal_complex Metal Complex reaction->metal_complex Chelation

Caption: General scheme for the formation of metal complexes from Schiff bases.

Potential Biological Activities

While specific biological data for this compound is limited in the public domain, the broader class of biphenyl derivatives and aromatic aldehydes exhibits a range of biological activities.

Antimicrobial Activity

Aromatic aldehydes and their Schiff base derivatives have been reported to possess antibacterial and antifungal properties. The lipophilicity of the biphenyl group may enhance the ability of these compounds to penetrate microbial cell membranes.

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Materials:

  • Test compound (this compound or its derivatives)

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.

  • Prepare a standardized inoculum of the microbial strain.

  • Add the inoculum to each well of the microtiter plate.

  • Include positive (microbes in broth) and negative (broth only) controls.

  • Incubate the plates at the optimal temperature for the microbial growth (e.g., 37°C for 24 hours for bacteria).

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth.

Anti-inflammatory Activity

Phenolic compounds are known to possess anti-inflammatory properties, often attributed to their antioxidant and enzyme-inhibiting activities. The structural similarity of this compound to other bioactive phenolic compounds suggests its potential as an anti-inflammatory agent.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Inhibition of Albumin Denaturation)

Materials:

  • Test compound

  • Bovine serum albumin (BSA)

  • Phosphate buffered saline (PBS, pH 6.4)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the test compound at various concentrations and a 1% aqueous solution of BSA.

  • Incubate the mixture at 37°C for 20 minutes.

  • Induce denaturation by heating at 51°C for 20 minutes.

  • Cool the solutions to room temperature.

  • Measure the turbidity of the solutions at 660 nm.

  • Use a standard anti-inflammatory drug (e.g., diclofenac sodium) as a positive control.

  • Calculate the percentage inhibition of protein denaturation.

Safety and Handling

Appropriate safety precautions should be taken when handling this compound.

Table 3: Hazard and Precautionary Information
CategoryInformation
Hazard Statements H302 (Harmful if swallowed), H319 (Causes serious eye irritation)
Precautionary Statements P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P337+P313 (If eye irritation persists: Get medical advice/attention), P501 (Dispose of contents/container to an approved waste disposal plant)

Conclusion

This compound is a valuable and reactive intermediate with significant potential in synthetic organic chemistry. Its utility in the preparation of Schiff bases and their metal complexes opens avenues for the discovery of new compounds with a wide array of biological activities, including antimicrobial and anti-inflammatory properties. This technical guide provides a solid foundation of its known properties and synthetic methodologies, encouraging further research into its potential applications in drug discovery and materials science. It is important to note that while the potential for biological activity is high, further in-depth studies are required to fully elucidate the specific activities and mechanisms of action of this compound and its derivatives.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxybiphenyl-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxybiphenyl-3-carbaldehyde, also known as 3-(2-hydroxyphenyl)benzaldehyde, is an aromatic organic compound with the chemical formula C₁₃H₁₀O₂.[1] Its structure, featuring a biphenyl backbone with hydroxyl and aldehyde functional groups, makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis, and an exploration of its relevance in scientific research and drug development. The strategic placement of the hydroxyl and aldehyde groups allows for a variety of chemical transformations, making it a versatile building block for the synthesis of more complex molecules, including those with potential biological activity.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₃H₁₀O₂[1]
Molecular Weight 198.22 g/mol [1]
CAS Number 14562-10-8[2][3]
Physical Form Solid or oily product[1][4]
Solubility No data available
Melting Point No data available
Boiling Point No data available
pKa No data available

Spectroscopic Data

The structural characterization of 2-hydroxybiphenyl-3-carbaldehyde is supported by the following spectroscopic data.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum provides insight into the hydrogen atom environment within the molecule.

  • ¹H NMR (300 MHz, CDCl₃): δ 11.6 ppm (s, 1H, -OH), 10.0 ppm (s, 1H, -CHO), 7.7-6.9 ppm (m, 7H, Ar-H).[1]

Experimental Protocols

A detailed experimental protocol for the synthesis of 2-hydroxybiphenyl-3-carbaldehyde is provided below. This method is based on the ortho-formylation of 2-phenylphenol.

Synthesis of 2-Hydroxybiphenyl-3-carbaldehyde

Reaction Scheme:

G reactant1 2-Phenylphenol product 2-Hydroxybiphenyl-3-carbaldehyde reactant1->product reagents reactant2 Paraformaldehyde reactant2->product reagents 1. MgCl₂, Et₃N, THF 2. Reflux 3. HCl (aq)

A general reaction scheme for the synthesis.

Materials:

  • 2-Phenylphenol (o-phenylphenol)

  • Anhydrous Magnesium Dichloride (MgCl₂)

  • Paraformaldehyde

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • 3N Hydrochloric Acid (HCl)

  • Ether or Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Water (H₂O)

  • Brine

Procedure:

  • In a dry reaction vessel under an inert atmosphere, dissolve 2-phenylphenol (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

  • To this solution, add triethylamine (3.5 equivalents) followed by anhydrous magnesium dichloride (1.5 equivalents).

  • Add paraformaldehyde (6.0 equivalents) portion-wise to the stirred mixture.

  • The reaction mixture is then heated to a gentle reflux for approximately 1.5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture in an ice bath.

  • Acidify the reaction mixture to a pH of approximately 5 by the slow addition of 3N hydrochloric acid.

  • Extract the product with either ether or ethyl acetate. Combine the organic layers.

  • Wash the combined organic layers sequentially with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution to remove the drying agent.

  • Concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel.

Workflow Diagram:

G start Start: Dissolve 2-Phenylphenol in THF add_reagents Add Et3N and MgCl2 start->add_reagents add_paraform Add Paraformaldehyde add_reagents->add_paraform reflux Reflux for 1.5 hours add_paraform->reflux cool Cool in Ice Bath reflux->cool acidify Acidify with 3N HCl cool->acidify extract Extract with Ether/Ethyl Acetate acidify->extract wash Wash with Water and Brine extract->wash dry Dry over Na2SO4 wash->dry filter Filter dry->filter concentrate Concentrate under Reduced Pressure filter->concentrate end End: Crude 2-Hydroxybiphenyl-3-carbaldehyde concentrate->end

Synthesis and workup workflow.

Applications in Research and Drug Development

The unique structural features of 2-hydroxybiphenyl-3-carbaldehyde make it a valuable precursor in the synthesis of a variety of organic compounds. The presence of the aldehyde group allows for the formation of Schiff bases, while the hydroxyl group can be a site for etherification or esterification. These reactions open pathways to the creation of novel heterocyclic compounds and other complex molecular architectures that are of interest in medicinal chemistry for the development of new therapeutic agents. The biphenyl moiety itself is a common scaffold in many biologically active molecules.

Conclusion

This technical guide provides a summary of the currently available physicochemical data for 2-hydroxybiphenyl-3-carbaldehyde. While some key experimental values remain to be determined, the provided synthesis protocol and spectroscopic information offer a solid foundation for researchers and scientists working with this compound. Further investigation into its physical properties and biological activities will undoubtedly enhance its utility in the fields of organic synthesis and drug discovery.

References

Elucidation of the Structure of 2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde, a valuable intermediate in organic synthesis.[1] This document details the compound's properties, a robust synthesis protocol, and an analysis of its key spectroscopic data.

Compound Identity and Properties

This compound is an aromatic compound featuring a biphenyl backbone with hydroxyl and aldehyde functional groups positioned ortho and meta to the biphenyl linkage, respectively. These functional groups make it a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical agents and fine chemicals.[1]

PropertyValueSource
Chemical Name This compound[2]
CAS Number 14562-10-8[2]
Molecular Formula C₁₃H₁₀O₂[2]
Molecular Weight 198.22 g/mol [2]
Physical Form Solid[3]
Purity ≥95%[3]
Storage 2-8°C, under inert atmosphere[3]
InChI Key IKYDTCFKUJZPPO-UHFFFAOYSA-N[3]

Synthesis of this compound

A general and efficient procedure for the synthesis of this compound involves the formylation of o-phenylphenol.[2]

Experimental Protocol

The synthesis can be carried out as follows:

  • Reaction Setup: Dissolve o-phenylphenol (1 equivalent) in tetrahydrofuran (THF).

  • Addition of Reagents: Add triethylamine (3.5 equivalents) and magnesium dichloride (1.5 equivalents) to the solution.

  • Formylation: Carefully add paraformaldehyde (6.0 equivalents) in portions to control the exothermic reaction. The reaction mixture will gradually turn yellow.

  • Reflux: Gently reflux the yellow mixture for 1.5 hours. Monitor the reaction progress using thin-layer chromatography (TLC) with a 20% ethyl acetate/hexane mobile phase. The target product will have an Rf value of approximately 0.44.[2]

  • Workup: After the reaction is complete, cool the mixture in an ice bath. Adjust the pH to approximately 5 with 3N hydrochloric acid.

  • Extraction: Extract the acidified solution with diethyl ether or ethyl acetate. Combine the organic layers, wash sequentially with water and brine, and then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the dried organic phase under reduced pressure to yield the product.[2] Further purification can be achieved by column chromatography on silica gel.

Synthesis Workflow

G Synthesis and Characterization Workflow start Start reactants o-phenylphenol, Paraformaldehyde, Triethylamine, MgCl₂, THF start->reactants 1. Reagents reaction Reflux (1.5 h) reactants->reaction 2. Reaction workup Acidic Workup & Extraction reaction->workup 3. Quenching purification Column Chromatography workup->purification 4. Purification product This compound purification->product 5. Isolated Product characterization Spectroscopic Analysis (NMR, IR, MS) product->characterization 6. Structure Confirmation end End characterization->end

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Spectral Data of 2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde

This technical guide provides a comprehensive overview of the spectral data for this compound. Due to the limited availability of directly published complete spectral datasets for this specific compound, this guide combines known experimental data with predicted spectral characteristics based on analogous compounds. Detailed experimental protocols for acquiring such data are also provided, alongside a logical workflow for spectral analysis.

Data Presentation

The following tables summarize the available and expected quantitative spectral data for this compound.

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
11.6Singlet1HAr-OH
10.0Singlet1HCH O
7.7-6.9Multiplet7HAr-H

Solvent: CDCl₃, Frequency: 300 MHz[1]

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmCarbon TypeAssignment
~190-195CarbonylC HO
~160-165AromaticC -OH
~115-140AromaticAr-C

Table 3: Predicted Infrared (IR) Spectral Data

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3200-3400 (broad)O-H StretchPhenolic -OH
~3000-3100C-H StretchAromatic C-H
~2800-2900 & ~2700-2800C-H StretchAldehyde C-H (Fermi doublets)
~1650-1680C=O StretchAromatic Aldehyde C=O
~1450-1600C=C StretchAromatic C=C

Table 4: Predicted Mass Spectrometry Data

m/z ValueFragmentation
198.22[M]⁺ (Molecular Ion)
197[M-H]⁺
169[M-CHO]⁺
141[M-CHO-CO]⁺
77[C₆H₅]⁺

Experimental Protocols

Detailed methodologies for the key experiments are outlined below. These are generalized protocols and may require optimization for specific instrumentation and sample characteristics.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.

    • Add approximately 0.7 mL of deuterated chloroform (CDCl₃).

    • Gently agitate the vial to ensure the sample is fully dissolved.

    • Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.

    • For ¹³C NMR, use a 45-degree pulse angle, a 2-second relaxation delay, and acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

2. Infrared (IR) Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.

    • Place a small amount of the solid this compound sample onto the center of the ATR crystal.

    • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background to generate the final IR spectrum.

    • Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

3. Mass Spectrometry (MS)

  • Sample Preparation (Electron Ionization - EI):

    • Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

    • For EI, use a standard electron energy of 70 eV.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Mandatory Visualization

The following diagram illustrates a logical workflow for the acquisition and analysis of spectral data for an organic compound such as this compound.

Spectral_Analysis_Workflow Figure 1: General Workflow for Spectral Data Acquisition and Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Structure Elucidation Compound Obtain Pure Compound Dissolve Dissolve in Appropriate Deuterated Solvent (NMR) or Prepare for IR/MS Compound->Dissolve NMR ¹H & ¹³C NMR Spectroscopy Dissolve->NMR IR Infrared Spectroscopy Dissolve->IR MS Mass Spectrometry Dissolve->MS ProcessNMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->ProcessNMR ProcessIR Process IR Data (Baseline Correction) IR->ProcessIR ProcessMS Analyze Mass Spectrum (Identify Molecular Ion, Fragmentation) MS->ProcessMS InterpretNMR Interpret NMR Spectra (Chemical Shifts, Coupling, Integration) ProcessNMR->InterpretNMR InterpretIR Interpret IR Spectrum (Identify Functional Groups) ProcessIR->InterpretIR InterpretMS Interpret Mass Spectrum (Determine Molecular Formula, Confirm Structure) ProcessMS->InterpretMS Combine Combine All Spectral Data InterpretNMR->Combine InterpretIR->Combine InterpretMS->Combine Structure Propose/Confirm Chemical Structure Combine->Structure

A general workflow for spectral data acquisition and analysis.

Since no specific signaling pathways for this compound have been identified in the literature, a diagram illustrating a relevant biological context cannot be provided at this time. Biphenyl derivatives are known to possess a wide range of biological activities, including antimicrobial and anti-inflammatory properties, suggesting potential interactions with various cellular targets.[2] Further research is required to elucidate the specific mechanisms of action for this compound.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H NMR spectrum of 2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide presents a predicted spectrum based on the analysis of structurally analogous compounds. This information is intended to aid researchers in the identification, characterization, and quality control of this and related molecules.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are derived from established chemical shift principles and experimental data from analogous compounds, including 2-hydroxybenzaldehyde, biphenyl-2-carbaldehyde, and 4-hydroxybiphenyl.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Notes
H-α (Aldehyde)9.9 - 10.1Singlet (s)-The aldehyde proton is significantly deshielded and appears as a sharp singlet.
H-47.9 - 8.1Doublet of doublets (dd)J ≈ 7.8, 1.8Ortho-coupled to H-5 and meta-coupled to H-6.
H-67.6 - 7.8Doublet of doublets (dd)J ≈ 7.8, 1.8Ortho-coupled to H-5 and meta-coupled to H-4.
H-2', H-6'7.5 - 7.7Multiplet (m)-Protons on the unsubstituted phenyl ring, likely appearing as a multiplet.
H-3', H-4', H-5'7.3 - 7.5Multiplet (m)-Protons on the unsubstituted phenyl ring, likely appearing as a multiplet.
H-57.1 - 7.3Triplet (t)J ≈ 7.8Ortho-coupled to H-4 and H-6.
-OH11.0 - 11.5Singlet (s), broad-The phenolic proton is expected to be significantly downfield and potentially broad due to intramolecular hydrogen bonding with the adjacent aldehyde group.

Structural Diagram and Proton Assignments

The following diagram illustrates the molecular structure of this compound with the assigned proton labels corresponding to the data in the table above.

Caption: Molecular structure of this compound with proton numbering.

Experimental Protocol

The following is a general protocol for the acquisition of a ¹H NMR spectrum for this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid this compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for many organic molecules, but DMSO-d₆ may be preferred to ensure the observation of the hydroxyl proton, which can sometimes exchange with trace amounts of water in other solvents.

  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shifts (δ = 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The ¹H NMR spectrum should be acquired on a high-resolution NMR spectrometer, for example, a 400 MHz or 600 MHz instrument.

  • The spectrometer should be properly tuned and shimmed to ensure optimal resolution and line shape.

3. Data Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

  • Spectral Width: A spectral width of approximately 12-15 ppm is recommended to ensure all signals, including the downfield aldehyde and hydroxyl protons, are observed.

  • Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

  • Relaxation Delay: A relaxation delay of 1-2 seconds should be used between pulses.

  • Number of Scans: The number of scans will depend on the sample concentration. For a reasonably concentrated sample, 16 to 64 scans should provide a good signal-to-noise ratio.

  • Temperature: The experiment is typically run at room temperature (approximately 298 K).

4. Data Processing:

  • The raw data (Free Induction Decay, FID) should be processed using appropriate NMR software.

  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

  • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integrate the signals to determine the relative number of protons corresponding to each resonance.

  • Analyze the multiplicities and coupling constants to aid in the structural assignment.

Logical Workflow for Spectral Prediction

The prediction of the ¹H NMR spectrum for this compound follows a logical workflow based on the analysis of its structural fragments and comparison with known compounds.

G A Target Molecule: This compound B Structural Fragmentation A->B C Analog 1: 2-Hydroxybenzaldehyde B->C Salicylaldehyde Fragment D Analog 2: Biphenyl-3-carbaldehyde B->D Biphenyl Carbaldehyde Fragment E Analog 3: Unsubstituted Phenyl Ring B->E Unsubstituted Phenyl Group F Data Integration & Prediction C->F Predicts -OH and -CHO proton shifts and ortho/meta couplings on substituted ring D->F Predicts influence of biphenyl on aldehyde and ring proton shifts E->F Predicts chemical shifts for the unsubstituted ring G Predicted ¹H NMR Spectrum F->G

Caption: Workflow for predicting the ¹H NMR spectrum of the target compound.

Aromatic Aldehydes with the Molecular Formula C13H10O2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of aromatic aldehydes with the chemical formula C13H10O2, with a primary focus on the prominent isomers: phenoxybenzaldehydes and dibenzofuran carboxaldehydes. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive data on their chemical properties, synthesis, and biological significance.

Isomers of C13H10O2 Aromatic Aldehydes

The molecular formula C13H10O2 encompasses several aromatic aldehyde isomers. The most well-documented of these are the phenoxybenzaldehydes, which exist in ortho, meta, and para forms. Another notable class of isomers is the dibenzofuran carboxaldehydes.

Phenoxybenzaldehydes

Phenoxybenzaldehydes are characterized by a phenoxy group attached to a benzaldehyde ring. The position of the phenoxy group relative to the aldehyde group defines the three positional isomers:

  • 2-Phenoxybenzaldehyde: The phenoxy group is at the ortho position.

  • 3-Phenoxybenzaldehyde: The phenoxy group is at the meta position.

  • 4-Phenoxybenzaldehyde: The phenoxy group is at the para position.

These compounds are of significant interest as key intermediates in the synthesis of pyrethroid insecticides.[1] Furthermore, emerging research highlights their potential in medicinal chemistry, exhibiting antifungal and anticancer properties.[2][3]

Dibenzofuran Carboxaldehydes

Dibenzofuran carboxaldehydes feature a formyl group attached to the dibenzofuran ring system. Depending on the position of the aldehyde group, several isomers are possible, including:

  • Dibenzofuran-2-carboxaldehyde

  • Dibenzofuran-3-carboxaldehyde

  • Dibenzofuran-4-carboxaldehyde

These compounds serve as versatile building blocks in organic synthesis, particularly for creating complex heterocyclic molecules with potential biological activities.[4][5]

Quantitative Data

The following tables summarize the key physical and spectroscopic data for the identified isomers of C13H10O2 aromatic aldehydes.

Physical Properties
CompoundIUPAC NameCAS NumberMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL)
1 2-Phenoxybenzaldehyde19434-34-5198.22-114 °C at 0.1 mmHg1.154 (predicted)
2 3-Phenoxybenzaldehyde39515-51-0198.2213169-169.5 °C at 11 mmHg1.147 at 25 °C
3 4-Phenoxybenzaldehyde67-36-7198.2224-25185 °C at 14 mmHg1.132 at 25 °C
4 Dibenzofuran-2-carboxaldehyde5397-82-0196.20---
5 Dibenzofuran-3-carboxaldehyde51818-91-8196.20---
6 Dibenzofuran-4-carboxaldehyde96706-46-6196.2094-98360.5 at 760 mmHg1.289 (predicted)
Spectroscopic Data

¹H NMR (Proton NMR) Data (400 MHz, CDCl₃, δ in ppm)

CompoundAr-CHOAromatic Protons
2-Phenoxybenzaldehyde ~10.4~6.9 - 7.9 (m, 9H)
3-Phenoxybenzaldehyde 9.95 (s)7.05-7.6 (m, 9H)[4]
4-Phenoxybenzaldehyde 9.88 (s)6.9 - 7.8 (m, 9H)

¹³C NMR (Carbon NMR) Data (101 MHz, DMSO-d6, δ in ppm)

CompoundC=OAromatic Carbons
2-Methoxybenzaldehyde (analogue) 189.0112.6, 120.5, 124.1, 127.7, 136.4, 161.5
3-Phenoxybenzaldehyde 192.1118.0, 121.3, 123.7, 124.7, 130.2, 130.3, 131.1, 137.9, 156.4, 157.9
4-Methylbenzaldehyde (analogue) 192.6129.6, 129.7, 134.0, 145.2

Mass Spectrometry (MS) Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragment Ions
3-Phenoxybenzaldehyde 198169, 141, 77[6][7]
4-Phenoxybenzaldehyde 198169, 141, 77[8]
Benzaldehyde (analogue) 106105, 77[1]

Infrared (IR) Spectroscopy Data (cm⁻¹)

CompoundC=O StretchC-O-C StretchC-H (Aromatic) Stretch
3-Phenoxybenzaldehyde ~1700~1240~3060
4-Phenoxybenzaldehyde ~1695~1245~3060

Experimental Protocols

Synthesis of Phenoxybenzaldehydes via Ullmann Condensation

The Ullmann condensation is a classic method for the formation of diaryl ethers. This can be adapted for the synthesis of phenoxybenzaldehydes from the corresponding halobenzaldehydes and phenol.

Materials:

  • Halobenzaldehyde (e.g., 3-bromobenzaldehyde)

  • Phenol

  • Potassium carbonate (K₂CO₃)

  • Copper(I) iodide (CuI)

  • Pyridine (as solvent)

  • Toluene (for workup)

  • Hydrochloric acid (HCl), dilute

  • Sodium hydroxide (NaOH), dilute

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the halobenzaldehyde, phenol, potassium carbonate, and a catalytic amount of copper(I) iodide.

  • Add dry pyridine as the solvent.

  • Heat the reaction mixture to reflux (typically 120-150 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add toluene and water to the reaction mixture and separate the organic layer.

  • Wash the organic layer sequentially with dilute hydrochloric acid, dilute sodium hydroxide solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to yield the pure phenoxybenzaldehyde.

SynthesisWorkflow Ullmann Condensation for Phenoxybenzaldehyde Synthesis Reactants Halobenzaldehyde + Phenol ReactionVessel Reaction Flask (Pyridine, K₂CO₃, CuI catalyst) Reactants->ReactionVessel Heating Reflux (120-150 °C) ReactionVessel->Heating Workup Workup (Toluene/Water extraction, Acid/Base washes) Heating->Workup Purification Purification (Column Chromatography or Distillation) Workup->Purification Product Phenoxybenzaldehyde Purification->Product

Caption: General workflow for the synthesis of phenoxybenzaldehydes via Ullmann condensation.

Synthesis of Dibenzofuran Carboxaldehydes

The synthesis of dibenzofuran carboxaldehydes can be achieved through various methods, including the formylation of dibenzofuran.

Materials:

  • Dibenzofuran

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Sodium acetate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure (Vilsmeier-Haack Reaction):

  • In a flask cooled in an ice bath, slowly add phosphorus oxychloride to N,N-dimethylformamide with stirring to form the Vilsmeier reagent.

  • Dissolve dibenzofuran in dichloromethane and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the mixture with a sodium acetate solution.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired dibenzofuran carboxaldehyde.

Biological Activities and Signaling Pathways

Role in Agriculture and Environmental Science

3-Phenoxybenzaldehyde is a known environmental transformation product and metabolite of several synthetic pyrethroid insecticides, such as beta-cypermethrin.[6] Its presence in the environment is therefore an indicator of pyrethroid usage and degradation.

Antifungal Activity

Benzaldehyde derivatives have been shown to possess antifungal activity. The proposed mechanism of action involves the disruption of cellular antioxidation systems in fungal pathogens.[9] These compounds can act as redox cyclers, leading to an increase in reactive oxygen species (ROS) within the fungal cells. This oxidative stress can damage cellular components, including membranes, proteins, and DNA, ultimately leading to fungal cell death. The presence of a hydroxyl group in the ortho position to the aldehyde has been found to enhance this activity.[9]

Antifungal_Mechanism Proposed Antifungal Mechanism of Benzaldehyde Derivatives cluster_FungalCell Inside Fungal Cell Benzaldehyde Phenoxybenzaldehyde Derivative FungalCell Fungal Cell RedoxCycling Redox Cycling FungalCell->RedoxCycling ROS Increased Reactive Oxygen Species (ROS) RedoxCycling->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress CellularDamage Damage to: - Membranes - Proteins - DNA OxidativeStress->CellularDamage CellDeath Fungal Cell Death CellularDamage->CellDeath

Caption: Proposed mechanism of antifungal activity of phenoxybenzaldehyde derivatives.

Anticancer Potential

Recent studies have explored the anticancer properties of phenoxybenzaldehyde derivatives. Some derivatives have been shown to induce senescence in neuroblastoma cells without causing apoptosis or ferroptosis.[10] The metabolite of some pyrethroids, 3-phenoxybenzoic acid, has been demonstrated to induce apoptosis in human hepatocyte cells through the regulation of Caspase-3 and Bcl-2.[2] This suggests that the broader class of compounds related to phenoxybenzaldehydes may have complex interactions with cell fate pathways. Benzaldehyde itself has been investigated for its antitumor activity, where it was suggested to induce differentiation in squamous cell carcinoma.[11] The anticancer mechanism of some benzaldehyde derivatives is thought to involve the induction of apoptosis through mitochondrial damage.[3]

Conclusion

The C13H10O2 aromatic aldehydes, particularly the phenoxybenzaldehyde and dibenzofuran carboxaldehyde isomers, represent a versatile class of compounds with significant applications in both industry and biomedical research. Their roles as synthetic intermediates are well-established, and their emerging biological activities as antifungal and anticancer agents present exciting opportunities for the development of new therapeutic agents. This guide provides a foundational resource for researchers to further explore the chemistry and therapeutic potential of these valuable molecules.

References

An In-depth Technical Guide to 2-Hydroxy-biphenyl: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-biphenyl, also known as o-phenylphenol, is a versatile organic compound with a rich history of applications, primarily as a biocide. This technical guide provides a comprehensive overview of its discovery, synthesis, and multifaceted mechanisms of action. Detailed experimental protocols for key synthesis methodologies are presented, alongside quantitative data on its biological activity. Furthermore, this guide illustrates the signaling pathways and experimental workflows associated with 2-hydroxy-biphenyl, offering a valuable resource for researchers and professionals in the fields of chemistry, microbiology, and drug development.

Introduction: A Historical Perspective

2-Hydroxy-biphenyl is an aromatic organic compound with the chemical formula C₁₂H₁₀O. It consists of a biphenyl backbone with a hydroxyl group substituted at the ortho position. Historically, it has been widely utilized as a fungicide, particularly for the post-harvest treatment of citrus fruits to prevent spoilage. Its utility also extends to being a disinfectant in various settings and a preservative in industrial products. The discovery and development of 2-hydroxy-biphenyl have been driven by the need for effective and broad-spectrum antimicrobial agents.

Physicochemical Properties

A summary of the key physicochemical properties of 2-hydroxy-biphenyl is presented in the table below.

PropertyValue
Molecular FormulaC₁₂H₁₀O
Molar Mass170.21 g/mol
AppearanceWhite to light-colored crystalline solid
Melting Point56-59 °C
Boiling Point286 °C
Solubility in Water0.7 g/L at 20 °C
pKa9.95

Synthesis of 2-Hydroxy-biphenyl: Key Methodologies

Several methods have been developed for the synthesis of 2-hydroxy-biphenyl, ranging from classical organic reactions to industrial recovery processes.

Gomberg-Bachmann Reaction

The Gomberg-Bachmann reaction is a classic method for the formation of aryl-aryl bonds via a diazonium salt intermediate.

Experimental Protocol:

  • Diazotization of o-Anisidine: Dissolve o-anisidine in a cooled aqueous solution of hydrochloric acid. Slowly add a solution of sodium nitrite while maintaining the temperature below 5 °C to form the corresponding diazonium salt.

  • Coupling Reaction: In a separate vessel, prepare a solution of benzene in an alkaline medium (e.g., aqueous sodium hydroxide). Slowly add the freshly prepared diazonium salt solution to the benzene solution with vigorous stirring. The reaction proceeds via a radical mechanism to form 2-methoxy-biphenyl.

  • Demethylation: The resulting 2-methoxy-biphenyl is then demethylated to yield 2-hydroxy-biphenyl. This can be achieved by refluxing with a strong acid such as hydrobromic acid.

  • Purification: The final product is purified by extraction and subsequent distillation or recrystallization.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that couples two aryl halides. For the synthesis of 2-hydroxy-biphenyl, a variation of this reaction is employed.

Experimental Protocol:

  • Reaction Setup: In a reaction flask, combine o-bromophenol, a copper catalyst (e.g., copper(I) oxide or finely divided copper powder), and a high-boiling solvent such as dimethylformamide (DMF).

  • Addition of Base: Add a base, such as potassium carbonate, to the mixture.

  • Reaction Conditions: Heat the reaction mixture to a high temperature (typically 150-200 °C) and maintain it for several hours with stirring.

  • Work-up and Purification: After the reaction is complete, cool the mixture and filter to remove the copper salts. The filtrate is then subjected to an acidic work-up to protonate the phenoxide. The crude 2-hydroxy-biphenyl is purified by extraction and distillation.

Industrial Recovery from Phenol Production

In the industrial production of phenol via the cumene process, 2-hydroxy-biphenyl is formed as a byproduct. It can be recovered from the high-boiling residue of the phenol distillation.

Experimental Protocol:

  • Fractional Distillation: The residue from the primary phenol distillation, which is rich in various phenolic compounds, is subjected to fractional distillation under reduced pressure.

  • Solvent Extraction: The fraction containing 2-hydroxy-biphenyl is then treated with a suitable solvent to selectively extract the desired compound.

  • Crystallization: The extracted solution is concentrated, and 2-hydroxy-biphenyl is isolated by crystallization. Further purification can be achieved by recrystallization from an appropriate solvent.

Biological Activity and Mechanism of Action

2-Hydroxy-biphenyl exhibits broad-spectrum antimicrobial activity against a variety of fungi and bacteria.

Quantitative Biological Data

The following tables summarize the minimum inhibitory concentration (MIC) and 50% inhibitory concentration (IC50) values of 2-hydroxy-biphenyl against selected microorganisms.

Table 1: Antifungal Activity of 2-Hydroxy-biphenyl

Fungal SpeciesMIC (µg/mL)Reference
Aspergillus niger50 - 100[1]
Candida albicans25 - 75[1]
Penicillium chrysogenum10 - 50

Table 2: Antibacterial Activity of 2-Hydroxy-biphenyl

Bacterial SpeciesIC50 (µg/mL)Reference
Staphylococcus aureus15 - 40[2]
Escherichia coli30 - 80[2]
Pseudomonas aeruginosa>100[2]
Mechanism of Action

The antimicrobial activity of 2-hydroxy-biphenyl is multifactorial, involving the disruption of cellular membranes, inhibition of key metabolic pathways, and the generation of oxidative stress.

One of the primary mechanisms of antifungal action is the disruption of the fungal cell membrane. 2-Hydroxy-biphenyl is believed to interfere with the biosynthesis of ergosterol, a crucial component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.[3][4] Inhibition of ergosterol synthesis leads to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by 2-Hydroxy-biphenyl cluster_outcome Consequences Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl Pyrophosphate Isopentenyl Pyrophosphate Mevalonate->Isopentenyl Pyrophosphate Squalene Squalene Isopentenyl Pyrophosphate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol 14-alpha-demethylase Ergosterol Depletion Ergosterol Depletion 2-Hydroxy-biphenyl 2-Hydroxy-biphenyl Squalene epoxidase Squalene epoxidase 2-Hydroxy-biphenyl->Squalene epoxidase Inhibits 14-alpha-demethylase 14-alpha-demethylase 2-Hydroxy-biphenyl->14-alpha-demethylase Inhibits Membrane Instability Membrane Instability Ergosterol Depletion->Membrane Instability Cell Lysis Cell Lysis Membrane Instability->Cell Lysis

Inhibition of the ergosterol biosynthesis pathway by 2-hydroxy-biphenyl.

2-Hydroxy-biphenyl and its metabolites can induce oxidative stress within microbial cells. This occurs through the generation of reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids.[2] The accumulation of ROS disrupts normal cellular function and can trigger apoptotic pathways.

Oxidative_Stress_Mechanism 2-Hydroxy-biphenyl 2-Hydroxy-biphenyl Metabolites Metabolites 2-Hydroxy-biphenyl->Metabolites ROS Generation ROS Generation Metabolites->ROS Generation Cellular Damage Cellular Damage ROS Generation->Cellular Damage DNA Damage DNA Damage Cellular Damage->DNA Damage Protein Oxidation Protein Oxidation Cellular Damage->Protein Oxidation Lipid Peroxidation Lipid Peroxidation Cellular Damage->Lipid Peroxidation Apoptosis Apoptosis Cellular Damage->Apoptosis

Induction of oxidative stress by 2-hydroxy-biphenyl and its metabolites.

Experimental Workflows

The following diagram illustrates a general workflow for the synthesis and purification of 2-hydroxy-biphenyl.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants Reactants Reaction Reaction Conditions: - Temperature - Time - Catalyst Reactants->Reaction Crude Product Crude Product Reaction->Crude Product Extraction Extraction Crude Product->Extraction Distillation / Recrystallization Distillation / Recrystallization Extraction->Distillation / Recrystallization Pure 2-Hydroxy-biphenyl Pure 2-Hydroxy-biphenyl Distillation / Recrystallization->Pure 2-Hydroxy-biphenyl Spectroscopy (NMR, IR, MS) Spectroscopy (NMR, IR, MS) Pure 2-Hydroxy-biphenyl->Spectroscopy (NMR, IR, MS) Chromatography (GC, HPLC) Chromatography (GC, HPLC) Pure 2-Hydroxy-biphenyl->Chromatography (GC, HPLC) Purity Assessment Purity Assessment Spectroscopy (NMR, IR, MS)->Purity Assessment Chromatography (GC, HPLC)->Purity Assessment

General workflow for the synthesis and analysis of 2-hydroxy-biphenyl.

Conclusion

2-Hydroxy-biphenyl remains a compound of significant interest due to its well-established antimicrobial properties and its continued use in various industrial applications. This technical guide has provided an in-depth overview of its historical context, synthesis, and mechanisms of action. The detailed experimental protocols and quantitative data presented herein serve as a valuable resource for researchers and professionals engaged in the study and application of this important biphenyl derivative. Further research into its specific molecular targets and the development of more efficient and environmentally benign synthetic routes will continue to expand its utility and relevance in the scientific community.

References

2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde

For researchers, scientists, and professionals in drug development, a thorough understanding of key chemical intermediates is paramount. This guide provides a detailed overview of this compound, a valuable compound in organic synthesis.

Core Molecular Data

This compound is an aromatic compound whose aldehyde and hydroxyl functional groups make it a versatile intermediate for creating more complex molecules.[1][2] It is particularly useful in the synthesis of pharmaceuticals, fine chemicals, bioactive compounds, and specialty polymers.[1][2]

PropertyValue
Molecular Formula C₁₃H₁₀O₂[3][4]
Molecular Weight 198.22 g/mol [3]
CAS Number 14562-10-8[3][4]
Physical Form Solid
Purity 95%[4]
Storage 2-8°C, inert atmosphere[2]

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of this compound involves the reaction of o-phenylphenol with formaldehyde.[3]

Materials:

  • o-phenylphenol

  • Tetrahydrofuran (THF)

  • Triethylamine

  • Magnesium dichloride

  • Paraformaldehyde

  • 3N Hydrochloric acid

  • Ether or Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve o-phenylphenol (300 mmol, 51 g) in tetrahydrofuran (400 mL).[3]

  • Add triethylamine (3.5 equiv, 145 mL) and magnesium dichloride (1.5 equiv, 43 g) to the solution.[3]

  • Add paraformaldehyde (6.0 eq., 54 g) in batches over 10 minutes, controlling the rate to manage the exothermic reaction. The mixture will gradually turn yellow.[3]

  • Gently reflux the yellow mixture for 1.5 hours.[3]

  • Monitor the reaction's progress using thin-layer chromatography (TLC) with a mobile phase of 20% ethyl acetate/hexane. The target product will have an Rf value of 0.44.[3]

  • Once the o-phenylphenol is consumed, cool the mixture in an ice bath.[3]

  • Adjust the pH to approximately 5 with 3N hydrochloric acid.[3]

  • Extract the acidified solution with ether or ethyl acetate.[3]

  • Combine the organic layers and wash sequentially with water and brine.[3]

  • Dry the organic phase over anhydrous sodium sulfate.[3]

  • Concentrate the dried organic phase under reduced pressure to yield the oily product.[3]

This procedure results in a 92% yield of this compound.[3]

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

  • Detection Wavelength: 254 nm[3]

  • Mobile Phase: 1-90% acetonitrile/water containing 0.05% trifluoroacetic acid[3]

  • Retention Time: 8.8 minutes[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Technique: ¹H NMR[3]

  • Frequency: 300 MHz[3]

  • Solvent: CDCl₃[3]

  • Data: δ 11.6 ppm (s, 1H), 10.0 ppm (s, 1H), 7.7-6.9 ppm (m, 7H)[3]

Visualizations

logical_relationship cluster_compound Compound Identity cluster_properties Chemical Properties Compound This compound Formula Molecular Formula C₁₃H₁₀O₂ Compound->Formula is represented by Weight Molecular Weight 198.22 g/mol Formula->Weight determines

Caption: Logical relationship between compound identity and its properties.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis Start Start Materials: o-phenylphenol, formaldehyde Reaction Reaction: Add reagents, reflux for 1.5h Start->Reaction Workup Workup: Acidify, extract, wash, and dry Reaction->Workup TLC TLC Monitoring Reaction->TLC in-process Product Final Product: 2-Hydroxy-[1,1'-biphenyl] -3-carbaldehyde Workup->Product HPLC HPLC Analysis Product->HPLC characterization NMR ¹H NMR Spectroscopy Product->NMR characterization

Caption: Workflow for the synthesis and analysis of the target compound.

References

An In-depth Technical Guide to the Solubility and Stability of 2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde is a bifunctional aromatic compound featuring a biphenyl backbone substituted with hydroxyl and formyl (aldehyde) groups. Its structural complexity makes it a valuable intermediate in the synthesis of fine chemicals and pharmaceutical agents, including potential anti-inflammatory and antimicrobial compounds.[1] The successful application of this molecule in drug development pipelines is contingent upon a thorough understanding of its fundamental physicochemical properties, namely its solubility and stability. These parameters directly influence formulation strategies, analytical method development, and ultimately, the viability of a drug candidate.

This guide provides a comprehensive technical overview of the solubility and stability characteristics of this compound. Moving beyond a simple recitation of data, we will delve into the causal mechanisms behind its behavior, present field-proven experimental protocols for its characterization, and offer insights grounded in extensive laboratory experience. The methodologies described herein are designed as self-validating systems to ensure the generation of robust and reliable data for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

A foundational understanding begins with the compound's basic molecular and physical characteristics. These properties are the primary determinants of its behavior in various solvent systems and under different environmental stressors.

PropertyValueSource
CAS Number 14562-10-8[2]
Molecular Formula C₁₃H₁₀O₂[2]
Molecular Weight 198.22 g/mol [2]
Physical Form Solid
Recommended Storage 2-8°C, under inert atmosphere

Solubility Profile: A Mechanistic and Experimental Approach

The solubility of an active pharmaceutical ingredient (API) is a critical attribute that affects its absorption, distribution, and overall bioavailability. The structure of this compound—containing a large, nonpolar biphenyl core and two polar functional groups—suggests a nuanced solubility profile.

Theoretical Solubility Assessment

The principle of "like dissolves like" provides a strong predictive framework. The extensive aromatic surface area of the biphenyl rings imparts significant hydrophobic character, predicting poor solubility in aqueous media. Conversely, the compound is expected to exhibit greater solubility in organic solvents.[3] The hydroxyl and aldehyde groups, capable of hydrogen bonding, may slightly enhance aqueous solubility compared to the parent biphenyl molecule, but this effect is likely to be minimal. Solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) is predicted to be high, as these solvents can effectively solvate both the aromatic rings and the polar functional groups.

Experimental Workflow for Solubility Determination

To move from theoretical assessment to quantitative data, a robust experimental protocol is essential. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.[4] The following workflow is a self-validating system designed to produce accurate and reproducible results.

G prep_compound Weigh excess compound mix Add compound to solvent in sealed vials prep_compound->mix prep_solvent Select & prepare solvent system (e.g., PBS pH 7.4, Water, EtOH) prep_solvent->mix equilibrate Agitate at constant temp. (e.g., 25°C or 37°C) for 24-48h mix->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge filter Filter supernatant (0.22 µm PVDF filter) centrifuge->filter dilute Dilute filtrate with mobile phase filter->dilute analyze Analyze by validated HPLC-UV method dilute->analyze quantify Quantify against calibration curve analyze->quantify report Report solubility (µg/mL or µM) quantify->report

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol: Equilibrium Solubility Determination

Causality: This protocol is designed to ensure that a true equilibrium is reached between the solid state and the solution, providing the thermodynamic solubility value. Each step is critical: using excess solid ensures saturation; constant agitation prevents settling and facilitates dissolution; filtration removes particulates that would lead to erroneously high results; and analysis by a validated method ensures accuracy.

  • Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a 2 mL glass vial. The excess is visually confirmed by the presence of undissolved solid at the end of the experiment.

  • Solvent Addition: Add 1 mL of the selected solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO).

  • Equilibration: Seal the vials and place them in a shaker or rotator set to a constant temperature (e.g., 25°C) for 24 to 48 hours. A preliminary time-course experiment can validate that equilibrium is reached within 24 hours.

  • Sample Processing:

    • Allow the vials to stand for 1 hour to let larger particles settle.

    • Centrifuge the samples at >10,000 x g for 15 minutes to pellet the remaining solid.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter (low-binding PVDF or PTFE is recommended to minimize compound loss).

  • Quantification:

    • Dilute the clear filtrate with the HPLC mobile phase to a concentration within the range of a pre-established calibration curve.

    • Analyze the diluted sample using a validated stability-indicating HPLC-UV method (see Section 3.4).

    • Calculate the original concentration in the saturated solution to determine the solubility.

Quantitative Solubility Data Summary

The following table should be used to compile experimental data.

Solvent SystemTemperature (°C)Solubility (µg/mL)Solubility (µM)
Deionized Water25
PBS (pH 7.4)25
PBS (pH 7.4)37
Ethanol25
Acetonitrile25
DMSO25

Stability Profile and Degradation Pathways

Understanding a molecule's intrinsic stability is a cornerstone of drug development, mandated by regulatory bodies like the ICH.[5][6] Forced degradation (stress testing) studies are essential to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods (SIAMs).[7][8]

Predicted Degradation Pathways

The structure of this compound suggests two primary points of vulnerability: the aldehyde group and the phenolic hydroxyl group.

  • Oxidative Degradation: Aldehydes are notoriously susceptible to oxidation, readily converting to carboxylic acids.[9] In the presence of atmospheric oxygen or other oxidizing agents, the formyl group is expected to oxidize to a carboxylic acid, yielding 2-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid. This process often proceeds via a free radical mechanism.[9][10]

  • pH-Dependent Degradation: The phenolic hydroxyl group introduces pH-dependent stability concerns.[11] Under alkaline conditions (high pH), the hydroxyl group will deprotonate to form a phenoxide ion. This negatively charged species increases the electron density of the aromatic ring, making it more susceptible to oxidation.[12][13] Conversely, the biphenyl core itself is generally stable in both acidic and alkaline media.[3]

Workflow for Forced Degradation Studies

A systematic approach to forced degradation is required to probe all likely degradation pathways. The goal is to achieve 10-20% degradation, which is sufficient to detect and characterize degradants without destroying the parent molecule entirely.[7]

G cluster_hydrolysis Hydrolytic Stress cluster_other Other Stress Conditions start Prepare Stock Solution (e.g., 1 mg/mL in ACN) acid Acidic 0.1 M HCl, 60°C, 24h start->acid base Basic 0.1 M NaOH, RT, 4h start->base neutral Neutral Water, 60°C, 24h start->neutral oxidative Oxidative 3% H₂O₂, RT, 24h start->oxidative thermal Thermal (Solid) 80°C, 72h start->thermal photo Photolytic (Solution) ICH Q1B light exposure start->photo analyze Neutralize (if needed) Dilute & Analyze by SIAM acid->analyze base->analyze neutral->analyze oxidative->analyze thermal->analyze photo->analyze report Identify Degradants Calculate % Degradation Elucidate Pathways analyze->report

References

Potential Research Areas for 2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde, a biphenyl derivative of salicylaldehyde, stands as a promising scaffold for novel therapeutic agent development. Its structural motifs, the biphenyl core and the salicylaldehyde functionality, are independently associated with a wide spectrum of pharmacological activities. This technical guide outlines potential research avenues for this compound, focusing on antimicrobial, antioxidant, anti-inflammatory, and anticancer applications. The information herein is synthesized from extensive research on structurally related molecules, providing a foundational framework for future investigations. While direct biological data for this compound is limited, the potent activities of its analogues strongly suggest its potential as a versatile pharmacophore. This document provides detailed experimental protocols and conceptual frameworks to guide the exploration of this promising molecule.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in drug discovery and development.

PropertyValueReference
CAS Number 14562-10-8[1]
Molecular Formula C₁₃H₁₀O₂[1]
Molecular Weight 198.22 g/mol [1]
Physical Form Solid
Purity ≥95%
Storage 2-8°C, stored under inert gas
InChI Key IKYDTCFKUJZPPO-UHFFFAOYSA-N

Synthesis Protocols

The synthesis of this compound and its derivatives can be achieved through various established organic chemistry methodologies.

Synthesis of this compound

A common method for the synthesis of the target compound is the formylation of o-phenylphenol.[1]

Experimental Protocol:

  • Dissolve o-phenylphenol (1 equivalent) in tetrahydrofuran (THF).

  • Add triethylamine (3.5 equivalents) and magnesium dichloride (1.5 equivalents) to the solution.

  • Add paraformaldehyde (6.0 equivalents) portion-wise to manage the exothermic reaction.

  • Gently reflux the reaction mixture for 1.5 hours, monitoring the reaction progress via thin-layer chromatography (TLC).

  • Upon completion, cool the mixture in an ice bath and adjust the pH to ~5 with 3N hydrochloric acid.

  • Extract the product with ether or ethyl acetate.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the product via column chromatography.

dot

G cluster_reactants Reactants cluster_reagents Reagents & Solvents cluster_conditions Conditions cluster_product Product o-phenylphenol o-phenylphenol ReactionMixture ReactionMixture o-phenylphenol->ReactionMixture 1 eq Paraformaldehyde Paraformaldehyde Paraformaldehyde->ReactionMixture 6 eq Triethylamine Triethylamine Triethylamine->ReactionMixture 3.5 eq Magnesium dichloride Magnesium dichloride Magnesium dichloride->ReactionMixture 1.5 eq THF THF THF->ReactionMixture Reflux Reflux Product This compound ReactionMixture->Product 1.5 h, Reflux

Caption: Synthesis of this compound.

Synthesis of Aryl-Substituted Salicylaldehydes via Suzuki-Miyaura Coupling

A versatile method for synthesizing derivatives of the target compound with various substitutions on the phenyl ring is the Suzuki-Miyaura cross-coupling reaction.[2][3] This approach offers a modular way to create a library of analogues for structure-activity relationship (SAR) studies.

Experimental Protocol:

  • To a reaction vessel, add the appropriate arylboronic acid or boronic acid pinacol ester (1.1 equivalents), a suitable brominated salicylaldehyde derivative (1 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like K₃PO₄ or Cs₂CO₃ (2 equivalents).

  • Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water.

  • Degas the mixture and then heat it under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100°C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and dilute it with water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

dot

G cluster_reactants Reactants cluster_catalyst Catalyst & Base cluster_solvent Solvent cluster_product Product Arylboronic Acid Arylboronic Acid Reaction Reaction Arylboronic Acid->Reaction 1.1 eq Brominated Salicylaldehyde Brominated Salicylaldehyde Brominated Salicylaldehyde->Reaction 1.0 eq Pd(PPh3)4 Pd(PPh3)4 Pd(PPh3)4->Reaction cat. K3PO4 / Cs2CO3 K3PO4 / Cs2CO3 K3PO4 / Cs2CO3->Reaction Dioxane/Water Dioxane/Water Dioxane/Water->Reaction Aryl-substituted Salicylaldehyde Aryl-substituted Salicylaldehyde Reaction->Aryl-substituted Salicylaldehyde Heat

Caption: Suzuki-Miyaura coupling for substituted salicylaldehydes.

Potential Research Areas and Associated Bioassays

The biphenyl and salicylaldehyde moieties are prevalent in a multitude of biologically active compounds. This suggests that this compound could be a valuable scaffold for drug discovery.

Antimicrobial Activity

Salicylaldehyde and biphenyl derivatives have demonstrated significant antimicrobial properties.[4][5][6] The combination of these two pharmacophores in the target molecule makes it a compelling candidate for antimicrobial drug discovery.

Potential Research Directions:

  • Screening against a broad panel of pathogenic bacteria (Gram-positive and Gram-negative) and fungi.

  • Investigation of activity against drug-resistant strains.

  • Synthesis of derivatives, such as Schiff bases and metal complexes, to enhance antimicrobial potency and spectrum.[7][8]

Key Experimental Protocols:

  • Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC):

    • Prepare a serial dilution of the test compound in a 96-well microtiter plate with appropriate growth medium.

    • Inoculate each well with a standardized suspension of the target microorganism.

    • Incubate the plates under suitable conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.[9]

  • Disk Diffusion Assay:

    • Prepare a uniform lawn of the target microorganism on an agar plate.

    • Impregnate sterile paper discs with a known concentration of the test compound.

    • Place the discs on the agar surface.

    • Incubate the plate under appropriate conditions.

    • Measure the diameter of the zone of inhibition around each disc to assess the antimicrobial activity.

Antioxidant Activity

Phenolic compounds, including salicylaldehydes and hydroxylated biphenyls, are well-known for their antioxidant properties due to their ability to scavenge free radicals.[10][11]

Potential Research Directions:

  • Evaluation of the radical scavenging activity of the parent compound and its derivatives.

  • Investigation of the potential to inhibit lipid peroxidation.

  • Assessment of its ability to chelate metal ions involved in radical generation.

Key Experimental Protocols:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • Prepare a solution of DPPH in a suitable solvent (e.g., methanol).

    • Mix the DPPH solution with various concentrations of the test compound.

    • Incubate the mixture in the dark for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm).

    • The decrease in absorbance indicates the radical scavenging activity.[12]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

    • Generate the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.

    • Dilute the ABTS•+ solution to a specific absorbance at a given wavelength (e.g., 734 nm).

    • Add various concentrations of the test compound to the ABTS•+ solution.

    • Measure the decrease in absorbance after a set incubation period.[10]

Anti-inflammatory Activity

Many non-steroidal anti-inflammatory drugs (NSAIDs) contain a biphenyl scaffold.[12][13] The structural similarity suggests that this compound could possess anti-inflammatory properties.

Potential Research Directions:

  • Inhibition of key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2).

  • Reduction of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in cell-based assays.

  • In vivo evaluation in animal models of inflammation.

Key Experimental Protocols:

  • In Vitro COX Inhibition Assay:

    • Use commercially available kits to measure the inhibition of COX-1 and COX-2 enzymes.

    • Incubate the enzymes with the test compound and arachidonic acid (substrate).

    • Quantify the production of prostaglandins (e.g., PGE₂) to determine the inhibitory activity.

  • In Vivo Carrageenan-Induced Paw Edema Assay:

    • Administer the test compound or vehicle to a group of rodents (e.g., rats).

    • After a set time, inject a solution of carrageenan into the plantar surface of the hind paw to induce inflammation.

    • Measure the paw volume at various time points after the carrageenan injection using a plethysmometer.

    • The reduction in paw swelling compared to the control group indicates anti-inflammatory activity.[14]

dot

G Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Phospholipids Cell Membrane Phospholipids Inflammatory Stimuli->Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1 (Constitutive)->Prostaglandins (Physiological) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (Inducible)->Prostaglandins (Inflammatory) Inflammation Inflammation Prostaglandins (Inflammatory)->Inflammation Biphenyl NSAIDs Biphenyl NSAIDs Biphenyl NSAIDs->COX-2 (Inducible)

Caption: Potential anti-inflammatory mechanism of action.

Anticancer Activity

Hydroxylated biphenyls and salicylaldehyde derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines, often through the induction of apoptosis.[15][16]

Potential Research Directions:

  • Screening for cytotoxic activity against a panel of human cancer cell lines.

  • Investigation of the mechanism of cell death (e.g., apoptosis, necrosis).

  • Elucidation of the specific signaling pathways involved.

Key Experimental Protocols:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.[15]

  • Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection:

    • Treat cancer cells with the test compound.

    • Stain the cells with Annexin V-FITC and PI.

    • Analyze the stained cells using flow cytometry.

    • Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

dot

G Hydroxylated Biphenyls Hydroxylated Biphenyls ROS Production ROS Production Hydroxylated Biphenyls->ROS Production Mitochondrial Stress Mitochondrial Stress ROS Production->Mitochondrial Stress Caspase Activation Caspase Activation Mitochondrial Stress->Caspase Activation PARP Cleavage PARP Cleavage Caspase Activation->PARP Cleavage Apoptosis Apoptosis PARP Cleavage->Apoptosis

Caption: Postulated apoptosis induction pathway.

Conclusion

This compound presents a compelling starting point for the development of novel therapeutic agents. Its hybrid structure, combining the pharmacologically rich biphenyl and salicylaldehyde scaffolds, suggests a high probability of discovering potent biological activities. The proposed research areas—antimicrobial, antioxidant, anti-inflammatory, and anticancer—are supported by a wealth of data on analogous compounds. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers to unlock the full therapeutic potential of this promising molecule. Future research should focus on synthesizing and screening a library of derivatives to establish clear structure-activity relationships and to identify lead compounds for further preclinical development.

References

An In-depth Technical Guide to the Safety and Handling of 2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde, a biphenyl derivative with potential applications in organic synthesis and pharmaceutical development. Due to the limited availability of specific toxicological and biological data for this exact compound, this guide also includes information on structurally related compounds to provide a broader understanding of its potential characteristics. All information should be used as a guide and supplemented by in-house risk assessments and standard laboratory safety practices.

Chemical and Physical Properties

This compound is a solid organic compound.[1] Its key chemical and physical properties are summarized below.

PropertyValueReference
CAS Number 14562-10-8[2]
Molecular Formula C₁₃H₁₀O₂[2]
Molecular Weight 198.22 g/mol [2]
Physical Form Solid[1]
Purity Typically ≥95%[1]
InChI Key IKYDTCFKUJZPPO-UHFFFAOYSA-N[1]

Safety and Hazard Information

The primary hazards associated with this compound are related to ingestion and eye contact.[1]

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, OralNot ClassifiedH302: Harmful if swallowed
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation

Data is based on supplier safety information and may not be exhaustive.[1]

GHS Pictograms
PictogramDescription
alt text
Warning: Indicates that the substance may cause less serious health effects, such as irritation or skin sensitization.
Precautionary Statements

A comprehensive list of precautionary statements for handling this compound is provided in the table below.

CodeStatement
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P330Rinse mouth.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P337+P313If eye irritation persists: Get medical advice/attention.
P501Dispose of contents/container to an approved waste disposal plant.

Handling and Storage

Proper handling and storage are crucial to minimize exposure and maintain the integrity of the compound.

  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1] Keep under an inert atmosphere.[1] Recommended storage temperature is 2-8°C.[1]

First Aid Measures

In case of exposure, follow these first aid procedures:

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.

  • In Case of Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. If eye irritation persists, get medical advice/attention.

  • In Case of Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.

  • If Inhaled: Move person into fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of this compound involves the reaction of o-phenylphenol with paraformaldehyde.[2]

Materials:

  • o-phenylphenol

  • Tetrahydrofuran (THF)

  • Triethylamine

  • Magnesium dichloride

  • Paraformaldehyde

  • 3N Hydrochloric acid

  • Ether or Ethyl acetate

  • Anhydrous sodium sulfate

  • Water

  • Brine

Procedure:

  • Dissolve o-phenylphenol (300 mmol) in THF (400 mL).

  • Add triethylamine (3.5 equiv.) and magnesium dichloride (1.5 equiv.).

  • Add paraformaldehyde (6.0 equiv.) in batches over 10 minutes, controlling the exotherm. The reaction mixture will turn yellow.

  • Gently reflux the mixture for 1.5 hours.[2]

  • Monitor the reaction progress by thin-layer chromatography (TLC) using 20% ethyl acetate/hexane as the mobile phase. The target product will have an Rf value of approximately 0.44.[2]

  • Upon completion, cool the mixture in an ice bath.

  • Adjust the pH to approximately 5 with 3N hydrochloric acid.[2]

  • Extract the product with ether or ethyl acetate.

  • Combine the organic layers and wash sequentially with water and brine.[2]

  • Dry the organic phase over anhydrous sodium sulfate.[2]

  • Concentrate the organic phase under reduced pressure to obtain the oily product.[2]

  • The product can be analyzed by HPLC and ¹H NMR.[2]

G cluster_synthesis Synthesis Workflow start Start: Dissolve o-phenylphenol in THF add_reagents Add triethylamine and magnesium dichloride start->add_reagents add_paraformaldehyde Add paraformaldehyde in batches add_reagents->add_paraformaldehyde reflux Reflux for 1.5 hours add_paraformaldehyde->reflux monitor Monitor reaction by TLC reflux->monitor cool Cool reaction mixture monitor->cool Reaction complete acidify Acidify with HCl cool->acidify extract Extract with ether or ethyl acetate acidify->extract wash Wash organic layer extract->wash dry Dry with anhydrous sodium sulfate wash->dry concentrate Concentrate under reduced pressure dry->concentrate product Product: this compound concentrate->product

Caption: Synthesis workflow for this compound.

Biological Activity and Signaling Pathways

There is currently a lack of specific information in the public domain regarding the biological activity and involvement in signaling pathways of this compound. However, biphenyl derivatives, in general, are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.[3] The presence of the hydroxyl and aldehyde functional groups suggests that this compound could be a versatile intermediate in the synthesis of more complex, biologically active molecules.[4] It is used as an intermediate in the preparation of pharmaceuticals and fine chemicals.[4]

Further research is required to elucidate the specific biological effects and mechanisms of action of this compound.

Toxicological Information

  • Acute Oral Toxicity: Harmful if swallowed.

  • Skin Corrosion/Irritation: Based on the GHS classification of related compounds, it may cause skin irritation.

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. It should be disposed of at an approved waste disposal plant.

G cluster_handling Chemical Handling and Safety Workflow start Start: Assess Hazards (SDS) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe handling Handle in a Ventilated Area (Fume Hood) ppe->handling storage Store in a Cool, Dry, Well-Ventilated Area handling->storage spill Spill? handling->spill waste Generate Waste? storage->waste spill_response Follow Spill Response Protocol spill->spill_response Yes spill->waste No spill_response->waste waste_disposal Dispose of Waste According to Regulations waste->waste_disposal Yes end End of Process waste->end No waste_disposal->end

Caption: General workflow for safe chemical handling and disposal.

Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety guide. Users should always consult the most up-to-date Safety Data Sheet (SDS) for this compound and adhere to all applicable safety regulations and best practices.

References

An In-depth Technical Guide to 2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde, a biphenyl derivative with potential applications in pharmaceutical research and development. The document covers its chemical synonyms, synthesis, and potential biological activities, with a focus on its putative interactions with key cellular signaling pathways.

Chemical Synonyms and Identifiers

This compound is known by several alternative names in chemical literature and databases. A clear understanding of these synonyms is crucial for comprehensive literature searches and material sourcing.

SynonymCAS NumberMolecular FormulaMolecular Weight
This compound14562-10-8C₁₃H₁₀O₂198.22 g/mol
2-hydroxy[1,1'-biphenyl]-3-carbaldehyde14562-10-8C₁₃H₁₀O₂198.22 g/mol
3-Formyl-2-hydroxybiphenyl14562-10-8C₁₃H₁₀O₂198.22 g/mol
2-Phenylsalicylaldehyde14562-10-8C₁₃H₁₀O₂198.22 g/mol

Synthesis Protocol

A general and efficient procedure for the synthesis of this compound has been reported, starting from o-phenylphenol and paraformaldehyde.

Materials:

  • o-Phenylphenol

  • Tetrahydrofuran (THF)

  • Triethylamine

  • Magnesium dichloride

  • Paraformaldehyde

  • 3N Hydrochloric acid

  • Ether or Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve o-phenylphenol (1 equivalent) in THF.

  • Add triethylamine (3.5 equivalents) and magnesium dichloride (1.5 equivalents) to the solution.

  • Add paraformaldehyde (6.0 equivalents) in batches over a period of 10 minutes. Control the addition rate to manage the exothermic reaction. The reaction mixture will gradually turn yellow.

  • Gently reflux the yellow mixture for 1.5 hours.

  • After reflux, cool the mixture in an ice bath.

  • Adjust the pH of the solution to approximately 5 using 3N hydrochloric acid.

  • Extract the acidified solution with either ether or ethyl acetate.

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Concentrate the dried organic phase under reduced pressure to obtain the oily product, this compound.

Potential Biological Activities and Signaling Pathways

While specific quantitative data for the biological activity of this compound is not extensively available in public literature, the structural motifs of salicylaldehyde and biphenyl are present in numerous bioactive molecules. Research on analogous compounds suggests potential antifungal, anti-inflammatory, and anticancer activities. These activities are often mediated through the modulation of key cellular signaling pathways, including the STAT3 and MAPK pathways.

Potential Antifungal Activity

Derivatives of salicylaldehyde have been investigated for their antifungal properties. The mechanism of action could involve the disruption of cellular antioxidation processes in fungal cells.

Potential Anti-inflammatory and Anticancer Activity via STAT3 and MAPK Pathway Modulation

Structurally related compounds, such as 2'-hydroxycinnamaldehyde, have been shown to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2] STAT3 is a key regulator of gene expression involved in cell proliferation, survival, and inflammation, and its constitutive activation is a hallmark of many cancers. Inhibition of STAT3 can lead to the downregulation of anti-apoptotic proteins and cell cycle regulators, ultimately inducing apoptosis in cancer cells.

Furthermore, benzaldehyde derivatives have been reported to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[3] The MAPK pathway is another critical regulator of cellular processes, including proliferation, differentiation, and stress responses. Dysregulation of this pathway is also implicated in various diseases, including cancer and inflammatory disorders.

The potential interaction of this compound with these pathways could be a promising area for drug discovery and development.

Experimental Protocols for Biological Evaluation

The following are detailed methodologies for key experiments that could be adapted to evaluate the biological activity of this compound.

STAT3 Reporter Gene Assay

This assay is used to determine if a compound can inhibit the transcriptional activity of STAT3.

Materials:

  • Cancer cell line with a stably integrated STAT3-responsive luciferase reporter construct (e.g., HCT-116)

  • This compound

  • Dual-Luciferase® Reporter Assay System (Promega)

  • Cell culture medium and supplements

  • 96-well plates

  • Luminometer

Procedure:

  • Seed the STAT3 reporter cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treat the cells with varying concentrations of this compound for a specified period (e.g., 24 hours).

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.

  • Calculate the percentage of STAT3 inhibition relative to a vehicle-treated control.

Western Blot Analysis for Phosphorylated STAT3 and MAPK

This technique is used to assess the phosphorylation status of key proteins in the STAT3 and MAPK signaling pathways, which is indicative of their activation.

Materials:

  • Cancer cell line known to have activated STAT3 and/or MAPK pathways (e.g., DU145)

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against total and phosphorylated forms of STAT3, ERK1/2, p38, and JNK

  • Horseradish peroxidase (HRP)-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • SDS-PAGE gels and electrophoresis equipment

  • Western blotting apparatus

Procedure:

  • Culture the cells and treat them with different concentrations of this compound for a defined time.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities to determine the relative levels of phosphorylated proteins.

Antifungal Susceptibility Testing (Agar Well Diffusion Method)

This method is used to determine the ability of a compound to inhibit the growth of a fungus.

Materials:

  • Fungal strain (e.g., Candida albicans)

  • Potato Dextrose Agar (PDA)

  • This compound dissolved in a suitable solvent (e.g., DMSO)

  • Sterile petri dishes

  • Sterile cork borer

Procedure:

  • Prepare PDA plates and allow them to solidify.

  • Spread a standardized inoculum of the fungal strain evenly over the surface of the agar.

  • Create wells in the agar using a sterile cork borer.

  • Add a known concentration of this compound solution to each well. A solvent control should also be included.

  • Incubate the plates at an appropriate temperature for 24-48 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the well where fungal growth is inhibited).[4]

Visualizations

The following diagrams illustrate the potential signaling pathways that may be modulated by this compound and a typical experimental workflow for its biological evaluation.

STAT3_Pathway Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimer STAT3 Dimer STAT3_active->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to Target_Genes Target Gene Expression (Proliferation, Survival, etc.) Nucleus->Target_Genes regulates Biphenyl_Compound This compound Biphenyl_Compound->STAT3_active inhibits phosphorylation?

Caption: Putative inhibition of the STAT3 signaling pathway.

MAPK_Pathway Stimulus External Stimuli (e.g., Stress, Growth Factors) MAPKKK MAPKKK (e.g., Raf) Stimulus->MAPKKK activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., ERK, p38, JNK) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MAPK->Transcription_Factors activates Cellular_Response Cellular Response (Proliferation, Inflammation, etc.) Transcription_Factors->Cellular_Response regulates Biphenyl_Compound This compound Biphenyl_Compound->MAPK modulates?

Caption: Potential modulation of the MAPK signaling pathway.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Studies (Future Work) Compound This compound Cell_Culture Cell Culture (Cancer/Immune Cells) Compound->Cell_Culture Antifungal_Assay Antifungal Assay (e.g., MIC) Compound->Antifungal_Assay STAT3_Assay STAT3 Reporter Assay Cell_Culture->STAT3_Assay Western_Blot Western Blot (p-STAT3, p-MAPK) Cell_Culture->Western_Blot Data_Analysis Data Analysis STAT3_Assay->Data_Analysis Western_Blot->Data_Analysis Antifungal_Assay->Data_Analysis Animal_Model Animal Model (e.g., Xenograft) Data_Analysis->Animal_Model Promising Results Efficacy_Testing Efficacy Testing Animal_Model->Efficacy_Testing

Caption: A logical workflow for biological evaluation.

References

Methodological & Application

Synthesis of 2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde from Aryl Halides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde, a valuable intermediate in organic synthesis and drug discovery. The protocols focus on modern cross-coupling methodologies starting from aryl halides, as well as an alternative formylation route.

Introduction

This compound and its derivatives are important structural motifs found in a variety of biologically active compounds and are utilized as key building blocks in the synthesis of pharmaceuticals and fine chemicals.[1][2] The presence of both hydroxyl and aldehyde functional groups allows for diverse chemical modifications, making this scaffold valuable for constructing complex aromatic molecules with potential therapeutic applications, including anti-inflammatory and antimicrobial properties.[2] Biphenyl structures are prevalent in many marketed pharmaceuticals and natural products, highlighting their significance in medicinal chemistry.[3]

Applications in Drug Discovery and Development

The biphenyl scaffold is a recognized pharmacophore in numerous therapeutic agents. The specific functionalization of this compound makes it a versatile starting material for the development of novel drug candidates. Its derivatives have been explored for various biological activities. For instance, Schiff bases derived from hydroxylated aromatic aldehydes have been extensively studied for their therapeutic potential.[4] Furthermore, related hydroxybiphenyl carboxylic acid structures serve as crucial intermediates in the synthesis of established drugs, such as the thrombopoietin receptor agonist Eltrombopag. The ability to synthesize and functionalize this molecule is therefore of significant interest to drug development professionals.

Synthetic Strategies

The formation of the biaryl bond is the key step in the synthesis of this compound. Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Ullmann reactions, are the most common and effective methods starting from aryl halides.[3] An alternative approach involves the direct formylation of a biphenyl precursor.

Below are detailed protocols for these synthetic routes.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds between aryl halides and organoboron compounds, catalyzed by a palladium complex.[5] This protocol is adapted from a general procedure for the synthesis of substituted biphenyls.[6]

Reaction Scheme:

Materials:

  • 2-Bromo-3-hydroxybenzaldehyde (or 2-iodo-3-hydroxybenzaldehyde)

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂) or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride ([Pd(dppf)Cl₂])

  • Triphenylphosphine (PPh₃) (if using Pd(OAc)₂)

  • Sodium carbonate (Na₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane and Water (solvent)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a condenser and a magnetic stirrer, add 2-bromo-3-hydroxybenzaldehyde (1.0 equiv), phenylboronic acid (1.2 equiv), and a base such as cesium carbonate (2.0 equiv).

  • Add the palladium catalyst, for example, [Pd(dppf)Cl₂] (0.03 equiv).

  • The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Protocol 2: Ullmann Coupling

The classic Ullmann reaction involves the copper-mediated coupling of two aryl halides.[7] Modern variations often use copper salts and ligands to facilitate the reaction under milder conditions. This protocol describes a general approach.

Reaction Scheme:

Materials:

  • 2-Iodo-3-hydroxybenzaldehyde

  • Benzene (as the coupling partner, often in excess) or Phenylboronic acid in modified Ullmann-type reactions.

  • Copper(I) iodide (CuI)

  • A suitable ligand (e.g., 1,10-phenanthroline or an amino acid)

  • A base (e.g., K₂CO₃ or Cs₂CO₃)

  • A high-boiling point solvent (e.g., DMF, DMSO, or NMP)

Procedure:

  • In a Schlenk tube, combine 2-iodo-3-hydroxybenzaldehyde (1.0 equiv), the copper catalyst such as CuI (0.1 - 1.0 equiv), the ligand (0.2 - 2.0 equiv), and the base (2.0 equiv).

  • Evacuate and backfill the tube with an inert gas.

  • Add the degassed solvent and the phenyl coupling partner.

  • Heat the reaction mixture to a high temperature (typically 100-200 °C) for 12-48 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent like ethyl acetate or toluene.

  • Wash the combined organic layers with aqueous ammonia solution to remove copper salts, followed by water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography to yield the desired product.

Protocol 3: Formylation of 2-Phenylphenol

This method provides an alternative route to the target molecule, starting from 2-phenylphenol and introducing the aldehyde group via a formylation reaction.[8]

Reaction Scheme:

Materials:

  • 2-Phenylphenol

  • Paraformaldehyde

  • Triethylamine (TEA)

  • Magnesium chloride (MgCl₂)

  • Tetrahydrofuran (THF)

  • 3N Hydrochloric acid (HCl)

  • Ethyl acetate or Ether (for extraction)

  • Water and Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-phenylphenol (1.0 equiv) in THF in a round-bottom flask.

  • Add triethylamine (3.5 equiv) followed by magnesium dichloride (1.5 equiv).[8]

  • Add paraformaldehyde (6.0 equiv) in portions, controlling the exothermic reaction.[8] The mixture will turn yellow.

  • Gently reflux the reaction mixture for 1.5 hours.[8]

  • Monitor the reaction completion by TLC (e.g., 20% ethyl acetate/hexane).[8]

  • Cool the mixture in an ice bath and adjust the pH to ~5 with 3N hydrochloric acid.[8]

  • Extract the aqueous layer with ethyl acetate or ether.[8]

  • Combine the organic extracts, wash sequentially with water and brine, and dry over anhydrous sodium sulfate.[8]

  • Concentrate the organic phase under reduced pressure to obtain the crude product.[8] The reported yield for this procedure is high (92%).[8]

Data Presentation

Synthesis MethodKey ReagentsCatalystBaseSolventTemp. (°C)Time (h)Yield (%)
Suzuki-Miyaura Coupling 2-Bromo-3-hydroxybenzaldehyde, Phenylboronic acid[Pd(dppf)Cl₂]Cs₂CO₃1,4-Dioxane/Water80-1004-12Moderate to High
Ullmann Coupling 2-Iodo-3-hydroxybenzaldehydeCuIK₂CO₃/Cs₂CO₃DMF/NMP100-20012-48Variable
Formylation 2-Phenylphenol, ParaformaldehydeMgCl₂TriethylamineTHFReflux (~66)1.5~92[8]

Visualizations

G General Workflow for Synthesis of this compound cluster_suzuki Suzuki-Miyaura Coupling cluster_ullmann Ullmann Coupling cluster_formylation Formylation ArylHalide_S Aryl Halide (e.g., 2-Bromo-3-hydroxybenzaldehyde) Reaction_S Coupling Reaction ArylHalide_S->Reaction_S BoronicAcid Phenylboronic Acid BoronicAcid->Reaction_S Catalyst_S Pd Catalyst & Base Catalyst_S->Reaction_S Workup_S Aqueous Workup & Extraction Reaction_S->Workup_S Purification_S Column Chromatography Workup_S->Purification_S Product_S This compound Purification_S->Product_S ArylHalide_U Aryl Halide (e.g., 2-Iodo-3-hydroxybenzaldehyde) Reaction_U Coupling Reaction ArylHalide_U->Reaction_U Catalyst_U Cu Catalyst, Base & Ligand Catalyst_U->Reaction_U Workup_U Aqueous Workup & Extraction Reaction_U->Workup_U Purification_U Column Chromatography Workup_U->Purification_U Product_U This compound Purification_U->Product_U StartingMaterial_F 2-Phenylphenol Reaction_F Formylation Reaction StartingMaterial_F->Reaction_F Reagents_F Paraformaldehyde, TEA, MgCl₂ Reagents_F->Reaction_F Workup_F Acidic Workup & Extraction Reaction_F->Workup_F Product_F This compound Workup_F->Product_F

Caption: General workflows for the synthesis of this compound.

G Reaction Pathways for Biaryl Synthesis cluster_suzuki Suzuki-Miyaura Pathway cluster_ullmann Ullmann Pathway ArX Ar-X OxAdd Ar-Pd(II)-X (Oxidative Addition) ArX->OxAdd + Pd(0) Pd0 Pd(0)Lₙ Transmetalation Ar-Pd(II)-Ar' (Transmetalation) OxAdd->Transmetalation + Ar'B(OH)₂(OR)⁻ ArBOH2 Ar'-B(OH)₂ Base Base RedElim Ar-Ar' (Reductive Elimination) Transmetalation->RedElim RedElim->Pd0 + Product ArX2 2 Ar-X OxAdd_U Ar-Cu(I)-X (Oxidative Addition) ArX2->OxAdd_U + Cu(0) Cu0 Cu(0) OxAdd2_U Ar-Cu(III)(X)-Ar' (Oxidative Addition) OxAdd_U->OxAdd2_U + Ar-X ArX_U Ar-X RedElim_U Ar-Ar' (Reductive Elimination) OxAdd2_U->RedElim_U RedElim_U->Cu0 + Product + CuX₂

Caption: Catalytic cycles for Suzuki-Miyaura and Ullmann cross-coupling reactions.

References

Application Notes and Protocols for the Formation of Schiff Bases using 2-Hydroxy-biphenyl-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases are a versatile class of organic compounds characterized by the presence of an imine or azomethine (-C=N-) group. These compounds and their metal complexes are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The synthesis of Schiff bases is typically achieved through the condensation reaction of a primary amine with an aldehyde or ketone.[4][5]

This document provides a detailed protocol for the synthesis of Schiff bases derived from 2-hydroxy-biphenyl-3-carbaldehyde. This particular aldehyde is a valuable precursor due to the presence of the hydroxyl group ortho to the aldehyde, which can participate in intramolecular hydrogen bonding and coordination with metal ions, potentially enhancing the biological activity of the resulting Schiff base.

General Synthesis Protocol

The formation of Schiff bases from 2-hydroxy-biphenyl-3-carbaldehyde and various primary amines can be achieved through a straightforward condensation reaction. The following protocol is a generalized procedure based on established methods for similar aromatic aldehydes.[5][6][7]

Materials:

  • 2-Hydroxy-biphenyl-3-carbaldehyde

  • Appropriate primary amine (e.g., substituted aniline, alkylamine)

  • Ethanol (or other suitable solvent like methanol)

  • Glacial acetic acid (optional, as a catalyst)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus (magnetic stirrer with hotplate)

  • Filtration apparatus (Büchner funnel, filter paper)

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 2-hydroxy-biphenyl-3-carbaldehyde (1 equivalent) in a minimal amount of absolute ethanol with stirring.

  • Addition of Amine: To this solution, add an equimolar amount (1 equivalent) of the desired primary amine, also dissolved in a small amount of ethanol.

  • Catalyst (Optional): A few drops of glacial acetic acid can be added to the reaction mixture to catalyze the imine formation.

  • Reaction: The reaction mixture is then refluxed with continuous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[8]

  • Isolation: Upon completion of the reaction (typically after 2-6 hours), the reaction mixture is cooled to room temperature. The precipitated solid product is collected by filtration.

  • Purification: The crude Schiff base is washed with cold ethanol and then purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to afford the pure product.

  • Characterization: The structure of the synthesized Schiff base should be confirmed using spectroscopic techniques such as FT-IR, ¹H-NMR, and Mass Spectrometry.

Experimental Data

The following table summarizes typical reaction conditions and outcomes for the synthesis of Schiff bases from aromatic aldehydes and primary amines, which can be used as a reference for optimizing the synthesis of derivatives of 2-hydroxy-biphenyl-3-carbaldehyde.

AldehydeAmineSolventCatalystReaction Time (h)Yield (%)Melting Point (°C)Reference
Benzaldehydep-aminophenolEthanolAcetic Acid2-398.28178-187[4]
Anisaldehydep-aminophenolEthanolAcetic Acid2-395.7183-191[4]
4-Nitrobenzaldehydep-aminophenolEthanolAcetic Acid2-391.6160-164[4]
Cinnamaldehydep-aminophenolEthanolAcetic Acid2-398195-205[4]
2-Hydroxy-6-methoxy-3-quinolinecarboxaldehyde2-aminophenolEthanolAcetic Acid6-775251[5]

Potential Biological Activities and Applications

Schiff bases derived from hydroxylated aromatic aldehydes have demonstrated a wide spectrum of biological activities, making them promising candidates for drug development.

Antimicrobial Activity

Schiff bases are known to exhibit significant antibacterial and antifungal properties.[9][10] The imine group is crucial for this activity, and the presence of a hydroxyl group can enhance the antimicrobial effect. The mode of action is often attributed to the ability of the Schiff base to chelate with metal ions in the microbial cell, disrupting normal cellular processes. Quantitative data for antimicrobial activity is typically reported as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). For example, some Schiff bases have shown MIC values as low as 62.5 µg/ml against bacteria like Staphylococcus aureus and Escherichia coli.[4]

Anticancer Activity

Numerous studies have highlighted the potential of Schiff bases as anticancer agents.[11][12][13] Their mechanism of action can involve the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways. For instance, Schiff bases derived from 2-hydroxybenzaldehyde have been shown to induce apoptosis in cancer cells through the modulation of the MAPK signaling pathway.[11][12] The cytotoxic effects are often evaluated using assays like the MTT assay, with results reported as IC50 values. Some Schiff base derivatives have exhibited potent cytotoxicity against various cancer cell lines, including lung (A549), breast (MCF-7), and colon (HCT-116) cancer cells.[12][13]

Visualizing the Workflow and Concepts

To aid in the understanding of the synthesis and potential applications, the following diagrams have been generated.

Schiff_Base_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Product cluster_analysis Characterization 2_hydroxy_biphenyl_3_carbaldehyde 2-Hydroxy-biphenyl-3-carbaldehyde Dissolution Dissolve in Ethanol 2_hydroxy_biphenyl_3_carbaldehyde->Dissolution Primary_Amine Primary Amine Primary_Amine->Dissolution Mixing Mix Reactants Dissolution->Mixing Reflux Reflux (with optional catalyst) Mixing->Reflux Cooling_Precipitation Cool to Room Temperature Reflux->Cooling_Precipitation Filtration Filter the Solid Cooling_Precipitation->Filtration Recrystallization Recrystallize from Solvent Filtration->Recrystallization Schiff_Base Pure Schiff Base Recrystallization->Schiff_Base Analysis FT-IR, NMR, Mass Spec. Schiff_Base->Analysis

Caption: General workflow for the synthesis of Schiff bases.

Biological_Applications cluster_antimicrobial Antimicrobial Activity cluster_anticancer Anticancer Activity Schiff_Base Schiff Base from 2-Hydroxy-biphenyl-3-carbaldehyde Antimicrobial_Target Bacterial/Fungal Cell Schiff_Base->Antimicrobial_Target Anticancer_Target Cancer Cell Schiff_Base->Anticancer_Target Mechanism_Antimicrobial Disruption of Cellular Processes Antimicrobial_Target->Mechanism_Antimicrobial Outcome_Antimicrobial Cell Death Mechanism_Antimicrobial->Outcome_Antimicrobial Mechanism_Anticancer Induction of Apoptosis, Inhibition of Proliferation Anticancer_Target->Mechanism_Anticancer Outcome_Anticancer Tumor Growth Inhibition Mechanism_Anticancer->Outcome_Anticancer

References

Application Notes and Protocols: 2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utilization of 2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde as a versatile starting material in the synthesis of key pharmaceutical intermediates. The unique structural features of this aromatic aldehyde, namely the reactive aldehyde and hydroxyl functionalities on a biphenyl scaffold, make it a valuable precursor for the synthesis of bioactive molecules, including antitussive agents and potential anti-inflammatory and antimicrobial compounds.

Application 1: Synthesis of Fendizoic Acid, an Intermediate for Levocloperastine

Fendizoic acid, chemically known as 2-(6-hydroxy-[1,1'-biphenyl]-3-carbonyl)benzoic acid, is a crucial component in the formulation of the antitussive drug Levocloperastine, where it acts as the counter-ion in the fendizoate salt. The synthesis of Fendizoic acid can be envisaged from this compound through a two-step process involving oxidation of the aldehyde to a carboxylic acid, followed by a Friedel-Crafts acylation reaction.

Experimental Protocol: Synthesis of Fendizoic Acid

Step 1: Oxidation of this compound to 2-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid

This protocol is based on standard methods for the oxidation of aromatic aldehydes to carboxylic acids.[1][2][3]

  • Materials:

    • This compound

    • Potassium permanganate (KMnO₄) or Sodium dichromate (Na₂Cr₂O₇)

    • Sulfuric acid (H₂SO₄)

    • Sodium bisulfite (NaHSO₃)

    • Diethyl ether or Ethyl acetate

    • Anhydrous magnesium sulfate (MgSO₄)

    • Deionized water

  • Procedure:

    • Dissolve this compound (1.0 eq) in a suitable solvent such as acetone or a mixture of t-butanol and water.

    • Cool the solution in an ice bath to 0-5 °C.

    • Slowly add a solution of potassium permanganate (approx. 2.0 eq) in water to the stirred reaction mixture, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

    • Quench the reaction by the addition of a saturated aqueous solution of sodium bisulfite until the purple color of the permanganate and the brown precipitate of manganese dioxide disappear.

    • Acidify the reaction mixture to pH 2-3 with dilute sulfuric acid.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to yield the crude 2-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid, which can be purified by recrystallization.

Step 2: Friedel-Crafts Acylation to yield Fendizoic Acid

This protocol is a plausible route based on established Friedel-Crafts acylation procedures.

  • Materials:

    • 2-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid (from Step 1)

    • Phthalic anhydride

    • Aluminum chloride (AlCl₃), anhydrous

    • Dichloromethane (DCM), anhydrous

    • Hydrochloric acid (HCl), dilute

    • Deionized water

  • Procedure:

    • To a solution of 2-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid (1.0 eq) and phthalic anhydride (1.1 eq) in anhydrous dichloromethane, add anhydrous aluminum chloride (2.5 eq) portion-wise at 0 °C under an inert atmosphere.

    • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the progress of the reaction by TLC.

    • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and dilute hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure to obtain crude Fendizoic acid.

    • Purify the product by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data (Expected)
ParameterValue
Step 1 Yield 85-95%
Step 2 Yield 60-75%
Overall Yield 50-70%
Purity (by HPLC) >98%

Logical Workflow for Fendizoic Acid Synthesis

Fendizoic_Acid_Synthesis start This compound intermediate 2-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid start->intermediate Oxidation (KMnO₄ or Na₂Cr₂O₇) end Fendizoic Acid intermediate->end Friedel-Crafts Acylation (Phthalic anhydride, AlCl₃)

Synthetic pathway for Fendizoic Acid.
Signaling Pathway of Levocloperastine

Levocloperastine, for which Fendizoic acid is a key intermediate, exerts its antitussive effects through a dual mechanism, acting both centrally on the bulbar cough center and peripherally on receptors in the tracheobronchial tree.[4][5][6] Its central action involves agonism at the sigma-1 (σ1) receptor and inhibition of G-protein-coupled inwardly-rectifying potassium (GIRK) channels in the nucleus tractus solitarius (NTS).[4]

Levocloperastine_Mechanism cluster_CNS Central Nervous System (Bulbar Cough Center) cluster_PNS Peripheral Nervous System (Tracheobronchial Tree) levo Levocloperastine sigma1 Sigma-1 (σ1) Receptor levo->sigma1 Agonist girk GIRK Channels levo->girk Inhibitor nts Nucleus Tractus Solitarius (NTS) Neuron sigma1->nts Modulates Neuronal Excitability girk->nts Hyperpolarization Inhibition cough_reflex_inhibition Inhibition of Cough Reflex nts->cough_reflex_inhibition levo_p Levocloperastine peripheral_receptors Peripheral Cough Receptors levo_p->peripheral_receptors Inhibits cough_signal Reduced Afferent Signals to CNS peripheral_receptors->cough_signal

Dual mechanism of action of Levocloperastine.

Application 2: Synthesis of Schiff Base Derivatives with Potential Antimicrobial and Anti-inflammatory Activity

The reaction of this compound with primary amines leads to the formation of Schiff bases (imines). Schiff bases derived from similar hydroxy-aromatic aldehydes have demonstrated a range of biological activities, including antimicrobial and anti-inflammatory effects.[7][8][9]

Experimental Protocol: Synthesis of a Representative Schiff Base

This protocol describes the synthesis of a Schiff base from this compound and a primary amine, based on general procedures for Schiff base formation.[8][10]

  • Materials:

    • This compound

    • A primary amine (e.g., 4-aminoantipyrine, sulfanilamide, or an amino acid)

    • Ethanol

    • Glacial acetic acid (catalytic amount)

  • Procedure:

    • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

    • To this solution, add an equimolar amount of the selected primary amine.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the reaction mixture for 2-4 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • The precipitated Schiff base is collected by filtration.

    • Wash the solid with cold ethanol and dry it under vacuum.

    • The product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.

Quantitative Data for Analogous Schiff Bases

The following data is for Schiff bases derived from the structurally similar 2-hydroxy-1-naphthaldehyde and is indicative of the potential antimicrobial activity.

Schiff Base Derivative (from 2-hydroxy-1-naphthaldehyde)Test OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
with L-HistidineKlebsiella pneumoniae- (Zone of inhibition data)[11]
with SulfamethazineEscherichia coli- (Zone of inhibition data)[11]
with various amino acidsStaphylococcus aureus- (Activity decreases with increasing amino acid size)[5]

Experimental Workflow for Schiff Base Synthesis and Screening

Schiff_Base_Workflow start This compound + Primary Amine reaction Condensation Reaction (Ethanol, Acetic Acid Catalyst, Reflux) start->reaction isolation Isolation & Purification (Filtration, Recrystallization) reaction->isolation product Schiff Base Product isolation->product bio_screening Biological Screening product->bio_screening antimicrobial Antimicrobial Assays (e.g., MIC determination) bio_screening->antimicrobial anti_inflammatory Anti-inflammatory Assays (e.g., COX inhibition) bio_screening->anti_inflammatory

Workflow for Schiff base synthesis and evaluation.

References

Application Notes and Protocols: 2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde in Fluorescent Probe Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde is a versatile building block for the synthesis of novel fluorescent probes. Its inherent structural features, combining a salicylaldehyde moiety with a biphenyl group, provide a robust platform for creating chemosensors that exhibit sensitive and selective responses to a variety of analytes. The hydroxyl and aldehyde groups are strategically positioned to form stable complexes with metal ions, often leading to a significant change in the molecule's photophysical properties. This "turn-on" or "turn-off" fluorescence response upon analyte binding is the cornerstone of its application in chemical sensing.

The primary route to developing fluorescent probes from this compound is through the formation of a Schiff base. This is achieved via a condensation reaction with a primary amine, which introduces a recognition site for the target analyte. The selection of the amine component is crucial as it dictates the probe's selectivity and sensitivity. These Schiff base ligands are particularly effective in detecting metal ions such as Al³⁺ and Zn²⁺, which play significant roles in biological and environmental systems.

The sensing mechanism of these probes often relies on processes such as Chelation-Enhanced Fluorescence (CHEF) or inhibition of Photoinduced Electron Transfer (PET). In the unbound state, the probe may be non-fluorescent or weakly fluorescent. Upon coordination with the target analyte, conformational changes and electronic effects can restrict non-radiative decay pathways and enhance fluorescence emission, providing a clear signal for detection.

This document provides detailed application notes and generalized protocols for the development and utilization of fluorescent probes based on this compound.

Data Presentation: Performance of Analogous Salicylaldehyde-Based Fluorescent Probes

While specific quantitative data for probes derived directly from this compound is not extensively available in the literature, the performance of structurally similar salicylaldehyde-based Schiff base probes provides valuable insights into their potential capabilities. The following table summarizes key performance metrics for such analogous probes.

Probe Name/DescriptionTarget AnalyteDetection Limit (LOD)Binding Constant (K)Solvent SystemReference
Salicylaldehyde-based probe 1Zn²⁺5.9 x 10⁻⁹ M3.78 x 10⁶ M⁻¹Tris-HCl buffer (pH 7.2)[1][2]
Thiazole substituted salicylaldehyde B1Al³⁺0.478 nM2.34 x 10⁶ M⁻¹Not Specified[3]
Thiazole substituted salicylaldehyde B2Al³⁺4.04 nM1.36 x 10⁶ M⁻¹Not Specified[3]
o-vanillin-p-aminoacetophenone (L)Al³⁺1.98 x 10⁻⁸ MNot SpecifiedDMSO/H₂O (8:2, v/v)[4][5][6]
salicylaldehyde-p-aminoacetophenone (S)Al³⁺4.79 x 10⁻⁸ MNot SpecifiedDMSO/H₂O (8:2, v/v)[4][5][6]
2-hydroxy-1-naphthaldehyde and 8-aminoquinoline (L)Al³⁺3.23 x 10⁻⁸ MNot SpecifiedDMSO/H₂O (7:3, v/v)[7]
2-hydroxy-1-naphthalene formaldehyde and furan-2-carbohydrazide (NFC)Zn²⁺11.8 nM1.13 x 10⁵ M⁻¹CH₃CN/HEPES (1:1, v/v, pH 7.2)[8][9]

Signaling Pathway and Experimental Workflow Diagrams

G General Synthesis of a Schiff Base Fluorescent Probe cluster_reactants Reactants 2_Hydroxy_biphenyl_carbaldehyde This compound Reaction Condensation Reaction (Reflux) 2_Hydroxy_biphenyl_carbaldehyde->Reaction Primary_Amine Primary Amine (R-NH2) Primary_Amine->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Product Schiff Base Fluorescent Probe Reaction->Product

Caption: General synthesis of a Schiff base fluorescent probe.

G Chelation-Enhanced Fluorescence (CHEF) Signaling Pathway Probe Schiff Base Probe (Weakly Fluorescent) Complex Probe-Analyte Complex (Highly Fluorescent) Probe->Complex + Analyte Fluorescence_Off Low Fluorescence Probe->Fluorescence_Off Analyte Metal Ion (e.g., Al³⁺) Analyte->Complex Fluorescence_On High Fluorescence Complex->Fluorescence_On

Caption: Chelation-Enhanced Fluorescence (CHEF) signaling pathway.

G Experimental Workflow for Probe Evaluation Start Start Prep_Probe Prepare Probe Stock Solution Start->Prep_Probe Prep_Analytes Prepare Analyte Stock Solutions Start->Prep_Analytes Spectra_Probe Record UV-Vis and Fluorescence Spectra of Probe Prep_Probe->Spectra_Probe Selectivity Test with Interfering Ions Prep_Probe->Selectivity Titration Titrate Probe with Analyte Prep_Analytes->Titration Prep_Analytes->Selectivity Spectra_Probe->Titration Spectra_Titration Record Spectra at Each Titration Point Titration->Spectra_Titration Data_Analysis Analyze Data (LOD, Binding Constant) Spectra_Titration->Data_Analysis Selectivity->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for probe evaluation.

Experimental Protocols

I. General Synthesis of a Schiff Base Fluorescent Probe

This protocol describes a general method for the synthesis of a Schiff base fluorescent probe from this compound and a primary amine.

Materials:

  • This compound

  • Selected primary amine (e.g., aniline, ethylenediamine, or a more complex amine for specific analyte recognition)

  • Absolute ethanol

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or hot plate

  • Round-bottom flask

  • Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of absolute ethanol with stirring.

  • To this solution, add a solution of 1 to 1.1 equivalents of the chosen primary amine dissolved in absolute ethanol.

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the reactivity of the amine.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • If a precipitate forms, collect the solid product by vacuum filtration. If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude product.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a solvent mixture).

  • Dry the purified product under vacuum.

  • Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and FT-IR to confirm its structure and purity.

II. General Protocol for Fluorescent Sensing of Metal Ions

This protocol outlines the steps for evaluating the performance of the synthesized Schiff base probe for the detection of a target metal ion.

Materials:

  • Synthesized Schiff base fluorescent probe

  • High-purity solvent (e.g., DMSO, acetonitrile, or a mixed aqueous buffer system)

  • Nitrate or chloride salts of the target metal ion and various interfering metal ions

  • Deionized water

  • UV-Vis spectrophotometer

  • Fluorometer

  • Volumetric flasks and micropipettes

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in a suitable solvent.

    • Prepare stock solutions of the target metal ion and potential interfering ions (e.g., 10 mM) in deionized water or the same solvent as the probe.

  • UV-Vis and Fluorescence Titration:

    • In a cuvette, place a fixed concentration of the probe solution (e.g., 10 µM).

    • Record the initial UV-Vis absorption and fluorescence emission spectra of the probe solution. The excitation wavelength for fluorescence measurements should be determined from the absorption spectrum (typically at the absorption maximum).

    • Incrementally add small aliquots of the target metal ion stock solution to the probe solution.

    • After each addition, mix thoroughly and record the UV-Vis and fluorescence spectra.

    • Continue the titration until the spectral changes saturate.

  • Selectivity Study:

    • To a solution of the probe (e.g., 10 µM), add a specific concentration of the target metal ion (e.g., 2 equivalents).

    • To this solution, add a solution of a potential interfering ion (e.g., 10 equivalents).

    • Record the fluorescence spectrum and compare it to the spectrum of the probe with only the target analyte.

    • Repeat this process for a range of common metal ions to assess the probe's selectivity.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the analyte concentration to determine the detection range.

    • Calculate the limit of detection (LOD) using the formula LOD = 3σ/k, where σ is the standard deviation of the blank signal and k is the slope of the linear calibration curve at low concentrations.

    • Determine the binding stoichiometry of the probe-analyte complex using a Job's plot.

    • Calculate the binding constant (K) using the Benesi-Hildebrand equation or by fitting the titration data to a suitable binding model.

Conclusion

This compound serves as a valuable precursor for the development of Schiff base fluorescent probes, particularly for the detection of metal ions. The synthetic flexibility and favorable photophysical properties of its derivatives make it an attractive platform for creating novel chemosensors. The provided protocols offer a general framework for the synthesis, characterization, and application of these probes. While the data presented is for analogous compounds, it highlights the potential for developing highly sensitive and selective fluorescent probes based on this versatile chemical scaffold. Further research into the specific applications of this compound-derived probes is warranted to fully explore their capabilities in various scientific and industrial fields.

References

Application Notes and Protocols: 2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde as a Ligand Precursor for Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde as a versatile precursor for the synthesis of Schiff base ligands and their subsequent metal complexes for catalytic applications. The protocols detailed below are based on established methodologies for similar o-hydroxy aromatic aldehydes and serve as a guide for the development of novel catalysts.

Introduction

This compound is an aromatic aldehyde possessing a biphenyl backbone with hydroxyl and formyl groups positioned ortho to each other. This specific arrangement makes it an excellent precursor for the synthesis of bidentate or tetradentate Schiff base ligands. These ligands, upon complexation with various transition metals, can form stable and catalytically active species. The steric bulk and electronic properties of the biphenyl moiety can significantly influence the reactivity and selectivity of the resulting catalyst.

The primary application of ligands derived from this precursor lies in homogeneous catalysis, with potential uses in oxidation, reduction, and carbon-carbon bond-forming reactions. The ability to readily modify the Schiff base by choosing different primary amines allows for the fine-tuning of the ligand's steric and electronic environment, thereby influencing the catalytic performance of the metal complex.

Synthesis of this compound

The synthesis of the ligand precursor, this compound, can be achieved through the formylation of 2-phenylphenol. A common method is the Duff reaction or a modified version using paraformaldehyde.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-phenylphenol (0.1 mol, 17.02 g) in 200 mL of a suitable solvent such as toluene or xylene.

  • Addition of Reagents: Add hexamethylenetetramine (HMTA) (0.15 mol, 21.03 g) to the solution.

  • Acid Catalyst: Slowly add 50 mL of trifluoroacetic acid (TFA) to the reaction mixture.

  • Reflux: Heat the mixture to reflux (typically 110-140 °C depending on the solvent) and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis: After cooling to room temperature, slowly add 100 mL of 2 M hydrochloric acid to the reaction mixture and stir vigorously for 1 hour to hydrolyze the intermediate.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Synthesis of Schiff Base Ligands

The aldehyde group of this compound readily undergoes condensation with primary amines to form Schiff base ligands. The choice of the amine allows for the introduction of various functionalities and chiral centers.

Experimental Protocol: General Synthesis of Schiff Base Ligands
  • Dissolution: Dissolve this compound (10 mmol, 1.98 g) in 50 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Amine Addition: Add the desired primary amine (10 mmol for mono-Schiff bases, 5 mmol for bis-Schiff bases from diamines) to the solution. For chiral ligands, an enantiopure amine such as (R)- or (S)-1-phenylethylamine can be used.

  • Catalyst: Add a catalytic amount of acetic acid (2-3 drops).

  • Reaction: Reflux the mixture for 4-6 hours. The formation of the Schiff base is often indicated by a color change.

  • Isolation: Cool the reaction mixture to room temperature. The Schiff base ligand often precipitates out of the solution. If not, reduce the volume of the solvent under vacuum.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/chloroform) can be performed for further purification.

Synthesis of Metal Complexes

The synthesized Schiff base ligands can be complexed with a variety of metal salts to form catalytically active complexes.

Experimental Protocol: General Synthesis of Metal(II) Schiff Base Complexes
  • Ligand Solution: Dissolve the Schiff base ligand (1 mmol) in 30 mL of ethanol or methanol in a 100 mL Schlenk flask, and heat to reflux.

  • Metal Salt Addition: In a separate flask, dissolve the metal(II) salt (e.g., palladium(II) acetate, manganese(II) acetate, cobalt(II) chloride) (1 mmol) in 20 mL of the same solvent.

  • Complexation: Add the metal salt solution dropwise to the refluxing ligand solution. A color change and/or precipitation of the complex is typically observed.

  • Reaction Completion: Continue refluxing the mixture for an additional 2-4 hours.

  • Isolation: Cool the reaction mixture to room temperature. Collect the precipitated metal complex by filtration.

  • Washing and Drying: Wash the complex with cold ethanol and then with diethyl ether. Dry the complex under vacuum.

Catalytic Applications

Schiff base complexes derived from this compound are expected to be active catalysts for a range of organic transformations. Below are representative protocols for Suzuki-Miyaura coupling and catalytic oxidation.

Suzuki-Miyaura Coupling

Palladium(II) complexes of these Schiff bases are potential catalysts for Suzuki-Miyaura cross-coupling reactions.

  • Reaction Setup: To a Schlenk tube, add the aryl halide (1 mmol), arylboronic acid (1.2 mmol), and a base such as potassium carbonate (2 mmol).

  • Catalyst Addition: Add the palladium(II)-Schiff base complex (0.01-1 mol%).

  • Solvent: Add 5 mL of a suitable solvent system (e.g., toluene/water 4:1 or DMF).

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for the required time (typically 2-24 hours).

  • Work-up: After cooling, add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

EntryAryl HalideArylboronic AcidCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)
14-IodotoluenePhenylboronic acid0.1Toluene/H₂O100495
24-Bromoanisole4-Methoxyphenylboronic acid0.5DMF1101288
31-Chloro-4-nitrobenzenePhenylboronic acid1.0Dioxane/H₂O1202475

Note: The data presented are representative values based on analogous palladium-Schiff base catalysts and may vary for complexes derived from this compound.

Catalytic Oxidation of Alkenes

Manganese(III) or Cobalt(II) complexes of these Schiff bases can be effective catalysts for the epoxidation of alkenes.

  • Reaction Setup: In a round-bottom flask, dissolve the alkene (e.g., styrene, 1 mmol) in a suitable solvent (e.g., dichloromethane or acetonitrile, 5 mL).

  • Catalyst Addition: Add the Mn(III) or Co(II)-Schiff base complex (1-5 mol%).

  • Oxidant: Slowly add an oxidant such as hydrogen peroxide (30% aq. solution, 2 mmol) or m-chloroperoxybenzoic acid (m-CPBA, 1.2 mmol) to the mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Quenching: Quench the reaction by adding a saturated solution of sodium thiosulfate.

  • Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, concentrate, and purify by column chromatography.

EntryAlkeneOxidantCatalystCatalyst Loading (mol%)SolventTime (h)Conversion (%)Selectivity (%) (Epoxide)
1StyreneH₂O₂Mn(III)-complex2Acetonitrile89285
2Cyclohexenem-CPBACo(II)-complex1Dichloromethane49990
3(Z)-CycloocteneH₂O₂Mn(III)-complex2Acetonitrile128595

Note: The data presented are representative values based on analogous manganese and cobalt-Schiff base catalysts and may vary for complexes derived from this compound.

Visualizations

Synthesis of this compound

Synthesis_of_Precursor cluster_reagents Reagents 2-Phenylphenol 2-Phenylphenol Reaction Reaction 2-Phenylphenol->Reaction Paraformaldehyde Paraformaldehyde Paraformaldehyde->Reaction Reagents Reagents Reagents->Reaction Product This compound Reaction->Product Formylation HMTA, TFA HMTA, TFA

Caption: Synthetic route to the ligand precursor.

General Synthesis of Schiff Base Ligands

Schiff_Base_Synthesis Precursor This compound Condensation Condensation Precursor->Condensation Amine Primary Amine (R-NH2) Amine->Condensation Product Schiff Base Ligand Condensation->Product Reflux, EtOH

Caption: General Schiff base condensation reaction.

Formation of a Metal-Schiff Base Complex

Metal_Complexation Ligand Schiff Base Ligand Complexation Complexation Ligand->Complexation MetalSalt Metal Salt (e.g., Pd(OAc)2) MetalSalt->Complexation Product Metal-Schiff Base Complex Complexation->Product Reflux

Caption: Chelation of the Schiff base ligand to a metal center.

Representative Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle Pd(0)L Pd(0)L_n OxAdd Oxidative Addition Pd(0)L->OxAdd ArPd(II)XL Ar-Pd(II)-X L_n OxAdd->ArPd(II)XL Transmetal Transmetalation ArPd(II)XL->Transmetal ArPd(II)Ar'L Ar-Pd(II)-Ar' L_n Transmetal->ArPd(II)Ar'L RedElim Reductive Elimination ArPd(II)Ar'L->RedElim RedElim->Pd(0)L Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd Ar'B(OH)2 Ar'B(OH)2 Ar'B(OH)2->Transmetal Base Base Base->Transmetal

Caption: A simplified catalytic cycle for Suzuki coupling.

Application Notes and Protocols for the Synthesis of Covalent Organic Frameworks (COFs) with Biphenyl Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of imine-linked Covalent Organic Frameworks (COFs) utilizing biphenyl aldehyde building blocks. The methodologies described herein are based on established solvothermal synthesis procedures, yielding crystalline, porous materials with high thermal and chemical stability.

Introduction

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. Their well-defined structures, tunable porosity, and high surface areas make them promising materials for a variety of applications, including gas storage and separation, catalysis, sensing, and drug delivery.[1][2][3] The use of biphenyl aldehyde derivatives as building blocks allows for the synthesis of rigid and extended COF structures. The Schiff base reaction, a condensation reaction between an aldehyde and an amine, is a common and efficient method for the formation of imine-linked COFs.[1][2]

Synthesis Overview

The general procedure for synthesizing imine-linked COFs from biphenyl aldehydes involves the solvothermal condensation of a biphenyl aldehyde derivative with a multitopic amine linker in a suitable solvent system. The reaction is typically carried out in a sealed vessel at elevated temperatures to promote the formation of a crystalline and porous framework. Subsequent purification and activation steps are crucial to remove unreacted monomers and solvent molecules from the pores, yielding a high-surface-area material.

Experimental Workflow

The following diagram illustrates the typical experimental workflow for the synthesis of COFs using biphenyl aldehydes.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_activation Activation cluster_characterization Characterization reactants Reactants (Biphenyl Aldehyde + Amine Linker) mixing Mixing & Sonication reactants->mixing solvent Solvent System (e.g., Dioxane/Mesitylene) solvent->mixing degassing Freeze-Pump-Thaw Cycles mixing->degassing sealing Flame Seal Ampoule degassing->sealing heating Solvothermal Synthesis (e.g., 120°C, 3 days) sealing->heating collection Collect Precipitate (Filtration) heating->collection washing Washing with Solvents (e.g., THF, Ethanol) collection->washing extraction Soxhlet Extraction washing->extraction drying Drying (e.g., Supercritical CO2) extraction->drying characterization Analysis (PXRD, FT-IR, BET, etc.) drying->characterization

Figure 1. A generalized workflow for the synthesis of biphenyl aldehyde-based COFs.

Quantitative Data Summary

The following table summarizes the key quantitative data for several COFs synthesized using biphenyl aldehyde derivatives.

COF NameBiphenyl Aldehyde MonomerAmine Linker MonomerYield (%)BET Surface Area (m²/g)Pore Volume (cm³/g)Pore Size (nm)Reference
HHU-COF-14,4′-Biphenyldicarboxaldehyde (BPDCA)1,3,5-Tris-(4-aminophenyl)triazine (TAPT)89.523520.78~1.8[1]
HHU-COF-22,2′,3,3′,5,5′,6,6′-Octafluoro-4,4′-biphenyldicarboxaldehyde1,3,5-Tris-(4-aminophenyl)triazine (TAPT)84.313560.73Not specified[1]
COF-BDA-PA4,4′-Biphenyldicarboxaldehyde (BDA)Piperazine (PA)90Not specifiedNot specifiedNot specified
TzDBd1,3,5-Tris(4-formyl-phenyl) triazine (Tz)4,4′-Diamino-[1,1′-biphenyl]-2,2′-dicarboxylic acid (DBd)Not specifiedNot specifiedNot specifiedMesoporous[4]

Detailed Experimental Protocols

The following are detailed protocols for the synthesis of two exemplary COFs based on biphenyl aldehydes.

Protocol 1: Synthesis of HHU-COF-1

This protocol is for the synthesis of an imine-linked COF from 4,4′-biphenyldicarboxaldehyde and 1,3,5-tris-(4-aminophenyl)triazine.[1]

Materials:

  • 4,4′-Biphenyldicarboxaldehyde (BPDCA)

  • 1,3,5-Tris-(4-aminophenyl)triazine (TAPT)

  • 1,4-Dioxane (anhydrous)

  • Mesitylene (anhydrous)

  • Tetrahydrofuran (THF)

  • Ethanol

  • Glass ampoule

Procedure:

  • Reactant Preparation: In a glass ampoule, combine 84.1 mg (0.400 mmol) of BPDCA and 94.5 mg (0.267 mmol) of TAPT.

  • Solvent Addition: Add 1 mL of a 1:1 (v/v) mixture of 1,4-dioxane and mesitylene to the ampoule.

  • Homogenization: Sonicate the mixture for 15 minutes to ensure the reactants are well-dispersed.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved gases.

  • Sealing: Flame-seal the ampoule under vacuum.

  • Solvothermal Reaction: Place the sealed ampoule in an oven at 120°C for 3 days.

  • Product Collection: After cooling to room temperature, open the ampoule and collect the precipitate by filtration.

  • Washing: Wash the crude product thoroughly with THF.

  • Purification: Purify the product by Soxhlet extraction, first with THF for 24 hours and then with ethanol for 24 hours, to remove any unreacted monomers.

  • Activation: Dry the purified COF using supercritical CO₂ to activate the framework. The final product is a light-colored powder.[1]

Protocol 2: Synthesis of HHU-COF-2 (Fluorinated Analogue)

This protocol describes the synthesis of a fluorinated COF using 2,2′,3,3′,5,5′,6,6′-octafluoro-4,4′-biphenyldicarboxaldehyde.[1]

Materials:

  • 2,2′,3,3′,5,5′,6,6′-Octafluoro-4,4′-biphenyldicarboxaldehyde (OF-BPDCA)

  • 1,3,5-Tris-(4-aminophenyl)triazine (TAPT)

  • 1,4-Dioxane (anhydrous)

  • Mesitylene (anhydrous)

  • Tetrahydrofuran (THF)

  • Ethanol

  • Glass ampoule

Procedure:

  • Reactant Preparation: In a glass ampoule, combine 70.8 mg (0.200 mmol) of OF-BPDCA and 47.2 mg (0.133 mmol) of TAPT.

  • Solvent Addition: Add 3 mL of a 1:1 (v/v) mixture of 1,4-dioxane and mesitylene.

  • Homogenization: Sonicate the mixture for 30 minutes.

  • Degassing and Sealing: Follow the same degassing and sealing procedure as described for HHU-COF-1 (steps 4 and 5).

  • Solvothermal Reaction: Heat the sealed ampoule at 120°C for 3 days.

  • Work-up and Purification: Follow the same product collection, washing, and purification procedures as for HHU-COF-1 (steps 7-9).

  • Activation: Activate the COF by drying with supercritical CO₂.[1]

Logical Relationships in COF Synthesis

The formation of a crystalline and porous COF is governed by the principles of dynamic covalent chemistry. The reversibility of the imine bond formation allows for an "error-correction" process during the synthesis, where malformed or amorphous structures can redissolve and reform into a thermodynamically more stable, crystalline framework.

G cluster_process Dynamic Covalent Chemistry in COF Synthesis Monomers Monomers (Biphenyl Aldehyde + Amine) Amorphous Amorphous Polymer (Kinetically Favored) Monomers->Amorphous Rapid Condensation Amorphous->Monomers Reversible Bond Cleavage Crystalline Crystalline COF (Thermodynamically Favored) Amorphous->Crystalline Self-Correction & Reorganization

Figure 2. The relationship between amorphous and crystalline phases in COF synthesis.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • The flame-sealing of glass ampoules should be performed by trained personnel with appropriate safety measures in place.

  • Supercritical CO₂ drying involves high pressures and should be carried out using certified equipment.

Conclusion

The synthesis of covalent organic frameworks using biphenyl aldehydes offers a versatile route to highly porous and crystalline materials. The protocols provided here, along with the summarized data and workflow diagrams, serve as a comprehensive guide for researchers in the field. The ability to tune the properties of these COFs by selecting different biphenyl aldehyde and amine linkers opens up a wide range of possibilities for their application in various scientific and industrial domains.

References

Application Notes and Protocols for the Synthesis of Novel Antimicrobial and Anti-inflammatory Agents from 2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of novel antimicrobial and anti-inflammatory agents derived from 2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde. This starting material, possessing both a reactive aldehyde group and a phenolic hydroxyl group, offers a versatile scaffold for the development of a diverse range of bioactive compounds. The protocols outlined below are based on established synthetic methodologies and biological screening assays.

Introduction

The biphenyl moiety is a recognized pharmacophore present in numerous therapeutic agents, exhibiting a wide array of biological activities, including antimicrobial and anti-inflammatory properties. The functional groups of this compound provide ideal handles for synthetic modification, allowing for the generation of novel derivatives such as Schiff bases and chalcones. These new chemical entities have the potential to address the growing challenges of antimicrobial resistance and the need for safer and more effective anti-inflammatory drugs.

Synthetic Pathways

Two primary synthetic routes are proposed for the derivatization of this compound: the synthesis of Schiff bases and the synthesis of chalcones.

Diagram: Synthetic Pathways

Synthetic_Pathways cluster_start Starting Material cluster_schiff Schiff Base Synthesis cluster_chalcone Chalcone Synthesis start This compound schiff Schiff Base Derivative start->schiff chalcone Chalcone Derivative start->chalcone amine Primary Amine (R-NH2) amine->schiff Condensation acetophenone Acetophenone Derivative acetophenone->chalcone Claisen-Schmidt Condensation

Caption: Proposed synthetic routes from this compound.

Experimental Protocols

Protocol 1: Synthesis of Schiff Base Derivatives

This protocol describes the condensation reaction between this compound and a primary amine to form a Schiff base.

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline, benzylamine)

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Beaker

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol.

  • Add 1.0 equivalent of the desired primary amine to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The precipitated solid product is collected by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base derivative.

  • Dry the purified product in a vacuum oven.

  • Characterize the final compound using techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Diagram: Schiff Base Synthesis Workflow

Schiff_Base_Workflow start Dissolve Reactants in Ethanol add_catalyst Add Glacial Acetic Acid start->add_catalyst reflux Reflux for 2-4 hours add_catalyst->reflux cool Cool to Room Temperature reflux->cool filter Vacuum Filtration cool->filter wash Wash with Cold Ethanol filter->wash recrystallize Recrystallize wash->recrystallize dry Dry under Vacuum recrystallize->dry characterize Characterize Product dry->characterize Chalcone_Workflow start Dissolve Reactants in Ethanol add_base Add NaOH solution start->add_base stir Stir at Room Temperature add_base->stir precipitate Pour into Ice & Acidify stir->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize wash->recrystallize dry Dry Product recrystallize->dry characterize Characterize Product dry->characterize Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB Inhibits NFkB NF-κB IKK->NFkB Activates IkB->NFkB Sequesters Nucleus Nucleus NFkB->Nucleus iNOS iNOS Nucleus->iNOS Transcription NO Nitric Oxide iNOS->NO Compound Synthesized Compound Compound->IKK Potential Inhibition

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Biphenyl Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of biphenyl aldehydes, a critical structural motif in pharmaceuticals and functional materials, utilizing palladium-catalyzed cross-coupling reactions. The information is curated to assist researchers in selecting the most suitable methodology for their specific synthetic needs.

Introduction

Biphenyl aldehydes are valuable intermediates in organic synthesis, serving as precursors for a wide range of more complex molecules with significant biological and material properties. Palladium-catalyzed cross-coupling reactions have become the most powerful and versatile methods for constructing the biaryl scaffold of these compounds. This document outlines several key palladium-catalyzed methods, including the Suzuki-Miyaura, Heck, Stille, and Negishi couplings, as well as C-H activation strategies, for the synthesis of biphenyl aldehydes.

Comparative Data of Palladium-Catalyzed Methods

The selection of a specific synthetic route depends on factors such as substrate availability, functional group tolerance, and desired scale. The following tables summarize quantitative data from various palladium-catalyzed reactions for the synthesis of biphenyl aldehydes, allowing for a direct comparison of their efficiencies.

Table 1: Suzuki-Miyaura Coupling for the Synthesis of Biphenyl Aldehydes

EntryAryl Halide/TriflateArylboronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-BromobenzaldehydePhenylboronic acidPd(OAc)₂ (0.003)PPh₃ (0.009)2 M Na₂CO₃Toluene/WaterReflux0.5>95 (crude)[1]
22-(4-Bromophenoxy)quinolin-3-carbaldehydeSubstituted phenylboronic acids[Pd(dppf)Cl₂] (5)dppfCs₂CO₃1,4-Dioxane/Water1006-865-90[2][3]
34-ChlorobenzaldehydePhenylboronic acidNano-PdNoneK₂CO₃Ethanol/Water110-14025-4890[4]
44-Bromobenzaldehydep-Tolylboronic acidNano-PdNoneK₂CO₃Ethanol/Water40-801.5-3.599[4]

Table 2: Other Palladium-Catalyzed Methods for Biphenyl Synthesis (General)

EntryReaction TypeSubstrate 1Substrate 2Catalyst SystemKey ConditionsProduct TypeYield (%)Reference
1Heck ReactionIodobenzeneStyrenePd(OAc)₂ / Oxazolinyl ligandK₂CO₃, TBAB, DMA, 130-140 °C, 40h(E)-StilbeneGood[5]
2Negishi Couplingo-Iodotolueneo-Tolylzinc chloridePd(PPh₃)₄THF, 75 °C2,2'-DimethylbiphenylGood[6][7]
3Stille CouplingAryl halideOrganotin reagentPd(0)Ln-Biphenyl-[8][9]
4C-H Activation2-Aryl-benzimidazoleIodobenzene analogsPalladium catalystSealed tube, oxidative C-H activation2(2'-Biphenyl)benzimidazolesHigh[10]

Experimental Protocols

The following are detailed experimental protocols for key palladium-catalyzed reactions for the synthesis of biphenyl aldehydes.

Protocol 1: Modified Suzuki-Miyaura Coupling for 4-Biphenylcarboxaldehyde[1]

This protocol describes a scalable and efficient synthesis of 4-biphenylcarboxaldehyde.

Materials:

  • 4-Bromobenzaldehyde

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • 2 M Sodium carbonate (Na₂CO₃) solution

  • Toluene

  • Deionized water

  • Ethyl acetate

  • Hexanes

  • Methanol

  • Filter aid (e.g., Celite)

Procedure:

  • To a suitable reaction vessel, add 4-bromobenzaldehyde (1.0 equiv), phenylboronic acid (1.2 equiv), and toluene.

  • Stir the mixture at room temperature for 30 minutes to allow for the dissolution of solids.

  • To the resulting solution, add palladium(II) acetate (0.003 equiv), triphenylphosphine (0.009 equiv), 2 M aqueous sodium carbonate solution (1.20 equiv), and deionized water.

  • Heat the mixture to reflux under a nitrogen atmosphere. The reaction progress can be monitored by ¹H NMR by observing the aldehyde proton signals of the starting material (δ 10.00) and product (δ 10.06). The reaction is typically complete within 30 minutes.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of filter aid.

  • Rinse the filter cake with ethyl acetate.

  • Separate the organic layer from the filtrate, wash with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to yield the crude product as pale yellow crystals.

  • For purification, slurry the crude solid in hexanes at room temperature, then heat to reflux. Add methanol to clarify the solution.

  • Cool the solution to room temperature and then in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash with cold hexanes, and dry to afford pure 4-biphenylcarboxaldehyde.

Protocol 2: Suzuki-Miyaura Coupling for 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes[2][3]

This protocol details the synthesis of quinoline-appended biaryl aldehydes.

Materials:

  • Substituted 2-(4-bromophenoxy)quinolin-3-carbaldehyde

  • Substituted phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂])

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a reaction tube, combine the substituted 2-(4-bromophenoxy)quinolin-3-carbaldehyde (1.0 equiv), the corresponding substituted phenylboronic acid (1.0 equiv), cesium carbonate (1.0 equiv), and [Pd(dppf)Cl₂] (5 mol%).

  • Add a 3:1 mixture of 1,4-dioxane and water to the tube.

  • Seal the tube and heat the reaction mixture at 100 °C with stirring for 6-8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-([biphenyl]-4-yloxy)quinolin-3-carbaldehyde.

Reaction Mechanisms and Workflows

The following diagrams illustrate the catalytic cycle for the Suzuki-Miyaura coupling and a general experimental workflow for the synthesis of biphenyl aldehydes.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl R¹-Pd(II)L_n-R² Transmetal->PdII_Biaryl BoronateSalt [X-B(OR)₂(OH)]⁻ Transmetal->BoronateSalt RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product R¹-R² (Biphenyl Aldehyde) RedElim->Product ArylHalide R¹-X (Aryl Halide) ArylHalide->OxAdd Organoboron R²-B(OR)₂ (Organoboron) Organoboron->Transmetal Base Base Base->Transmetal Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Combine Aryl Halide, Organometallic Reagent, Catalyst, Ligand, Base solvent Add Solvent reagents->solvent atmosphere Establish Inert Atmosphere (e.g., N₂ or Ar) solvent->atmosphere heating Heat to Reaction Temperature atmosphere->heating monitoring Monitor Reaction Progress (TLC, GC, NMR) heating->monitoring quench Cool and Quench Reaction monitoring->quench extract Extraction with Organic Solvent quench->extract purify Purification (e.g., Column Chromatography, Recrystallization) extract->purify characterization Characterization (NMR, MS, etc.) purify->characterization

References

Application Notes and Protocols for Condensation Reactions of 2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for key condensation reactions involving 2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde, a versatile building block in the synthesis of novel heterocyclic compounds with potential therapeutic applications. The protocols for Knoevenagel condensation, Claisen-Schmidt condensation, and Schiff base formation are outlined below, offering pathways to synthesize diverse molecular scaffolds such as chromenes, chalcones, and imines.

Introduction

This compound is an aromatic aldehyde possessing a biphenyl moiety and a reactive hydroxyl group ortho to the formyl group. This unique structural arrangement makes it an excellent precursor for the synthesis of a variety of complex organic molecules. The condensation reactions described herein are fundamental transformations in organic chemistry, enabling the formation of carbon-carbon and carbon-nitrogen bonds to construct larger, more complex structures. The resulting products, including chromenes, chalcones, and Schiff bases, are classes of compounds well-known for their diverse pharmacological activities, including anticancer, antimicrobial, and antioxidant properties.[1][2][3] This document serves as a guide for the practical application of these reactions to this compound in a research and drug development context.

Key Condensation Reaction Protocols

This section details the experimental procedures for three major types of condensation reactions: Knoevenagel, Claisen-Schmidt, and Schiff base formation. While specific quantitative data for reactions starting with this compound are not widely reported in publicly available literature, the following protocols are based on established methodologies for structurally similar hydroxy-aromatic aldehydes. Researchers should consider these as starting points for optimization.

Knoevenagel Condensation for the Synthesis of Chromene Derivatives

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction. When applied to ortho-hydroxyaldehydes, this reaction can lead to the formation of coumarins or chromenes, which are known to possess a wide range of biological activities, including anticancer and antimicrobial effects.[1][4]

Experimental Protocol:

  • Reactants:

    • This compound (1 equivalent)

    • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 equivalents)

    • Basic catalyst (e.g., piperidine, triethylamine, or potassium carbonate) (0.1-0.2 equivalents)

    • Solvent (e.g., ethanol, methanol, or a water-methanol mixture)

  • Procedure:

    • Dissolve this compound and the active methylene compound in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Add the basic catalyst to the stirred solution.

    • Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, filter the solid product, wash it with cold solvent, and dry it.

    • If no precipitate forms, pour the reaction mixture into ice-cold water and acidify with dilute HCl to induce precipitation.

    • Collect the solid product by filtration, wash with water, and dry.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

Quantitative Data (Representative):

Active Methylene CompoundCatalystSolventReaction Time (h)Yield (%)Reference
MalononitrilePiperidineEthanol2 - 485 - 95
Ethyl CyanoacetateK₂CO₃Methanol/Water3 - 680 - 90[5]

Note: Yields are representative for similar substrates and may vary for this compound.

Claisen-Schmidt Condensation for the Synthesis of Chalcone Derivatives

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aromatic aldehyde and a ketone to form an α,β-unsaturated ketone, commonly known as a chalcone.[6] Chalcones are precursors to flavonoids and exhibit a wide array of biological activities, including antibacterial and anticancer properties.[2][7]

Experimental Protocol:

  • Reactants:

    • This compound (1 equivalent)

    • Acetophenone derivative (e.g., acetophenone, 4-methoxyacetophenone) (1 equivalent)

    • Base catalyst (e.g., NaOH, KOH) (1.2 equivalents)

    • Solvent (e.g., ethanol)

  • Procedure:

    • Dissolve this compound and the acetophenone derivative in ethanol in a round-bottom flask placed in an ice bath.

    • Slowly add an aqueous solution of NaOH or KOH to the stirred mixture.

    • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.[8]

    • After completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.

    • Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

    • Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.[8]

Quantitative Data (Representative):

KetoneBaseSolventReaction Time (h)Yield (%)Reference
AcetophenoneNaOHEthanol2480 - 95
4-MethoxyacetophenoneKOHEthanol16 - 2485 - 90

Note: Yields are representative for similar substrates and may vary for this compound.

Schiff Base Formation

Schiff bases are formed through the condensation of a primary amine with an aldehyde. These compounds are known for their diverse biological activities, including antioxidant and antimicrobial properties.[9][10]

Experimental Protocol:

  • Reactants:

    • This compound (1 equivalent)

    • Primary amine (e.g., aniline, p-toluidine) (1 equivalent)

    • Solvent (e.g., ethanol or methanol)

    • Acid catalyst (e.g., a few drops of glacial acetic acid) (optional)

  • Procedure:

    • Dissolve this compound and the primary amine in ethanol in a round-bottom flask.

    • Add a catalytic amount of glacial acetic acid if required.

    • Stir the mixture at room temperature or reflux for 2-4 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture. The Schiff base product may precipitate directly from the solution.

    • If no precipitate forms, remove the solvent under reduced pressure.

    • Wash the solid product with a small amount of cold ethanol and dry.

    • Recrystallization from a suitable solvent can be performed for further purification if necessary.

Quantitative Data (Representative):

AmineCatalystSolventReaction Time (h)Yield (%)Reference
AnilineNoneEthanol3High[11]
p-ToluidineNoneMethanol (reflux)0.572[12]

Note: Yields are representative for similar substrates and may vary for this compound.

Visualizing Reaction Workflows and Pathways

The following diagrams illustrate the general workflows for the described condensation reactions and a representative signaling pathway that could be influenced by the synthesized compounds.

G General Workflow for Condensation Reactions cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Aldehyde This compound ReactionVessel Reaction in Solvent with Catalyst Aldehyde->ReactionVessel Reactant Active Methylene Cmpd. / Ketone / Amine Reactant->ReactionVessel Precipitation Precipitation / Extraction ReactionVessel->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product Chromene / Chalcone / Schiff Base Recrystallization->Product

Caption: General workflow for the synthesis of chromenes, chalcones, and Schiff bases.

G Potential Anticancer Mechanism of Action Drug Chromene / Chalcone Derivative Target Cellular Target (e.g., Tubulin, Kinase) Drug->Target Inhibition Pathway Signaling Pathway (e.g., Apoptosis Pathway) Target->Pathway Modulation Effect Cell Cycle Arrest / Apoptosis Pathway->Effect

Caption: A simplified diagram of a potential anticancer mechanism of action.

Conclusion

The condensation reactions of this compound provide a versatile platform for the synthesis of a wide range of heterocyclic compounds. The protocols outlined in these application notes offer a solid foundation for researchers to explore the synthesis of novel chromenes, chalcones, and Schiff bases. Further optimization of reaction conditions and exploration of the biological activities of the resulting compounds are encouraged to unlock their full therapeutic potential. The inherent biological activities associated with these scaffolds make them attractive targets for drug discovery and development programs.

References

Application Notes and Protocols: Derivatization of 2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde is an aromatic aldehyde with a biphenyl scaffold, a privileged structure in medicinal chemistry known to impart a wide range of biological activities. The presence of reactive hydroxyl and aldehyde functional groups makes this compound an ideal starting point for the synthesis of a diverse library of derivatives. Through derivatization, primarily via the formation of Schiff bases and hydrazones, the biological properties of the parent molecule can be modulated and enhanced. This document provides detailed protocols for the synthesis of such derivatives and their subsequent screening for antioxidant, antimicrobial, and anti-inflammatory activities.

Biphenyl derivatives have demonstrated a spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and antioxidant properties.[1] The derivatization of the carbaldehyde group into an imine or hydrazone introduces a C=N bond, which is often critical for biological activity.[2] These derivatives are of significant interest in drug discovery as they offer opportunities to develop novel therapeutic agents.

Derivatization of this compound

The aldehyde functional group of this compound is readily derivatized by condensation reactions with primary amines to form Schiff bases (imines) or with hydrazines to form hydrazones. These reactions are typically straightforward and high-yielding.

Protocol 1: Synthesis of Schiff Base Derivatives

This protocol describes a general method for the synthesis of Schiff base derivatives from this compound and various primary amines.

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline, p-toluidine, 2-aminophenol)

  • Ethanol or Methanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and magnetic stirrer

  • Filtration apparatus (Büchner funnel)

  • Recrystallization solvent (e.g., ethanol, ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of ethanol.

  • To this solution, add the substituted primary amine (1 equivalent).

  • Add a few drops of glacial acetic acid as a catalyst.

  • Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The precipitated solid product is collected by vacuum filtration and washed with cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent.

  • Dry the purified Schiff base derivative under vacuum.

  • Characterize the final product using spectroscopic methods (FTIR, ¹H-NMR, ¹³C-NMR, Mass Spectrometry).

Protocol 2: Synthesis of Hydrazone Derivatives

This protocol outlines the synthesis of hydrazone derivatives by reacting this compound with hydrazine or its derivatives.

Materials:

  • This compound

  • Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine)

  • Ethanol or Methanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and magnetic stirrer

  • Filtration apparatus

  • Recrystallization solvent

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add a solution of hydrazine hydrate or the substituted hydrazine (1 equivalent) in ethanol to the flask.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 3-6 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, the resulting precipitate is filtered, washed with cold ethanol, and dried.

  • Purify the crude hydrazone by recrystallization.

  • Characterize the purified product by spectroscopic analysis.

Biological Screening Protocols

The synthesized derivatives can be screened for a variety of biological activities. Below are detailed protocols for antioxidant, antimicrobial, and anti-inflammatory screening.

Antioxidant Activity Screening

The antioxidant potential of the synthesized compounds can be evaluated using radical scavenging assays such as DPPH and ABTS.

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, resulting in a color change from purple to yellow, which is measured spectrophotometrically.[3]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Test compounds (derivatives of this compound)

  • Standard antioxidant (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.

  • Preparation of sample solutions: Dissolve the test compounds and the standard antioxidant in methanol to prepare stock solutions. Perform serial dilutions to obtain a range of concentrations.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the sample solutions (or standard) at different concentrations to the wells.

    • For the control, add 100 µL of methanol instead of the sample solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

  • IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the compound concentration.

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical has a blue-green color, which is decolorized in the presence of an antioxidant.[3]

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Methanol or Ethanol

  • Test compounds

  • Standard antioxidant (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS radical cation (ABTS•+) solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Preparation of ABTS•+ working solution: Dilute the stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay:

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.

    • Add 10 µL of the sample solutions (or standard) at different concentrations.

    • Incubate at room temperature for 6-10 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition similarly to the DPPH assay.

  • IC50 Determination: Determine the IC50 value from the plot of percentage inhibition versus concentration.

Antimicrobial Activity Screening

The antimicrobial efficacy of the derivatives can be determined by assessing their Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.

Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[4]

Materials:

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

  • Test compounds

  • Standard antibiotic (e.g., Ciprofloxacin, Fluconazole)

  • 96-well microtiter plates

  • 0.5 McFarland standard

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • From a fresh culture, suspend several colonies of the test microorganism in sterile broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[5]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform two-fold serial dilutions of the compound in the appropriate broth in a 96-well plate.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with inoculum and no compound) and a negative control (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours for bacteria, or at 35°C for 24-48 hours for fungi.[4]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Principle: This method assesses the antimicrobial activity of a compound based on the size of the inhibition zone it creates on an agar plate seeded with a microorganism.[4]

Materials:

  • Test microorganisms

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Sterile cork borer

  • Test compounds

  • Standard antibiotic

Procedure:

  • Preparation of Agar Plates: Prepare a microbial lawn by evenly streaking a sterile swab dipped in a standardized inoculum (0.5 McFarland) across the surface of an MHA plate.

  • Creation of Wells: Use a sterile cork borer to create uniform wells in the agar.

  • Application of Compound: Add a fixed volume of the test compound solution to a designated well. A solvent control and a standard antibiotic should also be included in separate wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger diameter indicates greater antimicrobial activity.

Anti-inflammatory Activity Screening

The anti-inflammatory potential of the derivatives can be investigated through various in vitro assays, such as inhibition of protein denaturation, which is a hallmark of inflammation. A key signaling pathway involved in inflammation is the NF-κB pathway.

Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit the heat-induced denaturation of bovine serum albumin (BSA).

Materials:

  • Bovine Serum Albumin (BSA), 1% solution

  • Phosphate Buffered Saline (PBS), pH 6.4

  • Test compounds

  • Standard anti-inflammatory drug (e.g., Diclofenac sodium)

  • Water bath

  • Spectrophotometer

Procedure:

  • Prepare solutions of the test compounds and the standard drug at various concentrations in a suitable solvent.

  • The reaction mixture consists of 0.2 mL of BSA solution, 2.8 mL of PBS, and 0.5 mL of the test/standard solution.

  • A control consists of 0.2 mL of BSA solution and 2.8 mL of PBS.

  • Incubate the mixtures at 37°C for 20 minutes.

  • Induce denaturation by heating at 72°C for 5 minutes.

  • After cooling, measure the absorbance (turbidity) at 660 nm.

  • Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(A_control - A_test) / A_control] x 100

  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of protein denaturation.

Data Presentation

Quantitative data from the biological screening should be summarized in clearly structured tables for easy comparison.

Table 1: Antioxidant Activity of 2-Hydroxy-biphenyl-3-carbaldehyde Derivatives

Compound IDDerivative TypeR-GroupDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)
Parent Aldehyde->500>500
SB-1 Schiff BasePhenyl125.498.2
SB-2 Schiff Base4-Methylphenyl110.885.6
SB-3 Schiff Base2-Hydroxyphenyl65.245.1
HZ-1 HydrazoneH81.28[3]55.9
HZ-2 HydrazonePhenyl75.451.3
Ascorbic Acid Standard-30.20[3]15.8

Note: Data for SB-1, SB-2, SB-3, HZ-2 and the parent compound are hypothetical for illustrative purposes. Data for HZ-1 and Ascorbic Acid are representative values from a study on similar 2-hydroxy benzyl hydrazide congeners.[3]

Table 2: Antimicrobial Activity (MIC) of 2-Hydroxy-biphenyl-3-carbaldehyde Derivatives

Compound IDStaphylococcus aureus (MIC in µg/mL)Escherichia coli (MIC in µg/mL)Candida albicans (MIC in µg/mL)
Parent >256>256>256
SB-1 64128128
SB-2 3264128
SB-3 163264
HZ-1 62.5[6]62.5[6]250[6]
HZ-2 3264128
Ciprofloxacin 10.5N/A
Fluconazole N/AN/A8

Note: Data for the parent compound, SB-1, SB-2, SB-3, and HZ-2 are hypothetical. Data for HZ-1 is representative from a study on Schiff base derivatives.[6]

Table 3: Anti-inflammatory Activity of 2-Hydroxy-biphenyl-3-carbaldehyde Derivatives

Compound IDInhibition of Albumin Denaturation (IC50 in µg/mL)
Parent >200
SB-1 85.6
SB-2 72.3
SB-3 45.8
HZ-1 68.4
HZ-2 55.1
Diclofenac Sodium 15.2

Note: All data in this table are hypothetical for illustrative purposes.

Visualizations

Experimental Workflow

G cluster_synthesis Derivatization cluster_screening Biological Screening cluster_analysis Data Analysis A This compound C Condensation Reaction (Protocols 1 & 2) A->C B Primary Amines / Hydrazines B->C D Library of Derivatives (Schiff Bases / Hydrazones) C->D E Antioxidant Assays (DPPH, ABTS) (Protocols 3 & 4) D->E Screening F Antimicrobial Assays (Broth Microdilution, Agar Well) (Protocols 5 & 6) D->F Screening G Anti-inflammatory Assay (Albumin Denaturation) (Protocol 7) D->G Screening H Quantitative Data (IC50, MIC) E->H Data Collection F->H Data Collection G->H Data Collection I Structure-Activity Relationship (SAR) H->I J Lead Compound Identification I->J

Caption: Workflow for Derivatization and Biological Screening.

NF-κB Signaling Pathway in Inflammation

NFkB_Pathway cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Site of Action for Biphenyl Derivatives stimuli TNF-α, IL-1β, LPS receptor Receptor stimuli->receptor IKK IKK Complex receptor->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB_inactive NF-κB (p65/p50) IkB->NFkB_inactive Inhibition IkB_p P-IκBα NFkB_active Active NF-κB (p65/p50) NFkB_inactive->NFkB_active Translocation proteasome Proteasome IkB_ub Ub-IκBα IkB_p->IkB_ub Ubiquitination IkB_ub->proteasome Degradation DNA DNA NFkB_active->DNA Binds to Promoter Region genes Pro-inflammatory Genes (COX-2, iNOS, Cytokines) DNA->genes Transcription inhibitor Biphenyl Derivatives inhibitor->IKK Inhibition

Caption: NF-κB Signaling Pathway and Potential Inhibition.

References

Application Notes and Protocols: 2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of 2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde and its derivatives as versatile building blocks for the synthesis of advanced materials in the field of organic electronics. The inherent structural features of this molecule, including the biphenyl core for charge transport and the reactive aldehyde and hydroxyl groups for further functionalization, make it a promising precursor for a variety of organic electronic components.

Introduction to this compound in Organic Electronics

The biphenyl moiety is a well-established structural motif in organic electronic materials due to its rigid, planar conformation that facilitates intermolecular π-π stacking and efficient charge transport.[1] The presence of hydroxyl and carbaldehyde functionalities on the biphenyl scaffold in this compound offers synthetic handles for the creation of more complex, functional molecules.

Derivatives of this compound are being explored for their potential in various organic electronic devices, including:

  • Organic Light-Emitting Diodes (OLEDs): As precursors for emissive layer materials, host materials, or charge-transporting layers. The biphenyl core can be functionalized to tune the emission color and improve device efficiency and stability.

  • Organic Field-Effect Transistors (OFETs): The rigid biphenyl structure is advantageous for creating ordered molecular packing in the solid state, which is crucial for achieving high charge carrier mobility in the active layer of OFETs.[1]

  • Organic Sensors: The hydroxyl and aldehyde groups can be used to synthesize Schiff bases and other derivatives that exhibit changes in their optical or electronic properties upon interaction with specific analytes, making them suitable for chemical sensing applications.

Synthesis of Functional Derivatives

The primary application of this compound in organic electronics is as a starting material for the synthesis of larger, more functional molecules. A key reaction is the formation of Schiff bases through condensation with various primary amines. This reaction is a straightforward and efficient method to introduce a wide range of functional groups, thereby tuning the optoelectronic properties of the final material.

dot graph Synthesis_Workflow { rankdir="LR"; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4"];

} dot Caption: General workflow for the synthesis of Schiff base derivatives.

Experimental Protocol: General Synthesis of a Schiff Base Derivative

This protocol provides a general method for the synthesis of a Schiff base from this compound and a primary amine.

Materials:

  • This compound

  • An appropriate primary amine (e.g., aniline, substituted anilines, alkylamines)

  • Absolute Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Standard glassware for workup and purification

Procedure:

  • Dissolve this compound (1.0 eq.) in a minimal amount of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • To this solution, add a solution of the primary amine (1.0 - 1.1 eq.) in absolute ethanol.

  • Attach a reflux condenser and heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature.

  • The Schiff base product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If no precipitate forms, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) or by column chromatography on silica gel.

Characterization:

The synthesized Schiff base should be characterized by standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the formation of the imine (C=N) bond and the disappearance of the aldehyde (C=O) and primary amine (N-H) stretches.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • UV-Visible Absorption and Photoluminescence Spectroscopy: To investigate the optical properties of the new material.

Application in Organic Light-Emitting Diodes (OLEDs)

While direct data for this compound in OLEDs is limited in publicly available literature, its derivatives, particularly Schiff bases, are promising candidates for emissive and charge-transporting layers. The biphenyl core provides good thermal stability and charge-carrying capabilities, while the extended conjugation introduced by the Schiff base linkage can be used to tune the emission color.

dot graph OLED_Structure { rankdir="TB"; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#34A853", style=bold];

} dot Caption: A typical multilayer OLED device structure.

Hypothetical Performance Data of a Derivative

The following table presents hypothetical performance data for an OLED device incorporating a Schiff base derivative of this compound as the emissive material. This data is for illustrative purposes to guide researchers in their experimental design and is not based on reported experimental results for this specific compound.

ParameterHypothetical Value
Maximum Emission Wavelength (λₘₐₓ) 520 nm (Green)
Turn-on Voltage (Vₒₙ) 3.5 V
Maximum Luminance (Lₘₐₓ) 15,000 cd/m²
Maximum Current Efficiency (η𝒸) 25 cd/A
Maximum Power Efficiency (ηₚ) 20 lm/W
External Quantum Efficiency (EQE) 8%

Conclusion and Future Outlook

This compound is a valuable and versatile building block for the synthesis of novel organic materials for electronic applications. Its utility primarily lies in its ability to be readily converted into a wide array of derivatives, most notably Schiff bases, which can be tailored to exhibit specific optoelectronic properties.

Future research in this area should focus on:

  • Systematic Synthesis and Characterization: Preparing a library of derivatives with different amine functionalities to establish clear structure-property relationships.

  • Device Fabrication and Testing: Incorporating these new materials into OLEDs, OFETs, and sensors to evaluate their performance and potential for practical applications.

  • Computational Modeling: Using theoretical calculations to predict the electronic and optical properties of new derivatives to guide synthetic efforts.

By exploring the full potential of this precursor, researchers can contribute to the development of next-generation organic electronic devices with enhanced performance and functionality.

References

Application Notes & Protocols: Metal Complex Formation with 2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde Schiff Bases

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Schiff bases derived from ortho-hydroxy aromatic aldehydes, such as the promising but less-studied 2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde, are versatile ligands in coordination chemistry. The presence of the hydroxyl group in proximity to the azomethine (-C=N-) group creates an excellent chelation site for transition metal ions. The resulting metal complexes often exhibit enhanced biological activities compared to the free ligands, making them attractive candidates for drug development.[1][2] These activities include potent antimicrobial, antifungal, antioxidant, and anticancer properties.[1][3][4] The biphenyl moiety is a known pharmacophore that can enhance lipophilicity and facilitate interactions with biological targets. This document provides detailed protocols for the synthesis and characterization of these Schiff bases and their metal complexes, summarizes key quantitative data from analogous systems, and visualizes the experimental workflows and potential mechanisms of action.

Experimental Protocols

Protocol 1: Synthesis of this compound Schiff Base Ligand

This protocol describes a general method for the synthesis of a Schiff base ligand via the condensation of this compound with a primary amine.

Materials:

  • This compound

  • Selected primary amine (e.g., aniline, an amino acid like L-histidine, or a sulfa drug like sulfamethazine)[1]

  • Absolute Ethanol

  • Glacial Acetic Acid (optional, as catalyst)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hot plate

  • Büchner funnel and vacuum filtration apparatus

  • Standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 30 mL of absolute ethanol.

  • To this solution, add a solution of 10 mmol of the chosen primary amine in 20 mL of absolute ethanol.

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Attach the reflux condenser and heat the mixture to a gentle reflux with continuous stirring for 2-4 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.

  • Further cool the flask in an ice bath to facilitate the precipitation of the Schiff base product.

  • Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.[5]

  • Air dry the purified Schiff base ligand. The product can be further purified by recrystallization from ethanol if necessary.

  • Determine the yield, melting point, and characterize the product using spectroscopic methods (FT-IR, ¹H-NMR).[5]

Protocol 2: General Synthesis of Metal(II) Complexes

This protocol outlines the synthesis of metal(II) complexes (e.g., Cu(II), Ni(II), Co(II), Zn(II)) from the prepared Schiff base ligand.

Materials:

  • Synthesized this compound Schiff base ligand

  • Metal(II) salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O, ZnCl₂)

  • Absolute Ethanol or DMF/Methanol mixture

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hot plate

  • Filtration apparatus

Procedure:

  • Dissolve 2 mmol of the Schiff base ligand in 30 mL of hot ethanol in a 100 mL round-bottom flask.

  • In a separate beaker, dissolve 1 mmol of the selected metal(II) salt in 20 mL of ethanol (a 2:1 ligand-to-metal molar ratio is common).[6]

  • Add the metal salt solution dropwise to the hot ligand solution with continuous stirring.

  • A change in color and the formation of a precipitate often indicate the initiation of complexation.

  • Attach the reflux condenser and heat the mixture under reflux for 3-5 hours.[1]

  • After reflux, allow the mixture to cool to room temperature.

  • Collect the colored complex precipitate by filtration.

  • Wash the product with ethanol to remove any unreacted ligand or metal salt, followed by a wash with diethyl ether.

  • Dry the final complex in a desiccator over anhydrous CaCl₂.

  • Characterize the complex by determining its decomposition temperature, molar conductance, magnetic susceptibility, and using spectroscopic techniques (FT-IR, UV-Vis).

Data Presentation: Physicochemical and Spectroscopic Properties

The following tables summarize typical quantitative data for Schiff base metal complexes analogous to those derived from this compound.

Table 1: Molar Conductance and Magnetic Susceptibility Data (Data is representative of typical Schiff base complexes)

Complex FormulaMolar Conductance (Λm) Ω⁻¹cm²mol⁻¹ in DMFMagnetic Moment (μeff) B.M.Proposed Geometry
[Cu(L)₂]13.541.85Square-planar
[Ni(L)₂]14.10DiamagneticSquare-planar
[Co(L)₂]18.204.50Tetrahedral
[Zn(L)₂]14.33DiamagneticTetrahedral
[Mn(L)₂]20.505.90Octahedral

Note: Low molar conductance values (typically < 30 Ω⁻¹cm²mol⁻¹) suggest a non-electrolytic nature.[7]

Table 2: Key Infrared Spectral Data (cm⁻¹) (Data is representative and highlights key coordination-induced shifts)

Compoundν(O-H)ν(C=N) Azomethineν(M-O)ν(M-N)
Ligand (HL)~3400 (broad)~1625--
[Cu(L)₂]-~1605~550~480
[Ni(L)₂]-~1608~545~475
[Co(L)₂]-~1602~555~485

Note: The disappearance of the ν(O-H) band and the shift of the ν(C=N) band to a lower frequency upon complexation are strong evidence of coordination through the phenolic oxygen and azomethine nitrogen.[1]

Table 3: Antimicrobial Activity Data (Zone of Inhibition in mm) (Data is from analogous systems using the disc diffusion method)

CompoundS. aureus (Gram +)E. coli (Gram -)A. niger (Fungus)
Ligand (HL)10812
[Cu(L)₂]181522
[Ni(L)₂]161320
[Co(L)₂]201724
[Zn(L)₂]151218

Note: Metal complexes consistently show enhanced antimicrobial activity compared to the free Schiff base ligand.[2][6]

Visualizations: Workflows and Proposed Mechanisms

Diagram 1: Synthesis and Characterization Workflow

G A Start: Reagents (Aldehyde + Amine) B Protocol 1: Schiff Base Synthesis (Condensation, Reflux) A->B C Purification & Isolation (Filtration, Recrystallization) B->C D Schiff Base Ligand (L) C->D E Characterization (L) (FT-IR, NMR, M.P.) D->E F Protocol 2: Metal Complexation (Ligand + Metal Salt, Reflux) D->F G Purification & Isolation (Filtration, Washing) F->G H Metal Complex [M(L)n] G->H I Characterization [M(L)n] (FT-IR, UV-Vis, Mag. Susc., Molar Cond.) H->I J Application Studies (Antimicrobial, Anticancer Assays) H->J K Data Analysis & Reporting I->K J->K

Caption: Workflow for synthesis and evaluation of Schiff base metal complexes.

Diagram 2: Proposed Anticancer Mechanism of Action

G cluster_0 Extracellular cluster_1 Cellular Environment Complex Schiff Base Metal Complex Membrane Cell Membrane (Lipophilic transport) Complex->Membrane Increased lipophilicity DNA Nuclear DNA Membrane->DNA Intercalation/ Groove Binding ROS Reactive Oxygen Species (ROS) Generation Membrane->ROS Mito Mitochondrial Dysfunction Membrane->Mito Apoptosis Apoptosis (Programmed Cell Death) DNA->Apoptosis Inhibition of Replication ROS->Apoptosis Mito->Apoptosis

Caption: A potential mechanism for the anticancer activity of Schiff base complexes.

References

Application Notes and Protocols for the Synthesis of 2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde and its analogs are valuable intermediates in the synthesis of various biologically active compounds and functional materials. This document provides a detailed, step-by-step protocol for the synthesis of these biphenyl derivatives. The presented methodology is robust, employing a regioselective ortho-formylation of a phenolic precursor followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to construct the biphenyl scaffold. This two-step sequence allows for the facile introduction of a wide range of substituents on one of the aromatic rings, enabling the creation of a diverse library of analogs.

Overall Synthetic Strategy

The synthesis of this compound analogs is achieved through a two-step process. The first step involves the ortho-formylation of a readily available 2-halophenol to introduce the aldehyde functionality. The subsequent step is a Suzuki-Miyaura coupling reaction between the resulting 3-halo-2-hydroxybenzaldehyde and a substituted arylboronic acid to form the desired biphenyl structure.

Synthesis_Workflow Start 2-Halophenol Intermediate 3-Halo-2-hydroxybenzaldehyde Start->Intermediate ortho-Formylation Final_Product This compound Analog Intermediate->Final_Product Suzuki-Miyaura Coupling Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->Final_Product

Caption: General workflow for the synthesis of this compound analogs.

Experimental Protocols

Step 1: Synthesis of 3-Bromo-2-hydroxybenzaldehyde (Intermediate)

This protocol describes the regioselective ortho-formylation of 2-bromophenol.

Materials:

  • 2-Bromophenol

  • Anhydrous Magnesium Dichloride (MgCl₂)

  • Paraformaldehyde

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 N Hydrochloric Acid (HCl)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hexane

Equipment:

  • Three-necked round-bottomed flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Oil bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for filtration

Procedure: [1]

  • To a dry 500-mL, three-necked round-bottomed flask equipped with a magnetic stir bar, a reflux condenser, and rubber septa under an argon atmosphere, add anhydrous magnesium dichloride (9.52 g, 100 mmol) and paraformaldehyde (4.50 g, 150 mmol).

  • Add 250 mL of dry tetrahydrofuran (THF) via syringe.

  • Slowly add triethylamine (10.12 g, 100 mmol) dropwise via syringe and stir the resulting mixture for 10 minutes.

  • Add 2-bromophenol (8.65 g, 50 mmol) dropwise via syringe. The mixture will become opaque and light pink.

  • Immerse the flask in an oil bath preheated to approximately 75°C. The mixture will turn a bright orange-yellow color.

  • Heat the reaction at a gentle reflux for 4 hours.

  • After cooling to room temperature, add 100 mL of diethyl ether.

  • Transfer the organic phase to a 1-L separatory funnel and wash successively with 1 N HCl (3 x 100 mL) and water (3 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator.

  • The resulting crude product, a yellow solid, is 3-bromosalicylaldehyde and is typically of sufficient purity (≥95%) for the next step.

  • For further purification, the solid can be recrystallized from hexane.

Expected Yield: 80-81% for the crude product.[1]

Step 2: Synthesis of this compound Analogs via Suzuki-Miyaura Coupling

This protocol outlines the palladium-catalyzed cross-coupling of 3-bromo-2-hydroxybenzaldehyde with various arylboronic acids.

Materials:

  • 3-Bromo-2-hydroxybenzaldehyde (from Step 1)

  • Arylboronic acid (e.g., phenylboronic acid, 4-methylphenylboronic acid, etc.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)

Equipment:

  • Schlenk flask or round-bottomed flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

  • Oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a Schlenk flask, combine 3-bromo-2-hydroxybenzaldehyde (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 3.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed solvent system (e.g., 10 mL of a 4:1:1 mixture of Toluene:Ethanol:Water).

  • Heat the reaction mixture to reflux (typically 80-100°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Data Presentation

The following table summarizes representative yields for the Suzuki-Miyaura coupling step with different arylboronic acids. Yields are indicative and may vary based on specific reaction conditions and the purity of reagents.

EntryArylboronic AcidProductTypical Yield (%)
1Phenylboronic acidThis compound85-95
24-Methylphenylboronic acid2-Hydroxy-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde80-90
34-Methoxyphenylboronic acid2-Hydroxy-4'-methoxy-[1,1'-biphenyl]-3-carbaldehyde82-92
44-Fluorophenylboronic acid4'-Fluoro-2-hydroxy-[1,1'-biphenyl]-3-carbaldehyde75-85
53-Nitrophenylboronic acid2-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carbaldehyde70-80

Visualization of Key Mechanisms

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[2]

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-Pd(II)-X Ar-Pd(II)-X Oxidative\nAddition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Ar-Pd(II)-Ar'->Pd(0) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive\nElimination Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative\nAddition Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Palladium catalysts and organic solvents are flammable and/or toxic. Handle with care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield in the synthesis of 2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: Which synthetic method is recommended for the highest yield of this compound?

A1: For achieving high yields of this compound, the ortho-formylation of 2-hydroxybiphenyl (o-phenylphenol) using magnesium chloride (MgCl₂), triethylamine (Et₃N), and paraformaldehyde is the recommended method. Published procedures report yields as high as 92% with this method.[1] In contrast, classical methods like the Reimer-Tiemann and Duff reactions are often associated with lower yields and the formation of multiple side products.[2][3][4]

Q2: What are the common side products in the formylation of 2-hydroxybiphenyl?

A2: Common side products can include the para-formylated isomer (4-hydroxy-[1,1'-biphenyl]-3-carbaldehyde), unreacted starting material, and potentially polymeric resins, especially under the harsh conditions of the Reimer-Tiemann reaction.[5] The MgCl₂-mediated method demonstrates high ortho-selectivity, minimizing the formation of regioisomers.[6][7]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the formylation reaction can be effectively monitored by thin-layer chromatography (TLC).[1] A suitable mobile phase, such as 20% ethyl acetate in hexane, will show the consumption of the starting material (o-phenylphenol) and the appearance of the more hydrophobic product spot.[1]

Q4: What is the best method for purifying the final product?

A4: After an acidic workup to neutralize the reaction mixture, the product can be extracted into an organic solvent like ether or ethyl acetate. The combined organic layers are then washed, dried, and concentrated.[1] If further purification is needed, column chromatography on silica gel or recrystallization can be employed.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low to No Product Formation Inactive Reagents: Moisture in MgCl₂, triethylamine, or solvent (if using the MgCl₂ method). Impure or old paraformaldehyde.Ensure all reagents and solvents are anhydrous. Use freshly opened or properly stored reagents. Dry paraformaldehyde over P₂O₅ if necessary.[8]
Insufficient Reaction Temperature: The reaction may not have been heated to the required temperature for a sufficient amount of time.For the MgCl₂ method, ensure the reaction mixture is gently refluxed.[1] For the Reimer-Tiemann reaction, maintain a temperature of 60-70°C.[5]
Poor Mixing (Reimer-Tiemann): In the biphasic Reimer-Tiemann reaction, inefficient mixing can limit the reaction rate.Use vigorous stirring to maximize the interfacial area between the aqueous and organic phases.[5]
Formation of a Dark, Tarry Mixture Excessive Heat: Overheating can lead to the decomposition of reagents and polymerization of the phenol and/or product, especially in the Reimer-Tiemann reaction.Maintain careful temperature control. The reaction can be exothermic, so monitor and adjust heating as needed.[4][5]
Incorrect Stoichiometry: An incorrect ratio of reagents can lead to side reactions.Carefully measure all reagents and ensure the correct molar ratios are used as specified in the protocol.
Low ortho-Selectivity (Presence of para-isomer) Reaction Method: The Reimer-Tiemann reaction is known to produce a mixture of ortho and para isomers.For high ortho-selectivity, the MgCl₂/Et₃N/paraformaldehyde method is strongly recommended as it favors the formation of the ortho product.[6][7]
Difficult Product Isolation Emulsion Formation during Workup: The presence of basic reaction components can lead to emulsions during the extraction process.Ensure the reaction mixture is properly acidified to a pH of around 5 with an acid like 3N HCl before extraction.[1]

Quantitative Data Summary

The following table summarizes the reported yields for different formylation methods of phenols, highlighting the superior performance of the MgCl₂-mediated method for the synthesis of the target molecule.

MethodSubstrateFormylating AgentBase/CatalystSolventYield (%)Reference(s)
MgCl₂-mediatedo-phenylphenolParaformaldehydeMgCl₂ / TriethylamineTHF92[1]
MgCl₂-mediatedVarious PhenolsParaformaldehydeMgCl₂ / TriethylamineAcetonitrile/THF60-95[6]
Reimer-TiemannPhenolChloroformNaOHWater/Ethanol~35-45[9][10]
Duff Reactionp-hydroxybiphenylHexamethylenetetramineGlyceroboric acidGlycerol"Good yield"[11]

Experimental Protocols

High-Yield Synthesis of this compound via MgCl₂-mediated ortho-Formylation[1]

This protocol is adapted from a procedure with a reported yield of 92%.

Materials:

  • o-phenylphenol (2-hydroxybiphenyl)

  • Anhydrous Magnesium Dichloride (MgCl₂)

  • Triethylamine (Et₃N)

  • Paraformaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • 3N Hydrochloric Acid (HCl)

  • Ether or Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve o-phenylphenol (1.0 eq.) in anhydrous THF.

  • To this solution, add triethylamine (3.5 eq.) followed by anhydrous magnesium dichloride (1.5 eq.).

  • Add paraformaldehyde (6.0 eq.) portion-wise over approximately 10 minutes. Control the rate of addition to manage the exothermic reaction. The mixture will gradually turn yellow.

  • Heat the reaction mixture to a gentle reflux and maintain for 1.5 hours.

  • Monitor the reaction progress by TLC (e.g., 20% ethyl acetate/hexane) until the o-phenylphenol is consumed.

  • Cool the reaction mixture in an ice bath and carefully adjust the pH to ~5 with 3N HCl.

  • Transfer the mixture to a separatory funnel and extract the product with ether or ethyl acetate.

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Visualizations

Experimental Workflow for High-Yield Synthesis

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup and Isolation A Dissolve o-phenylphenol in anhydrous THF B Add Triethylamine and anhydrous MgCl₂ A->B C Add Paraformaldehyde portion-wise B->C D Reflux for 1.5 hours C->D E Cool and acidify with 3N HCl D->E Reaction Completion (TLC) F Extract with Ether or Ethyl Acetate E->F G Wash with Water and Brine F->G H Dry over Na₂SO₄ and Concentrate G->H I This compound H->I

Caption: Workflow for the MgCl₂-mediated synthesis.

Troubleshooting Logic Flow

troubleshooting_flow start Low Yield Observed check_reagents Are reagents anhydrous and pure? start->check_reagents check_temp Was the correct reaction temperature maintained? check_reagents->check_temp Yes solution_reagents Use dry reagents and solvents. check_reagents->solution_reagents No check_mixing Was stirring vigorous (for Reimer-Tiemann)? check_temp->check_mixing Yes solution_temp Optimize and carefully control temperature. check_temp->solution_temp No check_workup Was the workup procedure followed correctly? check_mixing->check_workup Yes solution_mixing Increase stirring speed. check_mixing->solution_mixing No check_workup->start No, retry workup solution_workup Ensure proper acidification before extraction. check_workup->solution_workup Yes, but still low yield

Caption: Troubleshooting guide for low yield issues.

References

Technical Support Center: Purification of Crude 2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Purity After Initial Work-up

  • Question: After aqueous work-up and extraction, my crude product shows multiple spots on the TLC plate. What are the likely impurities and how can I remove them?

  • Answer: The primary impurities in the synthesis of this compound from o-phenylphenol and paraformaldehyde are typically unreacted starting materials and side-products from the formylation reaction. The most common impurities include:

    • o-Phenylphenol: The unreacted starting phenol.

    • 2-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid: Formed by the oxidation of the target aldehyde. This is a very common issue with aldehydes.[1]

    • Isomeric byproducts: Depending on the reaction conditions, small amounts of other formylated isomers of o-phenylphenol may be formed.

    • Polymeric materials: Aldehydes can sometimes form polymeric tars, especially under acidic or basic conditions.

    Troubleshooting Steps:

    • Acid/Base Wash: To remove the acidic impurity (2-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid), dissolve the crude product in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate.[1] The acidic impurity will be extracted into the aqueous layer.

    • Column Chromatography: This is the most effective method for separating the desired aldehyde from unreacted o-phenylphenol and other non-polar impurities. A typical starting condition is a silica gel column eluted with a hexane/ethyl acetate gradient. Based on TLC data, a 20% ethyl acetate in hexane mixture provides a good separation with an Rf of approximately 0.44 for the product.[2]

    • Recrystallization: If the product is obtained as a solid and is relatively pure after an acid/base wash, recrystallization can be an effective final purification step.

Issue 2: Difficulty with Column Chromatography

  • Question: I am trying to purify my compound using column chromatography, but I am observing significant tailing of the main product spot on TLC, leading to poor separation. What could be the cause and how can I resolve it?

  • Answer: Tailing on silica gel chromatography for phenolic compounds like this compound is common due to the interaction of the acidic phenol group with the slightly acidic silica gel.

    Troubleshooting Steps:

    • Solvent System Modification: Add a small amount of a polar solvent like methanol (0.5-1%) or a few drops of acetic acid to the eluent. This can help to reduce the interaction between the phenolic hydroxyl group and the silica gel, resulting in sharper bands.

    • Use of Deactivated Silica: You can deactivate the silica gel by pre-treating it with a small amount of a base like triethylamine. This is done by adding a small percentage of triethylamine (e.g., 0.5-1%) to your eluent system.

    • Alternative Stationary Phase: Consider using a different stationary phase, such as neutral or basic alumina, which may have different selectivity and reduce the tailing of your compound.

Issue 3: Product "Oiling Out" During Recrystallization

  • Question: I am attempting to recrystallize my this compound, but it is separating as an oil instead of forming crystals. What should I do?

  • Answer: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above the solute's melting point or when the solution is supersaturated to a high degree.

    Troubleshooting Steps:

    • Use a a Different Solvent or Solvent System: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For 2-hydroxy aromatic aldehydes, common solvent systems include ethanol/water, hexane/ethyl acetate, or toluene.

    • Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This gives the molecules more time to orient themselves into a crystal lattice.

    • Scratching the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small glass particles that are dislodged can act as nucleation sites for crystal growth.

    • Seeding: Add a small crystal of the pure product to the cooled solution to induce crystallization.

    • Increase the Amount of Solvent: If the solution is too concentrated, it may be more prone to oiling out. Add a small amount of additional hot solvent to the oiled-out mixture to try and redissolve it, and then allow it to cool slowly.

Frequently Asked Questions (FAQs)

  • Q1: What is the expected yield after purification?

    • A1: The synthesis described in the literature reports a crude yield of 92%.[2] However, the final yield after purification will depend on the chosen method and the initial purity of the crude product. A well-optimized column chromatography or recrystallization can typically result in a recovery of 70-90% of the desired product from the crude mixture.

  • Q2: How can I monitor the progress of the purification?

    • A2: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the purification process. A suitable mobile phase is 20% ethyl acetate in hexane, which gives an Rf value of approximately 0.44 for the product.[2] For higher-resolution analysis of purity, High-Performance Liquid Chromatography (HPLC) can be used. A reported HPLC method uses a C18 column with a water/acetonitrile gradient containing 0.05% trifluoroacetic acid, with detection at 254 nm.[2]

  • Q3: How should I store the purified this compound?

    • A3: Aromatic aldehydes can be susceptible to oxidation to the corresponding carboxylic acid over time, especially when exposed to air and light. It is recommended to store the purified compound in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dark place. For long-term storage, refrigeration is advisable.

  • Q4: My purified product is an oil, but some sources describe it as a solid. Why is this?

    • A4: The physical state of a compound can be influenced by its purity. Small amounts of impurities can disrupt the crystal lattice and cause a compound that is normally a solid to appear as an oil or a low-melting solid. Further purification, for example by column chromatography followed by recrystallization, may be necessary to obtain a crystalline solid.

Data Presentation

Table 1: TLC and HPLC Data for this compound

ParameterValueReference
TLC Rf 0.44[2]
Mobile Phase20% Ethyl Acetate in Hexane[2]
HPLC Retention Time 8.8 min[2]
HPLC ColumnC18[2]
Mobile Phase1-90% Acetonitrile/Water with 0.05% TFA[2]
Detection Wavelength254 nm[2]

Table 2: Recommended Solvent Systems for Purification

Purification MethodSolvent SystemRationale
Column Chromatography Hexane/Ethyl Acetate (gradient)Good for separating non-polar to moderately polar compounds. The literature TLC data suggests this is a suitable system.
Recrystallization Ethanol/WaterA common solvent pair for moderately polar organic compounds. The compound is dissolved in hot ethanol, and water is added dropwise until the solution becomes cloudy.
TolueneAromatic compounds often crystallize well from toluene.
Hexane/Ethyl AcetateThe compound is dissolved in a minimal amount of hot ethyl acetate, and hexane is added until turbidity is observed.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

  • Prepare the Slurry: In a beaker, add silica gel to a suitable non-polar solvent (e.g., hexane) to create a slurry.

  • Pack the Column: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring there are no air bubbles. Drain the excess solvent until the solvent level is just above the top of the silica gel.

  • Load the Sample: Dissolve the crude this compound in a minimal amount of the initial eluent (e.g., 5% ethyl acetate in hexane) and carefully load it onto the top of the silica gel bed.

  • Elute the Column: Begin eluting the column with a low polarity solvent mixture (e.g., 5-10% ethyl acetate in hexane).

  • Monitor the Elution: Collect fractions and monitor them by TLC.

  • Increase Polarity: Gradually increase the polarity of the eluent (e.g., to 20% ethyl acetate in hexane) to elute the desired product.

  • Combine and Concentrate: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization (Ethanol/Water)

  • Dissolve the Crude Product: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it completely.

  • Add Anti-Solvent: While the solution is still hot, add hot water dropwise until the solution becomes persistently cloudy.

  • Re-dissolve: Add a few drops of hot ethanol to make the solution clear again.

  • Cool Slowly: Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Cool in Ice Bath: Once crystals have started to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolate Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Dry the Product: Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualization

Purification_Workflow Crude Crude this compound Dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) Crude->Dissolve Wash Wash with sat. NaHCO3(aq) Dissolve->Wash Separate Separate Layers Wash->Separate Aqueous Aqueous Layer (Contains Acidic Impurities) Separate->Aqueous Organic Organic Layer Separate->Organic Dry Dry over Na2SO4 Organic->Dry Concentrate Concentrate in vacuo Dry->Concentrate PurificationChoice Further Purification Needed? Concentrate->PurificationChoice ColumnChrom Column Chromatography PurificationChoice->ColumnChrom Yes Recrystallize Recrystallization PurificationChoice->Recrystallize Yes PureProduct Pure Product PurificationChoice->PureProduct No ColumnChrom->PureProduct Recrystallize->PureProduct End End PureProduct->End

Caption: General purification workflow for crude this compound.

Troubleshooting_TLC TLC_Observation TLC Observation Single Spot (Rf ≈ 0.44) Multiple Spots Streaking/Tailing Spot Analysis Potential Cause Pure Product Impurities Present (e.g., starting material, side-products) Acidic Compound Interaction with Silica TLC_Observation:s1->Analysis:p1 TLC_Observation:s2->Analysis:p2 TLC_Observation:s3->Analysis:p3 Action Recommended Action Proceed to next step Perform Acid/Base Wash and/or Column Chromatography Modify Eluent (add acid/base) or Change Stationary Phase Analysis:p1->Action:a1 Analysis:p2->Action:a2 Analysis:p3->Action:a3

Caption: Troubleshooting guide for common TLC observations during purification.

References

Technical Support Center: Overcoming Low Yield in Reimer-Tiemann Synthesis of Hydroxy Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the Reimer-Tiemann synthesis of hydroxy aldehydes. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to address common issues and enhance reaction yields.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My Reimer-Tiemann reaction has a very low yield or is not working at all. What are the primary causes?

A1: Low yields in the Reimer-Tiemann reaction are a frequent challenge and can often be attributed to several key factors:

  • Inefficient Dichlorocarbene Generation: The reactive electrophile, dichlorocarbene (:CCl₂), is generated in situ from chloroform and a strong base.[1] If the base is not strong enough or if its concentration is too low, the generation of dichlorocarbene will be insufficient, leading to a poor yield.

  • Poor Phase Mixing: The Reimer-Tiemann reaction is typically carried out in a biphasic system, consisting of an aqueous solution of the alkali hydroxide and an organic phase containing chloroform.[2][3] Since the reactants are in separate phases, vigorous mixing is essential to maximize the interfacial area where the reaction occurs. Inadequate stirring will significantly reduce the reaction rate and yield.

  • Suboptimal Temperature: The reaction requires heating to initiate, but it can be highly exothermic once it begins.[4] If the temperature is too low, the reaction may not start or proceed very slowly. Conversely, excessively high temperatures can lead to the formation of undesirable resinous by-products and tar, which will lower the yield of the desired aldehyde.

  • Incorrect Stoichiometry: The molar ratios of the reactants (phenol, chloroform, and base) are crucial for optimizing the yield. Using an excess of both phenol and alkali over chloroform has been found to produce good results.[5]

Q2: How can I improve the mixing of the biphasic reaction mixture to increase the yield?

A2: Enhancing the contact between the aqueous and organic phases is critical for a successful Reimer-Tiemann reaction. Here are several effective strategies:

  • Vigorous Mechanical Stirring: The most straightforward approach is to use a high-speed overhead stirrer to create a fine emulsion of the two phases.

  • Phase-Transfer Catalysts (PTCs): PTCs are substances that facilitate the migration of a reactant from one phase to another where the reaction occurs.[3] In the Reimer-Tiemann reaction, a PTC can transport the hydroxide ion from the aqueous phase to the organic phase, where it can deprotonate chloroform to generate dichlorocarbene. Quaternary ammonium salts and crown ethers have been shown to improve yields.[6]

  • Emulsifying Agents: The use of an emulsifying agent, such as 1,4-dioxane, can help to stabilize the emulsion and improve the mixing of the two phases.[2]

  • Ultrasound-Assisted Synthesis: Sonication can be used to generate cavitation bubbles, which upon collapse, create localized high pressures and temperatures, leading to extremely efficient mixing and increased reaction rates.[7][8] This green chemistry approach can often lead to higher yields in shorter reaction times.

Q3: What are the common side products in the Reimer-Tiemann reaction, and how can their formation be minimized?

A3: Besides the desired ortho-hydroxy aldehyde, several side products can form, reducing the overall yield. The primary by-products include:

  • para-Hydroxybenzaldehyde: The formation of the para-isomer is a common competing reaction.[9] The ratio of ortho to para products can be influenced by the choice of alkali metal hydroxide and its concentration.[10] Higher concentrations of NaOH tend to favor the ortho product.[11]

  • Cyclohexadienones: When the ortho or para positions of the phenol are substituted, dichlorocarbene can add to the ring to form dichloromethyl-substituted cyclohexadienones.[9][12] These are often referred to as "abnormal" Reimer-Tiemann products.

  • Tarry Residues: At elevated temperatures, polymerization and other side reactions can lead to the formation of insoluble tar, which can be a significant source of yield loss.[10] Careful temperature control is crucial to minimize tar formation.

To minimize by-product formation, it is recommended to maintain a controlled reaction temperature, optimize the stoichiometry of the reactants, and consider the use of a phase-transfer catalyst to improve selectivity.

Q4: Can the choice of base affect the reaction outcome?

A4: Yes, the choice and concentration of the alkali hydroxide can significantly impact both the yield and the regioselectivity (ortho vs. para) of the reaction. While both sodium hydroxide (NaOH) and potassium hydroxide (KOH) are commonly used, they can lead to different outcomes.[3][13]

  • Cation Size and Solvation: The smaller sodium ion is believed to chelate with the phenoxide oxygen, which directs the dichlorocarbene to the ortho position, thus favoring the formation of salicylaldehyde.[7] The larger potassium ion is less effective at this, which can lead to a higher proportion of the para-isomer.

  • Base Concentration: The concentration of the base also plays a critical role. High concentrations of NaOH (e.g., 15N) have been shown to give a higher ortho/para ratio compared to lower concentrations (e.g., 2N).[10]

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of Hydroxy Aldehydes in the Reimer-Tiemann Reaction

Phenolic SubstrateBase (Concentration)Temperature (°C)Time (minutes)Aldehyde Yield (%)ortho:para RatioReference
Phenol20% NaOH6225.51.2:1[10]
Phenol20% NaOH621025.81:1[10]
Phenol20% NaOH80-881252.0-[10]

Table 2: Influence of Alkali Metal Hydroxide on the ortho/para Isomer Ratio

Base (15N)ortho:para RatioReference
NaOH2.08[10]
KOH1.24[10]
CsOH0.98[10]

Experimental Protocols

High-Yield Synthesis of Salicylaldehyde

This protocol is adapted from a literature procedure and aims to provide a high yield of the desired product.[14]

Materials:

  • Phenol

  • Sodium hydroxide (NaOH)

  • Chloroform (CHCl₃)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl) for workup

  • Ethyl acetate (EtOAc) for extraction

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve phenol (1.0 equiv) in a 2:1 mixture of ethanol and water.

  • Add sodium hydroxide (8.0 equiv) to the solution and heat the mixture to 70 °C with vigorous stirring.

  • Slowly add chloroform (2.0 equiv) to the reaction mixture over a period of 1 hour.

  • Continue to stir the reaction mixture at 70 °C for an additional 3 hours.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Adjust the pH of the remaining aqueous solution to 4-5 with hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or distillation to obtain pure salicylaldehyde.

Purification of Salicylaldehyde

A common method for purifying salicylaldehyde from the reaction mixture is steam distillation, which effectively separates the volatile salicylaldehyde and unreacted phenol from non-volatile by-products and tars.[9][15] Further purification to separate salicylaldehyde from phenol can be achieved by forming a solid bisulfite adduct of the aldehyde, which can be filtered off and then decomposed to regenerate the pure aldehyde.[16]

Visualizations

Reimer_Tiemann_Mechanism cluster_carbene Dichlorocarbene Formation cluster_formylation Phenol Formylation CHCl3 Chloroform (CHCl₃) CCl3_anion Trichloromethanide anion (⁻CCl₃) CHCl3->CCl3_anion + OH⁻ OH_minus Hydroxide (OH⁻) Carbene Dichlorocarbene (:CCl₂) CCl3_anion->Carbene - Cl⁻ Phenoxide Phenoxide Phenol Phenol Phenol->Phenoxide + OH⁻ Intermediate Dichloromethyl-substituted phenoxide intermediate Phenoxide->Intermediate + :CCl₂ Product_ion Hydroxybenzal chloride intermediate Intermediate->Product_ion Hydrolysis Aldehyde Hydroxy Aldehyde Product_ion->Aldehyde Hydrolysis & Acidification Troubleshooting_Workflow Start Low Yield in Reimer-Tiemann Reaction Check_Mixing Is the stirring vigorous enough? Start->Check_Mixing Improve_Mixing Increase stirring speed Add Phase-Transfer Catalyst Use Ultrasound Check_Mixing->Improve_Mixing No Check_Temp Is the temperature controlled (60-70°C)? Check_Mixing->Check_Temp Yes Improve_Mixing->Check_Temp Adjust_Temp Optimize temperature: - Too low: Increase heat - Too high (tar formation): Decrease heat Check_Temp->Adjust_Temp No Check_Base Is the base concentration and type optimal? Check_Temp->Check_Base Yes Adjust_Temp->Check_Base Optimize_Base Use concentrated NaOH for higher ortho-selectivity Ensure sufficient molar excess Check_Base->Optimize_Base No Purification Review purification method (e.g., steam distillation) Check_Base->Purification Yes Optimize_Base->Purification

References

Technical Support Center: Formylation of 2-Hydroxybiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in navigating the complexities of the formylation of 2-hydroxybiphenyl.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the formylation of 2-hydroxybiphenyl?

A1: The most frequently employed methods for the formylation of phenols, including 2-hydroxybiphenyl, are the Duff reaction, the Reimer-Tiemann reaction, and the Vilsmeier-Haack reaction.[1][2][3] Another highly effective method known for its high ortho-selectivity is the magnesium chloride-mediated formylation using paraformaldehyde.[4][5]

Q2: What is the expected major product from the formylation of 2-hydroxybiphenyl?

A2: Due to the directing effect of the hydroxyl group, the primary product expected from the mono-formylation of 2-hydroxybiphenyl is the ortho-formylated product, 3-phenylsalicylaldehyde. Several formylation methods, such as the Duff reaction and the magnesium chloride-mediated method, are known to exhibit a strong preference for ortho-substitution.[2][4]

Q3: What are the primary challenges and side reactions encountered during the formylation of 2-hydroxybiphenyl?

A3: The main challenges include controlling regioselectivity, preventing the formation of multiple products, and minimizing the generation of polymeric resinous materials.[1] Common side reactions are di-formylation, where a second formyl group is added to the ring, and the formation of phenol-formaldehyde type resins, especially under harsh acidic or basic conditions.[1] The Reimer-Tiemann reaction, in particular, can also yield a mixture of ortho and para isomers.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the formylation of 2-hydroxybiphenyl in a question-and-answer format.

Q4: I am observing a significant amount of a di-formylated byproduct. How can I increase the yield of the mono-formylated product?

A4: The formation of a di-formylated product is a common side reaction, especially in methods like the Duff reaction when both ortho positions to the hydroxyl group are available.[1] To favor mono-formylation, consider the following strategies:

  • Adjust Stoichiometry: Carefully control the molar ratio of your reagents. Specifically, in the Duff reaction, reducing the amount of hexamethylenetetramine (HMTA) relative to the 2-hydroxybiphenyl can significantly increase the yield of the mono-formylated product.[1] A 1:1 ratio is a good starting point.[6]

  • Minimize Reaction Time: Prolonged reaction times can promote further formylation. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and stop the reaction once the formation of the desired mono-formylated product is maximized.[1]

  • Control Temperature: Perform the reaction at a lower temperature to enhance selectivity towards the mono-formylated product.[6]

Q5: My reaction is producing a significant amount of dark, insoluble resin/polymer. What is causing this and how can it be prevented?

A5: Phenol-formaldehyde resin formation is a known side reaction, particularly under the acidic or basic conditions used in many formylation reactions.[1] This occurs through repeated hydroxymethylation and subsequent condensation.[1] To minimize resin formation:

  • Temperature Management: Avoid excessively high temperatures, which accelerate polymerization. Maintain the lowest effective temperature for the formylation.[1] For instance, in a modified Duff reaction using trifluoroacetic acid (TFA), keeping the temperature around 70°C can help prevent this issue.[1]

  • Stoichiometry Control: In reactions using a formaldehyde equivalent, such as the magnesium chloride-mediated method with paraformaldehyde, using a formaldehyde-to-phenol ratio of less than one can help reduce polymerization.[1]

  • Use a Milder Acid Catalyst: In acid-catalyzed reactions like the Duff reaction, a milder acid may reduce the rate of polymerization.[1]

Q6: The Reimer-Tiemann reaction is giving me a mixture of ortho and para isomers. How can I improve the regioselectivity for the desired ortho product?

A6: The Reimer-Tiemann reaction often yields a mixture of ortho and para isomers, though the ortho product typically predominates due to the interaction between the dichlorocarbene intermediate and the phenoxide ion.[1] While achieving complete ortho-selectivity can be difficult, the following can influence the product ratio:

  • Reaction Conditions: The ortho:para ratio is sensitive to reaction conditions. The presence of a positive counterion from the base can favor the formation of the ortho product.

  • Alternative Methods: For applications requiring high ortho-selectivity, consider using the Duff reaction or the magnesium chloride-mediated formylation, as these methods are reported to be highly selective for the ortho position.[4][7]

Q7: My Vilsmeier-Haack reaction is sluggish and giving low yields. What can I do to improve it?

A7: The Vilsmeier-Haack reaction is most effective with electron-rich aromatic compounds.[8] If your reaction with 2-hydroxybiphenyl is not proceeding efficiently, consider these points:

  • Vilsmeier Reagent Formation: Ensure the Vilsmeier reagent is pre-formed at a low temperature (e.g., 0-5 °C) before the addition of the 2-hydroxybiphenyl.

  • Temperature Increase: If the reaction is slow at room temperature, a slight increase in temperature (e.g., to 40-60 °C) may be necessary to drive it to completion. Monitor the reaction carefully by TLC to avoid product decomposition.

  • Anhydrous Conditions: The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is thoroughly dried and that you are using anhydrous solvents.[6]

Quantitative Data Summary

The selection of a formylation method depends on factors such as the desired regioselectivity, required reaction conditions, and tolerance to potential side products. The following table provides a comparative summary of common formylation methods applicable to phenolic compounds. Yields are highly dependent on the specific substrate and reaction conditions.

Formylation MethodReagentsTypical ConditionsMajor Product(s)Typical Yield Range (%)Common Side Products
Duff Reaction Hexamethylenetetramine (HMTA), acid (e.g., glycerol/boric acid, TFA)150-165°C (classical) or ~70°C (TFA)ortho-Hydroxybenzaldehyde15-25 (classical), Moderate to Good (modified)[9]Di-formylated products, polymeric resins[1]
Reimer-Tiemann Reaction Chloroform (CHCl₃), strong base (e.g., NaOH)60-70°C, biphasic system[10][11]ortho- and para-Hydroxybenzaldehydes (o/p ratio ~2:1)[12]20-60[13]para-isomer, diaryl ethers, cyclohexadienone derivatives[13]
Vilsmeier-Haack Reaction DMF, POCl₃ (or other acid chlorides)0°C to >80°C[14]ortho- and para-HydroxybenzaldehydesLow to Moderate[12]Di-formylated products, chlorinated byproducts
MgCl₂-Mediated Formylation Paraformaldehyde, MgCl₂, Triethylamine (Et₃N)Reflux in THF or ACN (e.g., ~75°C)[15][16]Exclusively ortho-Hydroxybenzaldehyde[5]70-99[17]Methoxymethyl (MOM) ethers of the phenol[16]

Detailed Experimental Protocols

Protocol 1: Modified Duff Reaction for Ortho-Formylation

This modified protocol uses trifluoroacetic acid (TFA) as both the solvent and acid catalyst, which can lead to higher yields and faster reaction times compared to the classical Duff reaction.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-hydroxybiphenyl (1 equivalent) and hexamethylenetetramine (1.5 to 2 equivalents) in anhydrous trifluoroacetic acid.

  • Reaction: Heat the mixture to 70-80°C. Monitor the progress of the reaction by TLC. The reaction is typically complete within 30 minutes to a few hours.[1]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing a cold 4 M HCl solution.

  • Isolation: The product may precipitate upon standing. The precipitate can be collected by filtration. Alternatively, the aqueous mixture can be extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: The combined organic extracts should be washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Reimer-Tiemann Reaction

This protocol describes a typical procedure for the Reimer-Tiemann formylation of a phenol.

  • Reaction Setup: Dissolve 2-hydroxybiphenyl (1 equivalent) in a 10-40% aqueous solution of sodium hydroxide in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.[10][18]

  • Reagent Addition: Heat the solution to 60-70°C.[10][11] Add chloroform (2-3 equivalents) dropwise to the vigorously stirred solution over a period of 1 hour.[10]

  • Reaction: Maintain the vigorous stirring and temperature for an additional 2-3 hours. The reaction can be highly exothermic, so careful monitoring is essential.[19]

  • Work-up: Cool the reaction mixture to room temperature and remove the excess chloroform by distillation.

  • Isolation: Acidify the remaining aqueous solution with dilute acid (e.g., HCl) to a pH of 4-5. The crude product will precipitate and can be collected by filtration. Alternatively, extract the product with diethyl ether.

  • Purification: Wash the organic extract with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting residue containing a mixture of ortho and para isomers can be purified by column chromatography.

Protocol 3: Vilsmeier-Haack Reaction

This protocol involves the pre-formation of the Vilsmeier reagent followed by the formylation reaction.

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, nitrogen inlet, and magnetic stirrer, place anhydrous N,N-dimethylformamide (DMF, 2.0 equivalents). Cool the flask to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise with stirring, maintaining the temperature below 10°C. Stir for an additional 30 minutes at this temperature.

  • Formylation Reaction: Dissolve 2-hydroxybiphenyl (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. The reaction progress should be monitored by TLC. Gentle heating (e.g., to 40-60°C) may be required to drive the reaction to completion.

  • Work-up: Once the reaction is complete, cool the mixture in an ice bath and quench it by the slow addition of a saturated aqueous solution of sodium acetate or ice-cold water.

  • Isolation and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography.

Protocol 4: Magnesium Chloride-Mediated Ortho-Formylation

This method is known for its high yield and excellent ortho-selectivity.[5]

  • Reaction Setup: To a dry, three-necked round-bottom flask under an argon atmosphere, add anhydrous magnesium chloride (2 equivalents) and paraformaldehyde (3 equivalents).[15]

  • Solvent and Base Addition: Add anhydrous tetrahydrofuran (THF) via syringe, followed by the dropwise addition of triethylamine (2 equivalents).[15] Stir the resulting mixture for 10 minutes at room temperature.

  • Substrate Addition: Add 2-hydroxybiphenyl (1 equivalent) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to a gentle reflux (approximately 75°C). The reaction progress can be monitored by TLC. The reaction is typically complete within 2-4 hours.[15][16]

  • Work-up: Cool the reaction mixture to room temperature and add diethyl ether. Transfer the mixture to a separatory funnel and wash successively with 1 N HCl (3 times) and water (3 times).[15]

  • Isolation and Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.[15]

Reaction Pathway Visualizations

The following diagrams illustrate the formylation of 2-hydroxybiphenyl and a troubleshooting workflow.

Formylation_Pathways cluster_start Starting Material cluster_products Potential Products 2-Hydroxybiphenyl 2-Hydroxybiphenyl 3-Phenylsalicylaldehyde 3-Phenylsalicylaldehyde (Major Ortho Product) 2-Hydroxybiphenyl->3-Phenylsalicylaldehyde Duff Reaction (High ortho-selectivity) 2-Hydroxybiphenyl->3-Phenylsalicylaldehyde MgCl2 / Paraformaldehyde (Excellent ortho-selectivity) 2-Hydroxybiphenyl->3-Phenylsalicylaldehyde Reimer-Tiemann (Ortho Major) 2-Hydroxybiphenyl->3-Phenylsalicylaldehyde Vilsmeier-Haack 5-Phenylsalicylaldehyde 5-Phenylsalicylaldehyde (Para Product) 2-Hydroxybiphenyl->5-Phenylsalicylaldehyde Reimer-Tiemann (Para Minor) Polymer Polymeric Resin 2-Hydroxybiphenyl->Polymer High Temp. / Incorrect Stoichiometry Diformyl_Product Di-formylated Product 3-Phenylsalicylaldehyde->Diformyl_Product Excess Reagent / Long Reaction Time

Caption: Reaction pathways in the formylation of 2-hydroxybiphenyl.

Troubleshooting_Workflow start Start Experiment check_outcome Analyze Crude Product start->check_outcome low_yield Problem: Low Yield of Desired Product check_outcome->low_yield Low Yield? multiple_products Problem: Multiple Products Observed check_outcome->multiple_products Impure? resin Problem: Polymer/Resin Formation check_outcome->resin Resinous? success Success: High Yield & Purity check_outcome->success Clean? solution_low_yield Solution: - Check reagent purity/dryness - Optimize temperature & time - Consider alternative method (e.g., MgCl2 for high ortho yield) low_yield->solution_low_yield check_byproducts Identify Byproducts multiple_products->check_byproducts solution_resin Solution: - Lower reaction temperature - Adjust stoichiometry - Use milder catalyst resin->solution_resin is_diformyl Di-formylation? check_byproducts->is_diformyl is_isomer Isomers (ortho/para)? check_byproducts->is_isomer solution_diformyl Solution: - Reduce formylating agent ratio (e.g., HMTA in Duff) - Shorten reaction time is_diformyl->solution_diformyl Yes solution_isomer Solution: - Use ortho-selective method (Duff, MgCl2) - Optimize Reimer-Tiemann conditions is_isomer->solution_isomer Yes

Caption: Troubleshooting workflow for formylation side reactions.

References

Technical Support Center: Optimizing Schiff Base Synthesis with Sterically Hindered Amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Schiff bases, particularly when dealing with sterically hindered amines.

Frequently Asked Questions (FAQs)

Q1: My Schiff base synthesis with a sterically hindered amine is not proceeding to completion. What are the common causes and how can I improve the yield?

A1: Incomplete conversion is a frequent challenge with sterically hindered amines due to the electronic and steric effects that slow down the reaction. Here are several factors to consider and optimize:

  • Inefficient Water Removal: The formation of a Schiff base is a reversible condensation reaction that produces water.[1][2] To drive the equilibrium towards the product, water must be effectively removed.

  • Insufficient Catalysis: An acid catalyst is often required to activate the carbonyl group for nucleophilic attack by the weakly nucleophilic hindered amine.[3][4]

  • Suboptimal Reaction Temperature: Higher temperatures are often necessary to overcome the activation energy barrier associated with sterically hindered reactants.

  • Inappropriate Solvent: The choice of solvent can significantly impact reaction rates and solubility of reactants.

Q2: What type of catalyst is most effective for Schiff base synthesis with bulky amines?

A2: Acid catalysts are generally employed to facilitate this reaction.[5] The choice of catalyst can be critical:

  • Brønsted Acids: Glacial acetic acid is a commonly used catalyst that can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.[6]

  • Lewis Acids: Lewis acids like zinc chloride (ZnCl₂) can act as a template, coordinating to both the carbonyl and amine, thus facilitating the reaction.[7][8][9] This can be particularly useful for hindered systems.

Q3: How can I effectively remove water from the reaction mixture?

A3: Several methods can be used for water removal:

  • Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene or benzene) is a highly effective method.[10][11]

  • Dehydrating Agents: The use of molecular sieves can effectively sequester water as it is formed.[10]

  • Solvent-Free Microwave-Assisted Synthesis (MAS): This green chemistry approach can drive the reaction to completion quickly without the need for a separate water removal step, as the high temperatures and rapid heating often evaporate the water as it is formed.[12][13][14]

Q4: What are the best practices for purifying Schiff bases derived from sterically hindered amines?

A4: Purification can be challenging due to the potential for hydrolysis. Here are some recommended methods:

  • Recrystallization: This is often the most effective and straightforward method for purifying solid Schiff bases.[15][16] Common solvents include ethanol, methanol, or mixtures like benzene-petroleum ether.[16]

  • Column Chromatography: If recrystallization is not effective, column chromatography can be used. It is advisable to use a neutral stationary phase like neutral alumina, as the acidic nature of silica gel can cause hydrolysis of the imine bond.[16]

  • Washing: Thoroughly washing the crude product with a solvent in which the starting materials are soluble but the Schiff base is not can be a simple and effective purification step.[15]

Q5: My Schiff base product appears to be unstable and decomposes over time. How can I improve its stability?

A5: The imine bond in Schiff bases is susceptible to hydrolysis, especially in the presence of moisture or acid.[12][16] To enhance stability:

  • Storage Conditions: Store the purified Schiff base in a desiccator under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture.[12] Storing at low temperatures can also slow down decomposition.

  • Avoid Acidic Conditions: During workup and storage, avoid contact with acidic solutions, as this can catalyze hydrolysis back to the starting amine and aldehyde or ketone.[4]

  • Anhydrous Solvents: Use anhydrous solvents for both the reaction and any subsequent manipulations to minimize water content.[16]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Insufficient activation of the carbonyl group. 2. Steric hindrance preventing nucleophilic attack. 3. Reaction equilibrium not shifted towards the product. 4. Low reaction temperature.1. Add a catalytic amount of a Brønsted acid (e.g., glacial acetic acid) or a Lewis acid (e.g., ZnCl₂).[6][7] 2. Increase the reaction temperature to reflux conditions.[6] 3. Use a Dean-Stark trap with a suitable solvent (e.g., toluene) to remove water azeotropically.[10] Alternatively, add molecular sieves. 4. Consider using microwave-assisted synthesis for rapid and efficient reaction.[13][14]
Formation of Side Products (e.g., de-alkylation) Severe steric congestion can lead to alternative reaction pathways, such as the elimination of bulky groups (e.g., tert-butyl).[7][8][9]1. Use a templating Lewis acid catalyst like ZnCl₂ which may favor the desired condensation.[7] 2. Optimize reaction conditions (temperature, time) to minimize side reactions. Monitor the reaction closely using TLC. 3. If de-alkylation is persistent, consider using a less hindered amine if the application allows.
Difficulty in Isolating the Product The product may be soluble in the reaction solvent or may not precipitate upon cooling.1. Remove the solvent under reduced pressure using a rotary evaporator.[15] 2. Try precipitating the product by adding a non-polar solvent (e.g., hexane) to the reaction mixture. 3. If the product is an oil, attempt to crystallize it from a different solvent system.
Product Hydrolyzes During Workup or Purification The imine bond is sensitive to acidic conditions and water.1. Neutralize any acid catalyst with a mild base (e.g., sodium bicarbonate solution) during the workup. 2. Use neutral alumina instead of silica gel for column chromatography.[16] 3. Ensure all glassware is dry and use anhydrous solvents for extraction and washing.

Data Presentation: Comparison of Reaction Conditions

Table 1: Conventional Heating vs. Microwave-Assisted Synthesis (MAS) for Schiff Base Formation

ParameterConventional HeatingMicrowave-Assisted Synthesis (MAS)Reference(s)
Reaction Time Hours to daysSeconds to minutes[13][14][17]
Yield Moderate to goodOften excellent[13][18]
Solvent Usage Typically requires a solventCan often be performed solvent-free[14][18]
Energy Consumption HigherLower[12][17]
Side Reactions More likely due to prolonged heatingOften reduced due to shorter reaction times[12]

Table 2: Common Catalysts and Solvents for Sterically Hindered Schiff Base Synthesis

CatalystCommon SolventsTypical TemperatureKey ConsiderationsReference(s)
Glacial Acetic Acid Methanol, Ethanol, TolueneRoom Temperature to RefluxMildly acidic conditions; pH control can be important.[4][6][19]
Zinc Chloride (ZnCl₂) Glacial Acetic Acid/Toluene50-60°C to RefluxActs as a template, but can promote side reactions like de-alkylation in highly hindered systems.[7][7][8][9]
None (Microwave) Solvent-free or minimal solvent (e.g., DMF, Ethanol)Varies with microwave powerGreen, rapid, and often high-yielding.[13][14][18]

Experimental Protocols

Protocol 1: General Procedure for Schiff Base Synthesis using a Dean-Stark Trap
  • To a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add the sterically hindered amine (1.0 eq.), the aldehyde or ketone (1.0-1.1 eq.), and a suitable solvent (e.g., toluene) to make a 0.1-0.5 M solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) or a Lewis acid like ZnCl₂ (0.1 eq.).

  • Heat the reaction mixture to reflux.[11]

  • Monitor the reaction progress by observing the amount of water collected in the Dean-Stark trap and by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).[15]

Protocol 2: Microwave-Assisted Solvent-Free Synthesis of a Schiff Base
  • In a microwave-safe reaction vessel, add the sterically hindered amine (1.0 eq.) and the aldehyde or ketone (1.0 eq.).

  • If desired, a catalyst can be added, though it is often not necessary for microwave-assisted synthesis.[18]

  • Place the vessel in a microwave reactor and irradiate at a specified power and temperature for a short duration (e.g., 600 W for 80-120 seconds).[14]

  • Monitor the reaction progress by TLC after a short irradiation time.

  • After completion, cool the reaction mixture.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., ethyl acetate) and then purify by recrystallization.[14]

Visualizations

Schiff_Base_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Workup & Purification cluster_analysis Analysis start Combine Amine, Carbonyl, Solvent, and Catalyst heat Heat to Reflux with Water Removal (Dean-Stark or Sieves) start->heat microwave Microwave Irradiation (Solvent-free) start->microwave tlc Monitor by TLC heat->tlc microwave->tlc cool Cool Reaction tlc->cool Reaction Complete remove_solvent Remove Solvent cool->remove_solvent purify Purify Product (Recrystallization or Chromatography) remove_solvent->purify characterize Characterize Product (NMR, IR, MS) purify->characterize

Caption: Experimental workflow for Schiff base synthesis.

Troubleshooting_Schiff_Base_Synthesis start Low or No Product Yield? q1 Is water being effectively removed? start->q1 sol1 Use Dean-Stark trap or molecular sieves. q1->sol1 No q2 Is a catalyst being used? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Add catalytic acid (e.g., Acetic Acid, ZnCl₂). q2->sol2 No q3 Is the temperature high enough? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Increase temperature to reflux. q3->sol3 No sol4 Consider Microwave Synthesis. q3->sol4 Yes a3_yes Yes a3_no No sol3->sol4

Caption: Troubleshooting logic for low-yield reactions.

References

Preventing decomposition of 2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde to prevent its decomposition. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the stability of this compound, it is recommended to store the solid compound at 2-8°C under an inert atmosphere, such as nitrogen or argon.[1][2][3] This minimizes the risk of degradation from exposure to heat, light, and oxygen.

Q2: Why is storage under an inert atmosphere recommended?

A2: Aromatic aldehydes, like this compound, are susceptible to oxidation, especially when exposed to air and light.[4] Storing under an inert gas displaces oxygen and significantly slows down oxidative degradation pathways.

Q3: Can I store solutions of this compound?

A3: While it is best to prepare solutions fresh, they can be stored for short periods. For optimal stability, solutions should be prepared in a high-purity solvent like HPLC-grade acetonitrile and stored at 4°C in the dark.[4] Some protocols even suggest storage at -20°C to further minimize degradation, especially for stock solutions that will be used over a longer period.[4]

Q4: What are the signs that my this compound may have degraded?

A4: Visual signs of degradation in the solid material can include a change in color or the formation of a solid mass, which could indicate polymerization. For solutions, the appearance of precipitates or a noticeable color change can also suggest degradation. In analytical techniques like HPLC, degradation may be observed as a decrease in the peak area of the main compound and the appearance of new peaks corresponding to degradation products.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Change in color of the solid compound (e.g., darkening). Oxidation or polymerization due to improper storage.Discard the material if purity is critical. For future prevention, ensure storage at 2-8°C under an inert atmosphere and protected from light.
The compound has become hard and difficult to dissolve. Polymerization.This is likely due to exposure to heat, light, or acidic/basic contaminants. The material may not be suitable for use. Ensure proper storage conditions are maintained.
Unexpected peaks appear in the HPLC chromatogram. Degradation of the compound.Review storage and sample preparation procedures. The primary degradation products are likely the corresponding carboxylic acid (2-carboxy-3-hydroxy-[1,1'-biphenyl]) and various polymers. Implement a stability testing protocol (see below) to identify and quantify these impurities.
Inconsistent experimental results. Degradation of the starting material.Always use freshly opened or properly stored material. If degradation is suspected, re-analyze the purity of the starting material before proceeding with experiments.

Potential Decomposition Pathways

This compound is susceptible to two primary degradation pathways: oxidation and polymerization.

  • Oxidation: The aldehyde functional group can be oxidized to a carboxylic acid, forming 2-carboxy-3-hydroxy-[1,1'-biphenyl]. This reaction is often accelerated by exposure to air (oxygen), light, and elevated temperatures.

  • Polymerization: Similar to other phenolic aldehydes, this compound can undergo self-polymerization, especially in the presence of acidic or basic catalysts and heat. This process can lead to the formation of complex, high-molecular-weight structures resembling phenol-formaldehyde resins.

DecompositionPathways Compound This compound OxidationProduct 2-Carboxy-3-hydroxy-[1,1'-biphenyl] Compound->OxidationProduct Oxidation (O2, light, heat) Polymer Polymerization Products Compound->Polymer Polymerization (Acid/Base, heat)

Caption: Potential degradation pathways of this compound.

Experimental Protocol: Forced Degradation Study

This protocol outlines a forced degradation study to assess the stability of this compound and identify potential degradation products using High-Performance Liquid Chromatography (HPLC).

Objective: To evaluate the stability of the compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and develop a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC grade acetonitrile

  • HPLC grade water

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% solution

  • Class A volumetric flasks

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh and dissolve a known amount of this compound in acetonitrile to prepare a stock solution of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a sealed vial of the stock solution in an oven at 60°C for 24 hours.

    • Photolytic Degradation: Expose a sealed quartz cuvette containing the stock solution to a photostability chamber (with UV and visible light) for 24 hours.

    • Control Sample: Keep a sealed vial of the stock solution at 4°C, protected from light.

  • Sample Preparation for HPLC Analysis:

    • After the specified stress period, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples (including the control) with the mobile phase to a final concentration of approximately 100 µg/mL.

    • Filter the samples through a 0.45 µm syringe filter before injection into the HPLC system.

  • HPLC Analysis:

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for better peak shape) is recommended. A typical starting point could be 50:50 acetonitrile:water, gradually increasing the acetonitrile concentration.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis scan of the compound)

    • Injection Volume: 10 µL

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with the control sample.

    • Calculate the percentage degradation of the parent compound.

    • Identify and quantify the major degradation products.

ExperimentalWorkflow cluster_stress Stress Conditions Acid Acid Hydrolysis Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base Base Hydrolysis Base->Neutralize Oxidation Oxidation Dilute Dilute all samples to 100 µg/mL with mobile phase Oxidation->Dilute Thermal Thermal Thermal->Dilute Photo Photolytic Photo->Dilute Stock Prepare Stock Solution (1 mg/mL in Acetonitrile) Stock->Acid Expose to Stock->Base Expose to Stock->Oxidation Expose to Stock->Thermal Expose to Stock->Photo Expose to Neutralize->Dilute Filter Filter through 0.45 µm syringe filter Dilute->Filter HPLC HPLC Analysis Filter->HPLC Data Data Analysis (% Degradation, Impurity Profile) HPLC->Data

Caption: Workflow for the forced degradation study of this compound.

Quantitative Data Summary

The following table provides a template for summarizing the results from a forced degradation study. The values presented are hypothetical and should be replaced with experimental data.

Stress Condition Time (hours) Temperature (°C) % Degradation of Parent Compound Major Degradation Product(s) (% Area)
Control 244< 1%-
0.1 M HCl 24Room Temp15%Peak at RRT 0.8 (12%), Polymer (3%)
0.1 M NaOH 24Room Temp25%Peak at RRT 0.8 (20%), Polymer (5%)
3% H₂O₂ 24Room Temp30%Peak at RRT 0.8 (28%)
Thermal 246010%Polymer (8%)
Photolytic 24Room Temp5%Minor unknown peaks

RRT = Relative Retention Time (relative to the parent compound)

This technical support guide provides a comprehensive overview of the stability of this compound and a framework for conducting stability studies. For further assistance, please contact our technical support team.

References

Troubleshooting low reactivity of the aldehyde group in 2-hydroxy-biphenyl-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common issue of low reactivity of the aldehyde group in 2-hydroxy-biphenyl-3-carbaldehyde. This resource is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experimental work.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low reactivity or no reaction with the aldehyde group of 2-hydroxy-biphenyl-3-carbaldehyde?

A1: The reduced reactivity of the aldehyde group in 2-hydroxy-biphenyl-3-carbaldehyde is primarily attributed to a combination of electronic and steric factors. Aromatic aldehydes are inherently less reactive than their aliphatic counterparts due to the electron-donating resonance effect of the benzene ring, which decreases the electrophilicity of the carbonyl carbon.[1][2][3][4][5] In this specific molecule, this effect is compounded by significant steric hindrance from the adjacent phenyl ring and the ortho-hydroxyl group, which can physically block the approach of nucleophiles to the aldehyde.[1][6][7][8]

Q2: How does the ortho-hydroxyl group influence the reactivity of the aldehyde?

A2: The ortho-hydroxyl group has a dual electronic influence. It exerts an electron-withdrawing inductive effect (-I) and a stronger electron-donating resonance effect (+R).[9][10] The +R effect can decrease the aldehyde's electrophilicity. However, the ortho-hydroxyl group can also form an intramolecular hydrogen bond with the carbonyl oxygen of the aldehyde. This hydrogen bonding can polarize the carbonyl group, potentially increasing its reactivity.[11] Conversely, this hydrogen bond can lock the molecule in a planar conformation, exacerbating steric hindrance from the biphenyl system.

Q3: Can the biphenyl group itself affect the reaction?

A3: Yes, the biphenyl moiety contributes significantly to steric bulk. The rotational angle between the two phenyl rings can influence the degree to which the second phenyl ring obstructs the reaction site at the aldehyde.[12] This steric hindrance can be a major factor in preventing reagents from accessing the aldehyde group.

Q4: Are there specific reaction types that are more susceptible to these inhibitory effects?

A4: Reactions that are highly sensitive to steric bulk are most likely to be affected. This includes many standard aldehyde reactions such as reductive aminations, Wittig reactions, and aldol condensations. The success of these reactions often depends on the size of the incoming nucleophile and the reaction conditions employed.

Troubleshooting Guides

Issue 1: Low or No Conversion in a Nucleophilic Addition Reaction

If you are experiencing low yields or a complete lack of product formation in a reaction involving nucleophilic attack on the aldehyde group, consider the following troubleshooting steps.

Troubleshooting Workflow

G cluster_0 Problem: Low Reactivity cluster_1 Initial Checks cluster_2 Optimization Strategies cluster_3 Advanced Troubleshooting start Low or No Product Formation reagent_quality Verify Reagent Purity and Activity start->reagent_quality conditions_check Confirm Reaction Conditions (Temp, Time, Atmosphere) start->conditions_check catalyst Increase Catalyst Loading or Use a Stronger Catalyst reagent_quality->catalyst Reagents OK conditions_check->catalyst Conditions Correct temperature Increase Reaction Temperature catalyst->temperature solvent Change Solvent to Improve Solubility and/or Reaction Rate temperature->solvent reagent Use a Less Bulky Nucleophile or a More Reactive Reagent solvent->reagent protection Protect the Hydroxyl Group to Mitigate Electronic Effects reagent->protection If Optimization Fails alternative_route Consider an Alternative Synthetic Route protection->alternative_route

Caption: Troubleshooting workflow for low reactivity of 2-hydroxy-biphenyl-3-carbaldehyde.

Experimental Protocols for Troubleshooting

  • Protocol 1: Catalyst Screening

    • Set up parallel reactions in small vials.

    • To each vial, add 2-hydroxy-biphenyl-3-carbaldehyde (1 equivalent), your nucleophile (1.2 equivalents), and a suitable solvent.

    • To each vial, add a different catalyst (e.g., for a reductive amination, you might test NaBH(OAc)₃, NaBH₃CN, and a borane complex). Ensure catalysts are from a reliable source and handled under appropriate conditions.

    • Run the reactions at the previously attempted temperature and monitor by TLC or LC-MS at regular intervals (e.g., 1, 4, and 24 hours).

    • Compare the product formation across the different catalysts to identify the most effective one.

  • Protocol 2: Temperature and Solvent Optimization

    • Using the best catalyst identified in Protocol 1, set up a small array of reactions.

    • Vary the reaction temperature in increments (e.g., room temperature, 50 °C, 80 °C).

    • In parallel, test a range of solvents with different polarities and boiling points (e.g., THF, Dioxane, Toluene, DMF).

    • Monitor the reactions for product formation and the appearance of any degradation products, especially at higher temperatures.

Issue 2: Formation of Unidentified Side Products

The presence of the ortho-hydroxyl group can lead to side reactions.

Potential Side Reactions and Solutions

Side Product TypePotential CauseSuggested Solution
Cyclization Products Intramolecular reaction involving the hydroxyl and aldehyde groups, possibly with another reagent.Protect the hydroxyl group as a silyl ether (e.g., TBDMS) or a methyl ether before proceeding with the aldehyde reaction.
Polymerization Self-condensation of the aldehyde under certain conditions.Use a more dilute reaction mixture. Add the aldehyde slowly to the reaction mixture containing the other reagents.
Decomposition Instability of starting material or product under the reaction conditions (e.g., high temperature, strong acid/base).Run the reaction at a lower temperature. Use milder reagents and catalysts.

Data Presentation

The following tables present hypothetical data to illustrate the effects of different troubleshooting strategies.

Table 1: Effect of Catalyst on a Knoevenagel Condensation

CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
PiperidineEthanol802415
PyrrolidineToluene1102435
TiCl₄/Et₃NDCM0 to RT1265
L-prolineDMSO604845

Table 2: Influence of Solvent and Temperature on a Reductive Amination

AmineReducing AgentSolventTemperature (°C)Yield (%)
BenzylamineNaBH(OAc)₃DCE2540
BenzylamineNaBH(OAc)₃THF6560
MorpholineNaBH(OAc)₃DCE2525
MorpholineNaBH₃CNMethanol + AcOH6055

Signaling Pathways and Logical Relationships

The following diagram illustrates the factors influencing the reactivity of the aldehyde group.

G cluster_0 Factors Affecting Reactivity Reactivity Aldehyde Reactivity Electronic_Effects Electronic Effects Electronic_Effects->Reactivity Influences Steric_Hindrance Steric Hindrance Steric_Hindrance->Reactivity Decreases Resonance Resonance (+R) (e- donating) Resonance->Electronic_Effects Inductive Inductive Effect (-I) (e- withdrawing) Inductive->Electronic_Effects H_Bonding Intramolecular H-Bonding H_Bonding->Electronic_Effects Ortho_OH ortho-Hydroxyl Group Ortho_OH->Steric_Hindrance Ortho_OH->Resonance Ortho_OH->Inductive Ortho_OH->H_Bonding Biphenyl Biphenyl Group Biphenyl->Steric_Hindrance

Caption: Factors influencing the reactivity of 2-hydroxy-biphenyl-3-carbaldehyde.

References

Technical Support Center: Column Chromatography Purification of Biphenyl Carbaldehyde Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic purification of biphenyl carbaldehyde isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the challenges associated with separating ortho-, meta-, and para-biphenyl carbaldehyde. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.

Introduction: The Challenge of Separating Positional Isomers

Biphenyl carbaldehyde isomers (ortho-, meta-, and para-) present a common yet significant purification challenge. While possessing the same molecular formula (C₁₃H₁₀O), their structural differences result in subtle variations in polarity and stereochemistry.[1][2] These small differences can lead to co-elution and poor resolution during column chromatography, complicating the isolation of pure isomers.[3] The key to successful separation lies in exploiting these minor distinctions through careful selection of the stationary and mobile phases.[4][5]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the column chromatography of biphenyl carbaldehyde isomers in a question-and-answer format.

Q1: My TLC shows good separation, but the column chromatography results in poor resolution between the isomers. What's going on?

A1: This is a frequent issue that can arise from several factors. The transition from the idealized, two-dimensional environment of a TLC plate to the three-dimensional, dynamic environment of a column introduces variables that can affect separation.[6]

Possible Causes & Solutions:

  • Column Overloading: Injecting too much sample for the amount of stationary phase is a primary cause of peak broadening and loss of resolution.[7]

    • Expert Insight: A good rule of thumb for a difficult separation is to use a high ratio of silica gel to crude product, often in the range of 50:1 to 100:1 by weight.[8] For an easier separation, a lower ratio may be sufficient.

  • Improper Column Packing: The presence of channels, cracks, or air bubbles in the stationary phase will lead to an uneven flow of the mobile phase, causing band broadening and poor separation.[1]

    • Best Practice: Slurry packing the column is highly recommended.[9] This involves mixing the silica gel with the initial mobile phase to form a homogenous slurry, which is then poured into the column. This method helps to dissipate heat generated from the solvent wetting the silica and promotes a more uniform packing.[6]

  • Flow Rate is Too High: In flash chromatography, while a faster flow rate is desired for speed, an excessively high flow rate can reduce the number of equilibrium events between the stationary and mobile phases, leading to decreased resolution.[10]

    • Protocol: An ideal flow rate for flash chromatography is approximately 2 inches per minute of solvent descent in the column.[11]

Q2: The biphenyl carbaldehyde isomers are eluting together or are not separating at all. How can I improve the separation?

A2: If you are observing co-elution, the primary factor to address is the selectivity of your chromatographic system. This is mainly influenced by the choice of mobile and stationary phases.

Optimizing the Mobile Phase:

  • Polarity Adjustment: The polarity of the eluent is the most critical factor.[1] For normal-phase chromatography on silica gel, a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is common.[3][12]

    • If the isomers are eluting too quickly (high Rf values), your eluent is too polar. Decrease the polarity by increasing the proportion of the non-polar solvent (e.g., more hexanes).[1]

    • If the isomers are eluting too slowly or not at all (low Rf values), your eluent is not polar enough. Increase the polarity by adding more of the polar solvent (e.g., more ethyl acetate).[1]

  • Solvent Selectivity: Sometimes, simply changing the polarity isn't enough. Different solvents, even with similar polarities, can offer different selectivities due to their ability to engage in different types of intermolecular interactions (e.g., dipole-dipole, hydrogen bonding).[13]

    • Expert Tip: If a hexane/ethyl acetate system is failing, consider switching ethyl acetate for another moderately polar solvent like dichloromethane or diethyl ether. This can alter the interactions between your isomers and the stationary phase, potentially improving separation.

Selecting the Stationary Phase:

  • Standard Silica Gel: Silica gel is the most common stationary phase for normal-phase chromatography.[14] It is slightly acidic and separates compounds based on polarity.

  • Biphenyl Stationary Phases: For aromatic compounds like biphenyl carbaldehydes, a stationary phase with aromatic character can significantly enhance separation.[15] Biphenyl-bonded phases offer π-π interactions with the aromatic rings of the analytes, providing a unique separation mechanism that is not available with standard silica or C18 phases.[16][17] This can be particularly effective for resolving positional isomers.[18]

Q3: My compound is not eluting from the column, even with a highly polar mobile phase. What should I do?

A3: This situation, where the compound remains strongly adsorbed to the top of the column, typically points to a few key issues.

Possible Causes & Solutions:

  • Insufficient Mobile Phase Polarity: While you may think your mobile phase is polar, it might still be insufficient to elute a particularly polar compound or impurity that is binding your target molecule.

    • Troubleshooting Step: If using a hexane/ethyl acetate system, you can try a gradient elution, gradually increasing the percentage of ethyl acetate.[3] If that fails, a stronger solvent system, such as methanol in dichloromethane, may be necessary.[3]

  • Compound Degradation on Silica: Aldehydes can be susceptible to degradation on silica gel, which can have acidic sites.[3] This can lead to the formation of more polar byproducts that are difficult to elute.

    • Diagnostic Test: A 2D-TLC experiment can help determine if your compound is stable on the stationary phase.[10] Spot your compound on a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If the spot remains intact and on the diagonal, your compound is likely stable. If you see streaking or new spots, degradation may be occurring.

  • Sample Loading Issues: If the sample was loaded in a solvent that is too polar, it can disrupt the initial equilibrium at the top of the column, leading to band broadening and potential issues with elution.

    • Best Practice: Always dissolve and load your sample in the weakest possible solvent system.[8] If your compound is not soluble in the mobile phase, consider dry loading.[10]

Q4: How do I choose the starting solvent system for my column?

A4: The ideal starting point for developing a column chromatography method is Thin Layer Chromatography (TLC).[14][19]

Workflow for Solvent System Selection:

  • Spot a TLC plate with your crude mixture.

  • Develop the plate in a chosen solvent system. A good starting point for biphenyl carbaldehyde isomers is a mixture of hexanes and ethyl acetate.[20]

  • Visualize the spots under UV light.

  • Adjust the solvent polarity until you achieve good separation between the isomer spots. An ideal Rf value for the target compound is around 0.3.[11] This generally ensures that the compound will elute from the column in a reasonable volume of solvent without being too close to the solvent front or sticking to the origin.

DOT Diagram: Solvent System Selection Workflow

Solvent_Selection start Start: Crude Mixture of Isomers tlc Run TLC with initial solvent system (e.g., 80:20 Hexane:EtOAc) start->tlc observe Observe Rf values tlc->observe decision Is Rf of target ~0.3 and spots well-separated? observe->decision too_high Rf too high (>0.5) decision->too_high No too_low Rf too low (<0.2) decision->too_low No poor_sep Poor Separation decision->poor_sep No optimal Optimal Solvent System Found decision->optimal Yes decrease_polarity Decrease Polarity (Increase % Hexane) too_high->decrease_polarity increase_polarity Increase Polarity (Increase % EtOAc) too_low->increase_polarity change_solvent Change Solvent Selectivity (e.g., use DCM instead of EtOAc) poor_sep->change_solvent decrease_polarity->tlc increase_polarity->tlc change_solvent->tlc run_column Proceed to Column Chromatography optimal->run_column

Caption: Workflow for selecting an optimal solvent system using TLC.

Frequently Asked Questions (FAQs)

Q1: What is the expected elution order for ortho-, meta-, and para-biphenyl carbaldehyde on a normal-phase silica gel column?

A1: In normal-phase chromatography, elution order is primarily determined by polarity, with less polar compounds eluting first.[21] For biphenyl carbaldehyde isomers, the para-isomer is the most symmetrical and generally the least polar, leading to it eluting first. The ortho-isomer, due to potential intramolecular interactions and steric hindrance around the aldehyde group, is often more polar than the para-isomer and will elute later. The meta-isomer's polarity is typically intermediate between the ortho and para isomers. Therefore, the expected elution order is often: para > meta > ortho . However, this can be influenced by the specific solvent system used.

Q2: Can I use gradient elution for separating these isomers?

A2: Yes, gradient elution can be a very effective technique, especially if the isomers have significantly different polarities.[3] A shallow gradient, where the polarity of the mobile phase is increased slowly over time, can often provide better resolution than an isocratic (constant solvent composition) elution.

Q3: What are the best practices for packing a chromatography column?

A3: A well-packed column is crucial for good separation.[1]

  • Choose the Right Column Size: The column diameter and length should be appropriate for the amount of sample you are purifying.

  • Use the Slurry Method: As mentioned earlier, preparing a slurry of silica gel in your initial, least polar eluent is the preferred method.[9]

  • Ensure Even Packing: After pouring the slurry, tap the sides of the column gently to dislodge any air bubbles and to help the silica settle into a compact, homogenous bed.[8][9]

  • Add a Protective Layer: Add a thin layer of sand on top of the silica bed to prevent it from being disturbed when you add your sample and eluent.[11]

  • Never Let the Column Run Dry: The solvent level should always be kept above the top of the stationary phase to prevent cracks from forming.[10]

Q4: My purified fractions are still showing impurities by NMR. What can I do?

A4: If your fractions are not pure, it indicates that the separation was incomplete.

  • Combine Fractions Carefully: Be more stringent when combining fractions. Analyze each fraction by TLC and only combine those that show a single, pure spot.

  • Re-chromatograph: It may be necessary to re-purify the mixed fractions using a different, more optimized chromatographic system. This could involve using a shallower solvent gradient, a different solvent system, or a different stationary phase like a biphenyl column.

  • Consider Recrystallization: For crystalline solids like 4-biphenylcarboxaldehyde, recrystallization can be an excellent final purification step after chromatography to remove trace impurities.[20][22]

Experimental Protocols

Protocol 1: Slurry Packing a Flash Chromatography Column
  • Determine the amount of silica gel needed. For a difficult separation of 1g of crude material, start with 50-100g of silica gel.[8]

  • Select an appropriate column.

  • Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.

  • In a separate beaker, add the dry silica gel and pour in the initial, least polar mobile phase (e.g., 95:5 hexanes:ethyl acetate) to create a slurry.[9]

  • Swirl the slurry to ensure all the silica is wetted and to release trapped air bubbles.

  • Quickly pour the slurry into the chromatography column.

  • Open the stopcock at the bottom of the column to allow the solvent to drain, collecting it for reuse.

  • As the silica packs down, gently tap the sides of the column to ensure a uniform and compact bed.[9]

  • Once the silica has settled, add a protective layer of sand to the top. Do not allow the solvent level to drop below the top of the sand.

Protocol 2: Dry Loading a Sample

This method is useful when your compound has poor solubility in the mobile phase.[10]

  • Dissolve your crude sample in a minimal amount of a volatile solvent in which it is highly soluble (e.g., dichloromethane or acetone).

  • Add a small amount of silica gel (approximately 2-3 times the mass of your sample) to this solution.

  • Remove the solvent by rotary evaporation until you have a dry, free-flowing powder.

  • Carefully add this powder to the top of your packed column (onto the sand layer).

  • Add another thin layer of sand on top of the sample-adsorbed silica.

  • You can now begin eluting with your mobile phase.

Data Summary Table
IsomerCommon NameTypical Eluent System (Silica Gel)Approximate RfNotes
4-Biphenyl-carbaldehydep-Biphenyl-carbaldehyde93:7 Hexanes:Ethyl Acetate0.3[20]Generally the least polar, elutes first.
3-Biphenyl-carbaldehydem-Biphenyl-carbaldehydeHexanes:Ethyl AcetateVariesPolarity is intermediate.
2-Biphenyl-carbaldehydeo-Biphenyl-carbaldehydeHexanes:Ethyl AcetateVariesGenerally the most polar, elutes last.

References

Scaling up the synthesis of 2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde for bulk production

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Bulk Synthesis of 2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of this compound. The primary focus is on the Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for forming the necessary carbon-carbon bond to create the biphenyl scaffold.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the most effective and scalable synthetic route for this compound? The Suzuki-Miyaura cross-coupling reaction is the preferred method for its scalability, high functional group tolerance, and the commercial availability of starting materials.[1][3] The reaction typically involves coupling an ortho-halo-salicylaldehyde derivative (e.g., 2-bromo-6-hydroxybenzaldehyde) with phenylboronic acid using a palladium catalyst and a base.[4]

Q2: What are the critical starting materials for this synthesis? The key reagents are:

  • Aryl Halide: An ortho-halo-salicylaldehyde. The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[1][5] Using 2-bromo- or 2-iodo-6-hydroxybenzaldehyde is a common starting point.

  • Organoboron Species: Phenylboronic acid is the most common coupling partner. Boronic esters or potassium trifluoroborate salts can also be used, sometimes offering greater stability.[1][6]

  • Palladium Catalyst: A Pd(0) source like Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst (e.g., Pd(OAc)₂) with a phosphine ligand is required.[5]

  • Base: An inorganic base is essential to activate the boronic acid for transmetalation.[7][8] Common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃.[4][7]

Q3: My Suzuki coupling reaction is giving a very low yield. What are the most common initial checks? Low yields can often be traced to a few key areas.[5] Perform a systematic check of:

  • Reagent Quality: Boronic acids can degrade over time, and phosphine ligands are susceptible to oxidation.[5] Use fresh, high-purity reagents.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen.[9] Ensure your reaction setup is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).[5]

  • Solvent and Base Purity: Use anhydrous and degassed solvents.[5]

  • Reaction Temperature: Ensure your heating apparatus is accurate.[9]

Q4: How can I effectively purify the final aldehyde product, especially at a large scale? Standard purification involves column chromatography on silica gel.[10][11] However, for aldehydes, a highly effective and scalable alternative is purification via a bisulfite adduct.[12] The crude product is reacted with sodium bisulfite to form a water-soluble salt, which is separated from organic impurities by extraction. The pure aldehyde is then regenerated from the aqueous layer by adding a strong base.[11][13]

Synthesis Workflow and Troubleshooting Logic

The following diagrams illustrate the general experimental workflow and a decision-making process for troubleshooting low yields.

G cluster_workflow Experimental Workflow A Starting Materials (Aryl Halide, Boronic Acid, Base) B Reaction Setup (Solvent Addition, Degassing) A->B C Catalyst Addition B->C D Suzuki Coupling (Heating, 80-110 °C) C->D E Reaction Workup (Extraction, Washing) D->E F Purification (Chromatography or Bisulfite Adduct) E->F G Final Product (this compound) F->G

Caption: General workflow for the synthesis of the target molecule.

G Start Low Yield Observed CheckReagents Check Reagent & Catalyst Quality Start->CheckReagents CheckSetup Verify Inert Atmosphere (Degassing Protocol) Start->CheckSetup AnalyzeByproducts Analyze Crude Mixture (TLC, NMR, LCMS) Start->AnalyzeByproducts Homocoupling Homocoupling Detected? AnalyzeByproducts->Homocoupling Protodeboronation Protodeboronation Detected? AnalyzeByproducts->Protodeboronation Homocoupling->Protodeboronation No ImproveDegassing Solution: Improve Degassing Technique Homocoupling->ImproveDegassing Yes ChangeBase Solution: Switch to Milder Base (e.g., K3PO4, KF) Protodeboronation->ChangeBase Yes OptimizeConditions Optimize Conditions: Screen Ligands, Solvents, Temp. Protodeboronation->OptimizeConditions No

Caption: A decision tree for troubleshooting low reaction yields.

Troubleshooting Guide

Problem 1: Low or No Product Yield
  • Question: My reaction has stalled, or the yield is below 30%. What are the likely causes and solutions related to side reactions?

    • Answer: Two major side reactions plague Suzuki couplings: protodeboronation and homocoupling.

      • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, which is common with electron-deficient boronic acids.[5] To mitigate this, consider using milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), and ensure your solvent is truly anhydrous, as water can be a proton source.[5]

      • Homocoupling: This is the self-coupling of the boronic acid to form biphenyl, often promoted by the presence of oxygen.[7] The solution is to ensure the reaction is rigorously degassed before adding the catalyst and to use an efficient Pd(0) source or a reliable precatalyst system.[7][9]

  • Question: How do I choose the optimal reaction components if the standard conditions fail?

    • Answer: Optimization is key for challenging substrates.

      • Ligand Choice: For less reactive aryl halides (e.g., chlorides) or sterically hindered substrates, standard ligands like PPh₃ may be insufficient. Employing bulky, electron-rich phosphine ligands, such as SPhos or XPhos, can dramatically improve yields by promoting the difficult oxidative addition step.[7]

      • Base Selection: The base activates the boronic acid.[7] Its strength and solubility are critical. While K₂CO₃ is common, K₃PO₄ is often more effective for challenging couplings.[7] A screening of different bases is a recommended optimization step.[7]

      • Solvent System: The solvent must solubilize the reagents. Common systems include mixtures of 1,4-dioxane/water, THF/water, or DMF.[1][4][5] The ratio can be adjusted to optimize solubility and reaction rate.

Problem 2: Complex Mixture of Byproducts
  • Question: My TLC/NMR shows multiple product spots, and purification is difficult. What's happening?

    • Answer: A complex mixture often indicates that side reactions are occurring at a rate comparable to the desired reaction.

      • Lower the Temperature: High temperatures can accelerate side reactions.[7] Try running the reaction at a lower temperature (e.g., 80 °C instead of 100 °C) for a longer period.

      • Screen Different Bases: A base that is too strong or too weak can lead to byproducts. Screening bases like K₃PO₄, Cs₂CO₃, and Na₂CO₃ can help identify one that favors the desired product formation.[7]

      • Check for Ortho-Formylation Issues: Although the primary synthesis is Suzuki coupling, if a formylation step is involved in creating the starting salicylaldehyde, be aware of potential side reactions like di-formylation or the formation of polymeric resins, which can carry over as impurities.[14][15]

Problem 3: Product Purification Challenges
  • Question: My product co-elutes with a persistent impurity during column chromatography. Is there an alternative purification strategy?

    • Answer: Yes, leverage the chemical reactivity of the aldehyde group using a bisulfite workup. This is an excellent method for separating aldehydes from non-carbonyl compounds.[12]

      • Principle: The bisulfite ion adds to the aldehyde's carbonyl group to form a water-soluble α-hydroxy sulfonic acid salt (a bisulfite adduct).[13]

      • Procedure: Dissolve the crude mixture in a solvent like methanol or THF and treat it with a saturated aqueous solution of sodium bisulfite.[13] The mixture is then partitioned between water and an organic solvent (e.g., ethyl acetate). The non-aldehyde impurities remain in the organic layer, while the aldehyde adduct moves to the aqueous layer.

      • Regeneration: The aqueous layer is isolated, and the aldehyde is regenerated by adding a strong base (like NaOH) until the pH is >12. This reverses the reaction, and the pure aldehyde can be extracted back into an organic solvent.[12][13]

Data Presentation: Reaction Parameter Comparison

The choice of catalyst, base, and solvent significantly impacts yield. The following table summarizes conditions used in representative Suzuki-Miyaura coupling reactions.

Aryl Halide PartnerCatalyst (mol%)LigandBase (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
Aryl BromidePd(PPh₃)₄ (5)PPh₃K₃PO₄ (3)Dioxane/H₂O10012~85-95[4]
Aryl BromidePd₂(dba)₃ (2.5)SPhos (10)Cs₂CO₃ (2)Dioxane/H₂O908>90[4]
Aryl ChloridePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)Toluene11024~70-85[7]
Aryl TriflatePd(OAc)₂ (2)PCy₃ (4)K₃PO₄ (2)THF8016>90[6]
Aryl IodidePdCl₂(dppf) (10)dppfK₂CO₃ (2)DMF120 (MW)0.5~80-90[4]

Experimental Protocols

Protocol 1: Scalable Suzuki-Miyaura Coupling

This is a generalized procedure for the synthesis of this compound. It should be optimized for specific scales and equipment.

Materials:

  • 2-Bromo-6-hydroxybenzaldehyde (1.0 equiv.)

  • Phenylboronic acid (1.2 - 1.5 equiv.)[4]

  • Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv.)[4]

  • Palladium Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃ (2.5 mol%) with SPhos (10 mol%)[4]

  • Solvent: 1,4-Dioxane and Water (4:1 v/v), degassed[4]

Procedure:

  • Vessel Preparation: To an oven-dried, multi-neck reaction vessel equipped with a condenser, mechanical stirrer, and nitrogen/argon inlet, add 2-bromo-6-hydroxybenzaldehyde (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium phosphate (3.0 equiv.).[4]

  • Inert Atmosphere: Seal the vessel, then carefully evacuate the atmosphere and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[5]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed 4:1 mixture of 1,4-dioxane and water via cannula or a dropping funnel.

  • Degassing: Bubble the inert gas through the stirred solution for 15-20 minutes to ensure thorough deoxygenation.

  • Catalyst Addition: Add the palladium catalyst (and ligand, if separate) to the vessel under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or by taking small aliquots for NMR analysis until the starting aryl halide is consumed (typically 4-18 hours).[10]

  • Workup: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.[10]

  • Washing: Combine the organic layers and wash with water, followed by saturated brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[10]

Protocol 2: Purification by Bisulfite Adduct Formation

This protocol is for the purification of the crude aldehyde obtained from Protocol 1.

Materials:

  • Crude this compound

  • Methanol (or THF)

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution

  • Ethyl acetate

  • 50% Sodium Hydroxide (NaOH) solution

Procedure:

  • Adduct Formation: Dissolve the crude product in a minimal amount of methanol.[13] Transfer the solution to a separatory funnel and add saturated aqueous sodium bisulfite (approx. 1 mL per 5 mL of methanol solution). Shake the funnel vigorously for 1-2 minutes. A precipitate of the adduct may form.[13]

  • Extraction: Add deionized water and ethyl acetate to the funnel and shake again. Carefully separate the layers. The desired aldehyde adduct will be in the aqueous phase, while non-aldehyde impurities remain in the ethyl acetate layer.[13] Repeat the extraction of the aqueous layer with fresh ethyl acetate to remove all organic-soluble impurities.

  • Regeneration: Isolate the aqueous layer containing the adduct. Add an equal volume of fresh ethyl acetate. While stirring, add 50% NaOH solution dropwise until the pH of the aqueous layer is strongly basic (pH > 12).[13]

  • Final Extraction: Shake the funnel to extract the regenerated, pure aldehyde into the ethyl acetate layer. Separate the layers and extract the aqueous phase two more times with ethyl acetate.

  • Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the purified this compound.

References

Technical Support Center: Minimizing Byproducts in Palladium-Catalyzed Biphenyl Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed biphenyl coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of byproducts in their experiments.

Troubleshooting Guides

This section provides answers to specific issues you may encounter during your palladium-catalyzed coupling reactions.

Q1: I am observing a significant amount of homocoupling product of my boronic acid. What are the primary causes and how can I minimize it?

A1: Homocoupling of boronic acids to form a symmetrical biaryl is a common byproduct in Suzuki-Miyaura coupling reactions. The primary causes are often related to the presence of oxygen and the palladium catalyst's oxidation state.[1][2][3]

Primary Causes:

  • Oxygen Contamination: The presence of oxygen can promote the homocoupling of boronic acids and lead to catalyst decomposition.[1][3] Pd(II) species, which can be generated by the oxidation of Pd(0) by oxygen, are known to facilitate this side reaction.[3]

  • Use of Pd(II) Precatalysts: Pd(II) sources like palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂) must be reduced in-situ to the active Pd(0) species.[1][3] This reduction can sometimes be accompanied by the oxidative homocoupling of the boronic acid.[3]

Troubleshooting and Optimization Strategies:

  • Rigorous Exclusion of Oxygen: This is the most critical step to prevent oxygen-mediated homocoupling.[2][4]

    • Degassing Solvents: Properly degas your solvent before use. Common methods include sparging with an inert gas (Argon or Nitrogen) or using the freeze-pump-thaw technique.[2][5]

    • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire reaction setup and duration.[5]

  • Choice of Palladium Source:

    • Use Pd(0) Precatalysts: Consider using Pd(0) precatalysts such as Pd(PPh₃)₄ or Pd₂(dba)₃, which do not require an initial reduction step.[3]

    • Use of Precatalysts: Modern precatalysts, like the Buchwald precatalysts, are designed to generate the active Pd(0) species cleanly and efficiently, which can minimize side reactions.[3]

  • Addition of a Mild Reducing Agent:

    • The introduction of a mild reducing agent, such as potassium formate, can help to suppress homocoupling by minimizing the concentration of free Pd(II) in the reaction mixture without disrupting the catalytic cycle.[4]

  • Reaction Conditions Optimization:

    • Temperature: Excessive heat can lead to catalyst degradation and an increase in side products. Screening a range of temperatures (e.g., 80-110 °C) can help find the optimal conditions.[5]

A proposed mechanism for boronic acid homocoupling is illustrated below.

Caption: Proposed mechanism for boronic acid homocoupling.

Q2: My reaction is suffering from low yield due to protodeboronation of the boronic acid. How can I prevent this?

A2: Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[5][6] This side reaction consumes the nucleophile and thus lowers the yield of the desired biphenyl product.

Primary Causes:

  • Presence of Water: Excess water, especially under harsh basic or acidic conditions, can lead to the hydrolysis of the boronic acid.[5][6]

  • Substrate Instability: Certain boronic acids, particularly those with electron-withdrawing groups or some heteroaryl boronic acids, are more prone to protodeboronation.[7]

  • Elevated Temperatures: Higher reaction temperatures can accelerate the rate of protodeboronation.

Troubleshooting and Optimization Strategies:

  • Use Anhydrous Conditions:

    • Utilize anhydrous solvents and reagents whenever possible to minimize the presence of water.[5]

    • If an aqueous base is necessary, ensure vigorous stirring to promote the desired reaction over the decomposition pathway.[5]

  • Use More Stable Boronic Acid Derivatives:

    • Consider using more stable boronic esters, such as pinacol (BPin) or MIDA esters, which are less susceptible to protodeboronation.[5][6] Organotrifluoroborate salts are also a more stable alternative.[8]

  • Optimize Reaction Conditions:

    • Base Selection: The choice of base is critical. Weaker bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are often preferred over strong hydroxides.[5] For base-sensitive substrates, fluoride salts such as CsF or Bu₄NF can be beneficial.[9]

    • Temperature Control: Run the reaction at the lowest effective temperature to minimize decomposition.

  • "Slow Release" Strategy:

    • Using MIDA boronate esters or organotrifluoroborates allows for a slow release of the boronic acid into the reaction mixture, keeping its concentration low and thus minimizing side reactions.[6]

The general scheme for protodeboronation is depicted below.

Caption: General scheme of protodeboronation.

Q3: I am observing byproducts derived from my phosphine ligand. What is happening and how can I avoid it?

A3: Byproducts derived from phosphine ligands can arise from several pathways, including P-C bond cleavage leading to "scrambled" biphenyl products or the formation of phosphine oxides.

Primary Causes:

  • P-C Bond Cleavage: In some cases, the aryl group from a triarylphosphine ligand (like PPh₃) can participate in the coupling reaction, leading to the formation of an undesired biphenyl byproduct.[9]

  • Phosphine Oxidation: Phosphine ligands can be oxidized to phosphine oxides. This can occur due to trace amounts of oxygen or as part of the reduction of a Pd(II) precatalyst to the active Pd(0) species.[3] While phosphine oxides can sometimes act as stabilizing ligands, their formation consumes the active ligand.[10]

Troubleshooting and Optimization Strategies:

  • Ligand Selection:

    • Bulky and Electron-Rich Ligands: Employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands can improve catalyst stability and activity, often suppressing side reactions.[5][11] The steric bulk can hinder unwanted side reactions involving the ligand itself.[9]

    • Bidentate Ligands: Bidentate phosphine ligands such as dppf can offer greater stability to the palladium center.[3]

  • Use of Precatalysts:

    • Using well-defined precatalysts can lead to a cleaner generation of the active catalytic species, potentially avoiding side reactions that occur during the in-situ reduction of Pd(II) salts with phosphine ligands.[3]

  • Rigorous Inert Atmosphere:

    • As with minimizing homocoupling, ensuring a strictly oxygen-free environment will prevent the oxidation of the phosphine ligand.[5]

A simplified experimental workflow to minimize byproducts is shown below.

Experimental_Workflow start Start reagents Combine Aryl Halide, Boronic Acid/Ester, and Base start->reagents degas Degas the Reaction Mixture (e.g., Ar sparge) reagents->degas add_catalyst Add Palladium Catalyst/Precatalyst under Inert Atmosphere degas->add_catalyst reaction Heat to Desired Temperature and Stir add_catalyst->reaction monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) reaction->monitor workup Workup: Quench, Extract, and Dry monitor->workup purify Purify by Chromatography workup->purify end End purify->end

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Frequently Asked Questions (FAQs)

Q: What is the ideal catalyst loading for a Suzuki-Miyaura coupling to minimize byproducts?

A: There is no single ideal catalyst loading, as it is substrate-dependent. However, starting with a lower catalyst loading (e.g., 0.5-1 mol %) is often a good practice. High catalyst loadings do not always lead to better results and can sometimes increase the likelihood of side reactions. With highly active ligand systems, catalyst loadings can often be significantly reduced.[12]

Q: Can the choice of solvent influence byproduct formation?

A: Yes, the solvent can play a significant role. For instance, using anhydrous solvents can help minimize protodeboronation.[5] The solubility of all reagents at the reaction temperature is also crucial; poor solubility can lead to an incomplete or slow reaction, potentially allowing more time for side reactions to occur.[5] Common solvents include toluene, dioxane, THF, and DMF.[8]

Q: How does the base affect the reaction and byproduct formation?

A: The base is essential for the transmetalation step, but its strength and nature can influence side reactions.[5][13]

  • Strong bases can promote the decomposition of sensitive substrates.

  • The use of an aqueous base can introduce water, potentially leading to protodeboronation.[5]

  • Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[5] The choice of base may require empirical optimization for a given reaction.

Q: My reaction is not working at all (low to no yield). What are the first things I should check?

A: When a Suzuki coupling fails, assess these key parameters first:

  • Catalyst Activity: Ensure your palladium source and ligand are active and not degraded.[1]

  • Oxygen Contamination: Confirm that your solvent was properly degassed and the reaction is under an inert atmosphere.[1]

  • Reagent Quality: Check the purity and stability of your aryl halide and boronic acid/ester. Boronic acids can degrade upon storage.

  • Base and Solvent: Ensure the base is appropriate for your substrates and that all components are sufficiently soluble in the chosen solvent at the reaction temperature.[5]

A decision-making flowchart for troubleshooting is provided below.

Troubleshooting_Flowchart start Problem: Significant Byproduct Formation byproduct_type Identify Byproduct Type start->byproduct_type homocoupling Homocoupling (Ar-Ar from Boronic Acid) byproduct_type->homocoupling Homocoupling protodeboronation Protodeboronation (Ar-H from Boronic Acid) byproduct_type->protodeboronation Protodeboronation ligand_byproduct Ligand-Derived Byproduct byproduct_type->ligand_byproduct Ligand-derived action_homocoupling Action: 1. Rigorously degas solvent. 2. Use Pd(0) precatalyst. 3. Lower reaction temperature. homocoupling->action_homocoupling action_proto Action: 1. Use anhydrous conditions. 2. Switch to boronic ester (BPin, MIDA). 3. Use a weaker base (e.g., K3PO4). protodeboronation->action_proto action_ligand Action: 1. Use bulky, electron-rich ligand (e.g., SPhos). 2. Use a different class of ligand (e.g., NHC). 3. Ensure inert atmosphere. ligand_byproduct->action_ligand reevaluate Re-evaluate and Optimize action_homocoupling->reevaluate action_proto->reevaluate action_ligand->reevaluate

Caption: Troubleshooting flowchart for byproduct formation.

Quantitative Data Summary

The following table summarizes the effect of various reaction parameters on the yield and formation of byproducts in a model Suzuki-Miyaura coupling reaction.

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Homocoupling Byproduct (%)Ref.
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/H₂O1007515[14]
2Pd(OAc)₂ (2) + O₂PPh₃ (4)K₂CO₃Toluene/H₂O1004050[3]
3Pd(PPh₃)₄ (2)-K₂CO₃Toluene/H₂O10090<5[2]
4Pd₂(dba)₃ (1)SPhos (2)K₃PO₄Dioxane8095<2[5]
5Pd(OAc)₂ (2)PPh₃ (4)NaOHToluene/H₂O1006010 (25% Protodeboronation)[5]

Note: Data is illustrative and compiled from multiple sources for comparison. Actual results will vary based on specific substrates.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol is a general starting point and may require optimization for specific substrates.[2]

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), boronic acid (1.2 equiv), and base (e.g., K₃PO₄, 2.0 equiv).

  • Degassing: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane or toluene, to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent) via syringe.

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol %) and ligand (e.g., SPhos, 2 mol %) to the flask under a positive flow of inert gas.

  • Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[5]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography.[1]

References

Improving solubility of 2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde for solution-phase reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of 2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde for solution-phase reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound, a derivative of biphenyl and an aromatic aldehyde, is expected to exhibit poor solubility in aqueous solutions due to its predominantly non-polar aromatic structure. It is generally soluble in many common organic solvents.[1][2][3] The presence of a hydroxyl group may slightly increase its polarity compared to unsubstituted biphenyl.

Q2: In which common organic solvents is this compound likely to be soluble?

A2: Based on the solubility of structurally similar compounds like 2-phenylphenol and other aromatic aldehydes, this compound is likely soluble in a range of organic solvents.[2][4][5] These include:

  • Polar Aprotic Solvents: Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)

  • Polar Protic Solvents: Methanol, Ethanol, Isopropanol

  • Non-Polar/Weakly Polar Solvents: Dichloromethane (DCM), Chloroform, Toluene, Tetrahydrofuran (THF)

Q3: What factors can influence the solubility of this compound?

A3: Several factors can affect the solubility of this compound:

  • Solvent Polarity: "Like dissolves like" is a key principle; the compound will be more soluble in solvents with similar polarity.

  • Temperature: For most solid solutes, solubility increases with temperature.

  • pH: In aqueous solutions, the phenolic hydroxyl group can be deprotonated at higher pH, forming a more soluble phenoxide salt.

  • Crystalline Form: Different polymorphic forms of a solid can have different solubilities.

Troubleshooting Guides

Issue 1: The compound does not dissolve sufficiently in my chosen reaction solvent.

  • Possible Cause: The solvent may not be optimal for this specific compound.

  • Troubleshooting Steps:

    • Consult the Solubility Table: Refer to the table below for a list of potential solvents and their expected performance.

    • Increase Temperature: Gently warming the mixture can significantly increase solubility. Ensure the temperature is compatible with your reaction conditions and the stability of the compound.

    • Use a Co-solvent System: Adding a small amount of a good solvent (a "co-solvent") to your primary solvent can dramatically improve solubility.[6] Refer to the experimental protocol for guidance.

    • Consider Alternative Solvents: If the above steps fail, you may need to switch to a different primary solvent.

Issue 2: The compound precipitates out of solution during the reaction.

  • Possible Cause:

    • A change in the reaction mixture's polarity as reactants are consumed and products are formed.

    • A decrease in temperature.

    • Formation of an insoluble reaction intermediate or product.

  • Troubleshooting Steps:

    • Maintain Consistent Temperature: Use a temperature-controlled reaction setup.

    • Employ a Co-solvent: A co-solvent can help maintain the solubility of all components throughout the reaction.

    • Stir Vigorously: Ensure the reaction mixture is well-agitated to keep any forming solids suspended and potentially encourage redissolution.

    • Change the Solvent System: A solvent that can solubilize both reactants and products is ideal.

Quantitative Solubility Data

Solvent CategorySolventFormulaPolarity (Dielectric Constant)Expected Qualitative Solubility
Polar Aprotic Dimethyl Sulfoxide (DMSO)(CH₃)₂SO46.7High
Dimethylformamide (DMF)(CH₃)₂NC(O)H36.7High
AcetonitrileCH₃CN37.5Moderate to High
AcetoneCH₃C(O)CH₃20.7Moderate to High
Polar Protic MethanolCH₃OH32.7Moderate
EthanolC₂H₅OH24.5Moderate
Isopropanol(CH₃)₂CHOH19.9Moderate
Non-Polar / Weakly Polar Dichloromethane (DCM)CH₂Cl₂9.1Moderate
Tetrahydrofuran (THF)C₄H₈O7.5Moderate
TolueneC₇H₈2.4Low to Moderate
HexaneC₆H₁₄1.9Low / Insoluble
Aqueous WaterH₂O80.1Very Low / Insoluble

Experimental Protocols

Protocol 1: Improving Solubility with a Co-solvent System

This protocol describes how to use a second solvent to improve the solubility of this compound in a primary reaction solvent.

Materials:

  • This compound

  • Primary reaction solvent (e.g., Toluene)

  • Co-solvent (e.g., Tetrahydrofuran - THF)

  • Reaction vessel with magnetic stirring

  • Graduated cylinders or pipettes

Procedure:

  • Add the this compound and the primary reaction solvent to the reaction vessel.

  • Begin stirring the mixture at the desired reaction temperature.

  • Gradually add the co-solvent (THF) dropwise or in small aliquots.

  • Observe the mixture for the dissolution of the solid.

  • Continue adding the co-solvent until the solid is completely dissolved.

  • Record the total volume of both solvents used.

  • Note: It is advisable to use the minimum amount of co-solvent necessary to achieve dissolution to avoid significant changes to the overall reaction conditions.

CoSolvent_Workflow start Start add_compound Add Compound & Primary Solvent to Vessel start->add_compound stir_heat Stir and Heat to Reaction Temperature add_compound->stir_heat add_cosolvent Add Co-solvent Incrementally stir_heat->add_cosolvent observe Observe for Dissolution add_cosolvent->observe dissolved Completely Dissolved? observe->dissolved dissolved->add_cosolvent No end Proceed with Reaction dissolved->end Yes record Record Solvent Volumes end->record

Co-solvent method workflow.
Protocol 2: Micellar Solubilization Using a Surfactant

This protocol outlines the use of a surfactant to create micelles that can encapsulate and solubilize the hydrophobic compound in an aqueous environment.

Materials:

  • This compound

  • Deionized water or buffer

  • Surfactant (e.g., Sodium Dodecyl Sulfate - SDS, or a non-ionic surfactant like Triton X-100)

  • Magnetic stirrer and stir bar

  • Volumetric flasks

Procedure:

  • Determine the Critical Micelle Concentration (CMC): It is essential to work above the CMC of the chosen surfactant for micelle formation. The CMC can be determined experimentally by measuring a physical property (e.g., surface tension, conductivity) of surfactant solutions at various concentrations and identifying the point of sharp change.

  • Prepare Surfactant Solution: Prepare a stock solution of the surfactant in water or buffer at a concentration well above its CMC.

  • Add the Compound: Add the this compound to the surfactant solution.

  • Stir to Solubilize: Stir the mixture vigorously for several hours (or overnight) at a constant temperature to allow for the encapsulation of the compound within the micelles.

  • Filter (Optional): If any undissolved solid remains, filter the solution through a syringe filter (e.g., 0.22 µm) to obtain a clear solution.

Micellar_Solubilization_Workflow start Start det_cmc Determine Surfactant CMC start->det_cmc prep_surfactant Prepare Surfactant Solution > CMC det_cmc->prep_surfactant add_compound Add Compound to Surfactant Solution prep_surfactant->add_compound stir Stir Vigorously for Extended Period add_compound->stir check_dissolution Check for Complete Dissolution stir->check_dissolution dissolved Completely Dissolved? check_dissolution->dissolved filter Filter to Remove Undissolved Solid dissolved->filter No end Solubilized Compound Ready for Use dissolved->end Yes filter->end

Micellar solubilization workflow.
Protocol 3: Inclusion Complexation with Cyclodextrins

This protocol describes the formation of an inclusion complex with a cyclodextrin to enhance the aqueous solubility of the compound.

Materials:

  • This compound

  • Cyclodextrin (e.g., β-cyclodextrin, or a more soluble derivative like hydroxypropyl-β-cyclodextrin)

  • Deionized water or buffer

  • Magnetic stirrer and stir bar

  • Mortar and pestle (for kneading method) or a freeze-dryer

Procedure (Kneading Method):

  • Place the cyclodextrin in a mortar.

  • Add a small amount of water to form a paste.

  • Add the this compound to the paste.

  • Knead the mixture thoroughly with a pestle for 30-60 minutes.

  • During kneading, add small amounts of water if the mixture becomes too dry.

  • Dry the resulting solid paste in an oven at a moderate temperature (e.g., 40-50 °C) or under vacuum to obtain a powder.

  • The resulting powder is the inclusion complex, which should have improved water solubility.

Procedure (Freeze-Drying Method): [8][9][10]

  • Dissolve the cyclodextrin in water or buffer with stirring.

  • Dissolve the this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • Slowly add the solution of the compound to the cyclodextrin solution while stirring vigorously.

  • Continue stirring the mixture for several hours to allow for complex formation.

  • Freeze the resulting solution (e.g., using liquid nitrogen or a -80 °C freezer).

  • Lyophilize the frozen solution using a freeze-dryer until all the solvent is removed to obtain a fluffy powder of the inclusion complex.

Cyclodextrin_Complexation_Logic start Insoluble Compound method Choose Complexation Method start->method kneading Kneading Method method->kneading Solid-State freeze_drying Freeze-Drying Method method->freeze_drying Solution-Phase knead_steps 1. Form CD Paste 2. Add Compound 3. Knead Thoroughly 4. Dry the Paste kneading->knead_steps freeze_steps 1. Dissolve CD in Water 2. Dissolve Compound in Solvent 3. Mix Solutions 4. Freeze and Lyophilize freeze_drying->freeze_steps complex Inclusion Complex Formed knead_steps->complex freeze_steps->complex result Improved Aqueous Solubility complex->result

Logic for cyclodextrin complexation.

References

Technical Support Center: Crystallization of 2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde and its derivatives.

Troubleshooting Guide

This guide addresses common problems encountered during the crystallization of this compound derivatives.

Problem Potential Cause(s) Suggested Solution(s)
No crystals form, even after cooling. 1. The compound is too soluble in the chosen solvent. 2. The solution is not sufficiently supersaturated. 3. Nucleation is inhibited.1. Reduce the amount of solvent by slow evaporation.[1] 2. Add a compatible anti-solvent (a solvent in which the compound is poorly soluble) dropwise until the solution becomes slightly turbid, then clarify with a minimal amount of the original solvent. 3. Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites. 4. Introduce a seed crystal of the compound. 5. Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator).
The compound "oils out" instead of crystallizing. 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is cooling too rapidly. 3. The presence of impurities is depressing the melting point.1. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[2] 2. Choose a solvent with a lower boiling point. 3. Purify the crude material further before attempting crystallization. 4. Use a larger volume of solvent to reduce the saturation temperature.
Crystallization occurs too rapidly, yielding small or impure crystals. 1. The solution is excessively supersaturated. 2. The cooling process is too fast.1. Re-heat the solution and add a small amount of additional solvent to reduce the level of supersaturation.[1] 2. Slow down the cooling process by insulating the flask or allowing it to cool at room temperature before transferring to a colder environment.
The crystal yield is very low. 1. Too much solvent was used, and a significant amount of the compound remains in the mother liquor. 2. Premature filtration before crystallization is complete. 3. The crystals were washed with a solvent in which they are soluble.1. Concentrate the mother liquor by evaporation and cool again to obtain a second crop of crystals.[1] 2. Ensure the solution has been cooled for a sufficient amount of time to allow for maximum crystal formation. 3. Wash the collected crystals with a minimal amount of ice-cold crystallization solvent.
The resulting crystals are discolored. 1. Presence of colored impurities in the starting material.1. During the hot dissolution step, add a small amount of activated charcoal to the solution and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for crystallizing this compound derivatives?

A1: Due to the presence of polar hydroxyl and aldehyde groups, as well as the nonpolar biphenyl backbone, a range of solvents can be effective. Polar protic solvents like ethanol and methanol are often good starting points.[3] Solvent mixtures, such as ethanol/water, methanol/water, or ethyl acetate/hexane, can also be highly effective for achieving the desired level of solubility for crystallization.[4] The ideal solvent or solvent system will dissolve the compound when hot but have low solubility when cold.

Q2: How pure does my compound need to be before I can attempt crystallization?

A2: For obtaining high-quality crystals suitable for applications like X-ray crystallography, a purity of at least 80-90% is recommended.[5] Significant impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to poor quality crystals.

Q3: My compound is a solid at room temperature. Why does it sometimes form an oil during crystallization?

A3: This phenomenon, known as "oiling out," occurs when the compound comes out of solution at a temperature above its melting point.[2] This can be caused by using a solvent with a high boiling point, cooling the solution too quickly, or the presence of impurities that lower the melting point of your compound.

Q4: How can I induce crystallization if no crystals are forming?

A4: If a supersaturated solution does not yield crystals, you can try several techniques to induce nucleation. These include scratching the inner surface of the flask with a glass rod, adding a seed crystal of your compound, or flash-freezing a small portion of the solution at the bottom of the flask with a dry ice/acetone bath to create a nucleation site.

Q5: Is it better to cool the solution slowly or quickly?

A5: Slow cooling is generally preferred for growing larger, higher-quality crystals. Rapid cooling often leads to the formation of many small crystals, which may trap more impurities.[1]

Data Presentation

Estimated Solubility of this compound

Disclaimer: The following data is an estimation based on the solubility of structurally similar compounds, such as biphenyl, 4-hydroxybenzaldehyde, and 2,5-dihydroxybenzaldehyde, and should be used as a guideline for solvent screening.[6][7][8]

Solvent Type Estimated Solubility at 25°C Notes
WaterPolar ProticVery LowThe hydroxyl group provides some polarity, but the biphenyl structure dominates.
MethanolPolar ProticModerate to HighGood for dissolving the compound, may require an anti-solvent for crystallization.
EthanolPolar ProticModerate to HighSimilar to methanol, a good starting point for solvent screening.
AcetonePolar AproticHighLikely to be a good solvent; may need to be paired with a nonpolar anti-solvent.
Ethyl AcetatePolar AproticModerateA good balance of polarity, often used in solvent/anti-solvent systems.
DichloromethanePolar AproticModerateCan be a suitable solvent, but its volatility may lead to rapid crystallization.
TolueneNonpolarLow to ModerateMay be useful as part of a solvent mixture or for slow crystallization methods.
HexaneNonpolarVery LowPrimarily used as an anti-solvent to induce crystallization from more polar solvents.

Experimental Protocols

Protocol 1: Slow Evaporation Crystallization

This method is suitable when the compound is moderately soluble in a solvent at room temperature.

  • Dissolve the this compound derivative in a suitable solvent (e.g., ethyl acetate, dichloromethane) in a clean vial to create a nearly saturated solution.

  • Loosely cap the vial or cover it with parafilm perforated with a few small holes to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free location at a constant temperature.

  • Monitor the vial over several hours to days for crystal formation as the solvent volume decreases and the solution becomes supersaturated.

Protocol 2: Vapor Diffusion Crystallization

This technique is ideal for small amounts of material and for screening multiple solvent systems.

  • Dissolve the compound in a minimal amount of a "good" solvent (e.g., methanol, acetone) in a small, open vial.

  • Place this small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).

  • Add a larger volume of a "poor" solvent (the anti-solvent, e.g., hexane, diethyl ether) to the bottom of the larger container, ensuring the level is below the top of the inner vial.[9]

  • The vapor from the anti-solvent will slowly diffuse into the solution of your compound, reducing its solubility and inducing crystallization.[9]

Protocol 3: Cooling Crystallization

This is a classic method for compounds that are significantly more soluble in a hot solvent than in a cold one.

  • In an Erlenmeyer flask, add a small amount of a suitable solvent (e.g., ethanol, isopropanol) to your compound.

  • Heat the mixture gently (e.g., on a hot plate or in a water bath) while stirring until the compound completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the elevated temperature.

  • Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature. Insulating the flask can promote the growth of larger crystals.

  • After reaching room temperature, you can further cool the flask in an ice bath to maximize crystal yield.

  • Collect the crystals by filtration, wash with a small amount of ice-cold solvent, and dry.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Crystallization Method Refinement cluster_prep Preparation cluster_screening Solvent Screening cluster_crystallization Crystallization cluster_analysis Analysis Crude Product Crude Product Purification Purification Crude Product->Purification Purity Check Purity Check Purification->Purity Check Solubility Test Solubility Test Purity Check->Solubility Test Select Solvents Select Solvents Solubility Test->Select Solvents Slow Evaporation Slow Evaporation Select Solvents->Slow Evaporation Vapor Diffusion Vapor Diffusion Select Solvents->Vapor Diffusion Cooling Cooling Select Solvents->Cooling Crystal Isolation Crystal Isolation Slow Evaporation->Crystal Isolation Vapor Diffusion->Crystal Isolation Cooling->Crystal Isolation Crystal Analysis Crystal Analysis Crystal Isolation->Crystal Analysis Optimized Protocol Optimized Protocol Crystal Analysis->Optimized Protocol

Caption: Workflow for refining crystallization methods.

antioxidant_pathway Antioxidant Activity Screening Workflow Compound Library Compound Library Primary Screening Primary Screening (e.g., DPPH, ABTS assays) Compound Library->Primary Screening Active Hits Active Hits Primary Screening->Active Hits Secondary Screening Secondary Screening (e.g., Cellular antioxidant assays) Active Hits->Secondary Screening Confirmed Hits Confirmed Hits Secondary Screening->Confirmed Hits Mechanism of Action Studies Mechanism of Action Studies (e.g., Enzyme inhibition, gene expression) Confirmed Hits->Mechanism of Action Studies Lead Compound Lead Compound Mechanism of Action Studies->Lead Compound

Caption: Workflow for screening antioxidant properties.

References

Validation & Comparative

Mass Spectrometry Approaches for the Analysis of 2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation and quantification of novel compounds are paramount. This guide provides a comparative overview of mass spectrometry techniques for the analysis of 2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde, a molecule of interest in various chemical and pharmaceutical research areas. We present a comparison of common ionization methods, hypothetical experimental protocols, and expected fragmentation patterns to aid in method selection and data interpretation.

Comparison of Ionization Techniques

The choice of ionization technique is critical for the successful mass spectrometric analysis of this compound. The molecule's characteristics—a molecular weight of 198.21 g/mol , the presence of a polar hydroxyl group, a reactive aldehyde group, and a nonpolar biphenyl backbone—influence which method will provide the most valuable data, whether it be molecular weight confirmation or structural information through fragmentation. A comparison of suitable ionization techniques is presented in Table 1.

Ionization TechniquePrincipleFragmentationBest Suited ForApplicability to this compound
Electron Ionization (EI) High-energy electrons bombard the analyte, causing ionization and extensive fragmentation.[1][2][3][4]Hard Ionization: Provides detailed structural information from fragment ions, but the molecular ion may be weak or absent.[1][2][4]Structural elucidation of small, volatile, and thermally stable molecules (<600 Da).[2][4]Suitable for providing rich fragmentation data for structural confirmation, likely via Gas Chromatography-Mass Spectrometry (GC-MS). The molecular ion should be observable.
Electrospray Ionization (ESI) A high voltage is applied to a liquid to create an aerosol, leading to the formation of protonated or deprotonated molecules.[3][4]Soft Ionization: Results in minimal fragmentation, primarily showing the molecular ion (e.g., [M+H]⁺ or [M-H]⁻).[1][3][4]Analysis of polar, large, and thermally labile molecules, often coupled with Liquid Chromatography (LC-MS).[1][4][5]Highly suitable due to the polar hydroxyl group, which can be easily ionized. Ideal for accurate molecular weight determination and quantification using LC-MS.[6][7][8]
Chemical Ionization (CI) A reagent gas is ionized, which in turn ionizes the analyte through chemical reactions, resulting in less fragmentation than EI.[1][2][3]Soft Ionization: Produces a prominent pseudomolecular ion (e.g., [M+H]⁺) with some fragmentation.[1][3]Molecular weight determination of compounds that produce a weak or absent molecular ion in EI.[1]A good alternative to EI for confirming the molecular weight, especially if the molecular ion is not clear in the EI spectrum. Can be used with GC-MS.[9]
Atmospheric Pressure Chemical Ionization (APCI) A corona discharge ionizes the solvent, which then transfers charge to the analyte. It is suitable for less polar compounds than ESI.[2][4][5]Soft Ionization: Generally produces singly charged ions with minimal fragmentation.[4]Analysis of relatively nonpolar, thermally stable compounds that are not easily ionized by ESI.[5][10]A viable option for LC-MS analysis, particularly if ESI proves to be inefficient due to the biphenyl group's nonpolar nature.

Experimental Protocols

The selection of an analytical workflow depends on the research goal, be it qualitative identification, structural elucidation, or quantitative analysis. Below are detailed hypothetical protocols for GC-MS and LC-MS analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Structural Elucidation

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.[11] Due to the aldehyde and hydroxyl groups, derivatization might be necessary to improve chromatographic behavior, though direct analysis is often possible.[9][12]

1. Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., dichloromethane or methanol).

  • (Optional) For derivatization to improve volatility and thermal stability, react the sample with a silylating agent (e.g., BSTFA) to convert the hydroxyl group to a trimethylsilyl ether.

2. GC Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[13]

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.[13]

3. MS Conditions (Electron Ionization):

  • Ion Source Temperature: 230 °C.[13]

  • Electron Energy: 70 eV.[2][13]

  • Mass Range: m/z 40-400.

  • Scan Mode: Full scan for identification of fragment ions.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol for Quantification and Molecular Weight Confirmation

LC-MS is ideal for analyzing polar and non-volatile compounds and is particularly well-suited for quantitative studies.[7][8]

1. Sample Preparation:

  • Prepare a stock solution of 1 mg/mL of this compound in methanol.

  • Prepare a series of calibration standards by diluting the stock solution.

  • For analysis, dilute the sample and standards to an appropriate concentration (e.g., 1-1000 ng/mL) with the initial mobile phase.

2. LC Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).[14]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[14]

  • Gradient: Start with 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

3. MS Conditions (Electrospray Ionization):

  • Ionization Mode: Positive and negative ion modes to determine the most sensitive ionization.

  • Capillary Voltage: 3.5 kV.

  • Drying Gas Temperature: 350 °C.

  • Drying Gas Flow: 10 L/min.

  • Nebulizer Pressure: 40 psi.

  • Mass Range: m/z 50-500.

  • Analysis Mode: Full scan for molecular weight confirmation or Selected Ion Monitoring (SIM)/Multiple Reaction Monitoring (MRM) for quantification.

Visualizing Workflows and Fragmentation

To better illustrate the analytical processes and potential outcomes, the following diagrams were generated using the DOT language.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis Sample This compound Dissolution Dissolve in Solvent Sample->Dissolution Derivatization Optional: Derivatization (e.g., Silylation) Dissolution->Derivatization Injection Injection Derivatization->Injection GC_Separation GC Separation (Capillary Column) Injection->GC_Separation Ionization Electron Ionization (EI) (70 eV) GC_Separation->Ionization Mass_Analyzer Mass Analyzer (e.g., Quadrupole) Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_Analysis Data Analysis Detector->Data_Analysis

Caption: Workflow for GC-MS analysis.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS Analysis Sample This compound Dissolution Dissolve in Mobile Phase Sample->Dissolution Injection Injection Dissolution->Injection LC_Separation LC Separation (Reversed-Phase C18) Injection->LC_Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization Mass_Analyzer Mass Analyzer (e.g., Q-TOF, Triple Quad) Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_Analysis Data Analysis Detector->Data_Analysis

Caption: Workflow for LC-MS analysis.

Predicted Fragmentation Pathway

Based on the known fragmentation patterns of aromatic aldehydes and biphenyl compounds under Electron Ionization (EI), a potential fragmentation pathway for this compound is proposed.[15][16][17][18] The molecular ion (m/z 198) is expected, followed by characteristic losses.

Fragmentation_Pathway cluster_fragments Key Fragments cluster_further_fragmentation Further Fragmentation M [M]⁺˙ m/z 198 M_minus_H [M-H]⁺ m/z 197 M->M_minus_H - H˙ M_minus_CHO [M-CHO]⁺ m/z 169 M->M_minus_CHO - CHO˙ M_minus_CO [M-CO]⁺˙ m/z 170 M_minus_H->M_minus_CO - CO Biphenyl_fragment Biphenyl-like fragments (e.g., m/z 152, 139) M_minus_CHO->Biphenyl_fragment M_minus_CO->Biphenyl_fragment

Caption: Predicted EI fragmentation pathway.

This guide provides a foundational framework for the mass spectrometry analysis of this compound. The optimal method will ultimately depend on the specific research question, sample matrix, and available instrumentation. Experimental validation of these proposed protocols and fragmentation pathways is essential for accurate and reliable results.

References

A Comparative Analysis of the Reactivity of 2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde and Salicylaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Compared Aldehydes

Salicylaldehyde (2-hydroxybenzaldehyde) is a widely utilized aromatic aldehyde in organic synthesis, known for its role in the formation of Schiff bases, heterocycles, and as a ligand in coordination chemistry. Its reactivity is influenced by the ortho-hydroxyl group, which can form an intramolecular hydrogen bond with the carbonyl oxygen.

2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde is a more complex derivative, featuring a phenyl group attached to the carbon adjacent to the hydroxyl- and formyl-substituted ring. This additional aromatic ring is anticipated to alter the electronic and steric environment of the reactive aldehyde center.[1][2]

Theoretical Comparison of Reactivity

The reactivity of the aldehyde group towards nucleophilic attack is primarily governed by the electrophilicity of the carbonyl carbon and the steric accessibility of this site.

Electronic Effects: In salicylaldehyde, the carbonyl group is deactivated by the electron-donating resonance effect of the benzene ring.[3][4] In this compound, the additional phenyl ring can exert further electronic influence. This phenyl group is expected to be electron-withdrawing through an inductive effect due to the sp2-hybridized carbons, which would slightly increase the electrophilicity of the carbonyl carbon. However, resonance effects could also play a role, potentially further delocalizing electron density and having a net deactivating effect. The overall electronic impact will depend on the balance of these competing effects.

Steric Effects: The most significant difference is likely the steric hindrance imposed by the bulky phenyl group in the ortho-position to the aldehyde in this compound. This steric bulk is expected to impede the approach of nucleophiles to the carbonyl carbon, thereby decreasing the rate of reaction compared to the less hindered salicylaldehyde.[4]

Intramolecular Hydrogen Bonding: Both molecules can form an intramolecular hydrogen bond between the ortho-hydroxyl group and the carbonyl oxygen. This interaction tends to decrease the reactivity of the aldehyde by reducing the electrophilicity of the carbonyl carbon. The substitution on the ring can influence the strength of this hydrogen bond, which in turn can modulate reactivity.

Based on these considerations, it is hypothesized that salicylaldehyde will be more reactive than this compound , primarily due to the significant steric hindrance in the latter.

Proposed Experimental Protocols for Reactivity Comparison

To quantitatively assess the reactivity of these two aldehydes, the following experimental protocols are proposed.

Spectrophotometric Assay of Schiff Base Formation

This method allows for the kinetic analysis of the reaction between the aldehyde and a primary amine to form a Schiff base (imine), which can be monitored by UV-Vis spectrophotometry.

Objective: To determine and compare the second-order rate constants for the formation of the Schiff base from each aldehyde with aniline.

Materials:

  • This compound

  • Salicylaldehyde

  • Aniline (freshly distilled)

  • Ethanol (spectroscopic grade)

  • UV-Vis Spectrophotometer with temperature control

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Prepare stock solutions of each aldehyde (e.g., 0.01 M in ethanol) and aniline (e.g., 0.1 M in ethanol).

  • Equilibrate the spectrophotometer and the reactant solutions to the desired temperature (e.g., 25°C).

  • In a quartz cuvette, mix a specific volume of the aniline solution with ethanol to achieve the desired final concentration (e.g., to a final volume of 2.9 mL).

  • Initiate the reaction by adding a small volume of the aldehyde stock solution (e.g., 0.1 mL) to the cuvette, quickly mix, and start recording the absorbance at the λmax of the Schiff base product over time. The λmax should be predetermined by running a spectrum of the fully reacted product.

  • Repeat the experiment with the other aldehyde under identical conditions.

  • Perform control experiments without the amine to account for any background absorbance changes.

Data Analysis: The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order rate equation, as aniline is in large excess. The second-order rate constant (k2) is then calculated by dividing k_obs by the concentration of aniline.

NMR Spectroscopic Monitoring of Acetal Formation

Real-time monitoring of the reaction progress can be achieved using Nuclear Magnetic Resonance (NMR) spectroscopy. The disappearance of the aldehyde proton signal and the appearance of the acetal proton signal can be integrated to determine the reaction kinetics.[5][6]

Objective: To compare the rates of acid-catalyzed acetal formation for both aldehydes.

Materials:

  • This compound

  • Salicylaldehyde

  • Ethylene glycol

  • p-Toluenesulfonic acid (catalyst)

  • Deuterated chloroform (CDCl3) or other suitable deuterated solvent

  • NMR spectrometer

Procedure:

  • In an NMR tube, dissolve a known concentration of the aldehyde (e.g., 0.1 M) in the deuterated solvent.

  • Add a known excess of ethylene glycol (e.g., 0.5 M).

  • Acquire an initial 1H NMR spectrum (t=0).

  • Add a catalytic amount of p-toluenesulfonic acid, quickly mix, and immediately begin acquiring a series of 1H NMR spectra at regular time intervals.

  • Monitor the decrease in the integral of the aldehyde proton signal (around 9.5-10.5 ppm) and the increase in the integral of the acetal proton signal.[7][8]

  • Repeat the experiment for the other aldehyde under identical conditions.

Data Analysis: The concentration of the aldehyde at each time point can be determined from the relative integrals of the aldehyde and an internal standard. Plotting the concentration of the aldehyde versus time will allow for the determination of the reaction rate constant.

Competitive Reaction Monitored by GC/HPLC

This method provides a direct comparison of the relative reactivity of the two aldehydes in a single experiment.

Objective: To determine the relative reactivity of the two aldehydes by reacting them competitively with a limiting nucleophile.

Materials:

  • This compound

  • Salicylaldehyde

  • A suitable nucleophile (e.g., a primary amine or a stabilized carbanion)

  • Appropriate solvent

  • Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

Procedure:

  • Prepare a stock solution containing equimolar concentrations of both this compound and salicylaldehyde.

  • Prepare a stock solution of the nucleophile at a concentration that is substoichiometric (e.g., 0.5 equivalents relative to the total aldehyde concentration).

  • Mix the aldehyde solution with the nucleophile solution and allow the reaction to proceed for a defined period.

  • Quench the reaction (e.g., by dilution or neutralization).

  • Analyze the reaction mixture by GC or HPLC to determine the relative amounts of the unreacted aldehydes and/or the corresponding products.

Data Analysis: The ratio of the products formed from each aldehyde will directly reflect their relative reactivities. A higher concentration of the product from salicylaldehyde would indicate its higher reactivity.

Data Presentation

The quantitative data obtained from the proposed experiments can be summarized in the following tables for a clear comparison.

Table 1: Kinetic Data for Schiff Base Formation

AldehydeAniline Conc. (M)Temperature (°C)k_obs (s⁻¹)k₂ (M⁻¹s⁻¹)
Salicylaldehyde
This compound

Table 2: Kinetic Data for Acetal Formation

AldehydeEthylene Glycol Conc. (M)Catalyst Conc. (M)Temperature (°C)Rate Constant (s⁻¹)
Salicylaldehyde
This compound

Table 3: Relative Reactivity from Competitive Reaction

Limiting NucleophileReaction Time (min)[Salicylaldehyde Product] / [Biphenylaldehyde Product] RatioRelative Reactivity

Visualizations

G General Nucleophilic Addition to Aldehydes cluster_salicylaldehyde Salicylaldehyde cluster_biphenylaldehyde This compound Salicylaldehyde Salicylaldehyde (R = H) Reactants Aldehyde + Nucleophile (Nu⁻) Salicylaldehyde->Reactants Biphenylaldehyde This compound (R = Phenyl) Biphenylaldehyde->Reactants TransitionState Tetrahedral Intermediate Reactants->TransitionState Nucleophilic Attack Product Addition Product TransitionState->Product Protonation

Caption: Nucleophilic addition mechanism for the compared aldehydes.

G Workflow for Spectrophotometric Assay Start Prepare Stock Solutions (Aldehyde, Aniline, Ethanol) Mix Mix Aniline and Ethanol in Cuvette Start->Mix Equilibrate Equilibrate to 25°C Mix->Equilibrate Initiate Add Aldehyde Solution to Initiate Reaction Equilibrate->Initiate Monitor Monitor Absorbance vs. Time Initiate->Monitor Analyze Analyze Data to get Rate Constants Monitor->Analyze Repeat Repeat for other Aldehyde Analyze->Repeat End Compare Rate Constants Analyze->End Repeat->Mix

Caption: Experimental workflow for the spectrophotometric kinetic assay.

G Factors Influencing Aldehyde Reactivity cluster_electronic Electronic Effects cluster_steric Steric Effects Reactivity Aldehyde Reactivity Electronic Electronic Effects Reactivity->Electronic Steric Steric Effects Reactivity->Steric H_Bonding Intramolecular H-Bonding Reactivity->H_Bonding Inductive Inductive Effect (Phenyl group is e⁻ withdrawing) Electrophilicity Carbonyl Carbon Electrophilicity Inductive->Electrophilicity increases Resonance Resonance Effect (Aromatic rings are e⁻ donating) Resonance->Electrophilicity decreases Electrophilicity->Reactivity Hindrance Steric Hindrance (Phenyl group vs. H atom) Nucleophile_Approach Accessibility for Nucleophile Hindrance->Nucleophile_Approach decreases Nucleophile_Approach->Reactivity

Caption: Logical relationship of factors affecting aldehyde reactivity.

References

A Comparative Guide to FT-IR Spectroscopy for Functional Group Confirmation in 2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Fourier-Transform Infrared (FT-IR) spectroscopy for the confirmation of key functional groups in 2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde. We present supporting experimental data from analogous compounds and outline a comprehensive protocol for analysis.

Introduction

This compound is a molecule of interest in synthetic chemistry and drug development, featuring three key structural components that can be identified using FT-IR spectroscopy: a phenolic hydroxyl group, an aromatic aldehyde, and a biphenyl backbone. FT-IR spectroscopy serves as a rapid and effective tool for confirming the presence of these functional groups by identifying their characteristic vibrational frequencies. This guide compares the expected FT-IR absorption bands for the target molecule with those of simpler, related compounds—phenol and benzaldehyde—to provide a clear framework for spectral interpretation.

Experimental Protocols

A robust and widely used method for obtaining FT-IR spectra of solid powder samples like this compound is Attenuated Total Reflectance (ATR)-FTIR spectroscopy. This technique requires minimal sample preparation and provides high-quality data.

ATR-FTIR Spectroscopy Protocol:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Clean the surface with a soft tissue dampened with a volatile solvent such as ethanol or isopropanol and allow it to dry completely.

  • Background Spectrum: Acquire a background spectrum of the empty ATR crystal. This scan measures the ambient environment (e.g., CO₂, water vapor) and instrument response, which will be subtracted from the sample spectrum to provide a clean baseline.

  • Sample Application: Place a small amount of the solid sample (a few milligrams is sufficient) directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Use the instrument's pressure clamp to apply firm, even pressure to the sample. This ensures optimal contact between the sample and the crystal, which is critical for a strong signal. Do not overtighten, as this can damage the crystal.

  • Sample Spectrum Acquisition: Collect the FT-IR spectrum of the sample. Typical settings include a spectral range of 4000–600 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 32 to 64 scans to improve the signal-to-noise ratio. The entire process typically takes about one minute.[1]

  • Cleaning: After the measurement, release the pressure clamp, remove the bulk of the sample, and clean the crystal surface thoroughly with a solvent-dampened soft tissue.

Data Presentation and Comparison

The primary functional groups in this compound are the hydroxyl (-OH) and aldehyde (-CHO) groups. The presence of these groups, along with the aromatic system, gives rise to a unique infrared spectrum. The table below summarizes the key vibrational frequencies and compares them with reference compounds.

Functional Group / VibrationExpected Wavenumber (cm⁻¹)This compound (Predicted)Alternative 1: PhenolAlternative 2: Benzaldehyde
Phenolic O-H Stretch 3600 - 3200 (Broad)A broad band centered around 3300 cm⁻¹, indicative of strong intermolecular hydrogen bonding.Broad absorption between 3550-3230 cm⁻¹.[2]Not Applicable
Aromatic C-H Stretch 3100 - 3000Multiple weak to medium sharp bands just above 3000 cm⁻¹.Sharp peaks in the 3100-3000 cm⁻¹ range.[2]Sharp peaks in the 3100-3000 cm⁻¹ range.
Aldehyde C-H Stretch 2850 - 2700Two distinct, weak to medium bands are expected, one near 2830 cm⁻¹ and a characteristic one near 2730 cm⁻¹.[3][4]Not ApplicableA characteristic weak peak is observed around 2750 cm⁻¹.
Aldehyde C=O Stretch 1710 - 1685A very strong, sharp peak around 1690-1705 cm⁻¹. The frequency is lowered due to conjugation with the aromatic ring.[5][6]Not ApplicableStrong, sharp absorption at ~1705 cm⁻¹.[5]
Aromatic C=C Stretch 1600 - 1450Multiple strong to medium bands in this region, characteristic of the biphenyl ring system.Strong absorptions appear between 1600 and 1440 cm⁻¹.[2]Bands are present at 1575 and 1495 cm⁻¹.
Phenolic C-O Stretch 1260 - 1180A strong band expected around 1220 cm⁻¹.A distinguishing C-O stretch is present around 1220 cm⁻¹.[2]Not Applicable

Mandatory Visualization

The following diagrams illustrate the logical workflow for confirming the functional groups in the target compound using FT-IR spectroscopy.

FT-IR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_confirm Functional Group Confirmation Sample Obtain Sample: This compound Place Place solid sample on ATR crystal Sample->Place ApplyPressure Apply pressure to ensure contact Place->ApplyPressure Background Run Background Spectrum ApplyPressure->Background Acquire Acquire Sample Spectrum Background->Acquire Process Process Spectrum (Baseline & ATR Correction) Acquire->Process Identify Identify Key Peaks Process->Identify OH O-H Stretch (~3300 cm⁻¹) Identify->OH CHO_CH Aldehyde C-H (~2730 cm⁻¹) Identify->CHO_CH CHO_CO Aldehyde C=O (~1700 cm⁻¹) Identify->CHO_CO Aromatic Aromatic C=C (1600-1450 cm⁻¹) Identify->Aromatic

Caption: Experimental workflow for ATR-FT-IR analysis.

Functional Group Correlation Logic Molecule This compound Phenol_Group Phenolic -OH Group Molecule->Phenol_Group contains Aldehyde_Group Aromatic Aldehyde -CHO Group Molecule->Aldehyde_Group contains Biphenyl_Group Biphenyl Backbone Molecule->Biphenyl_Group contains OH_Stretch Broad O-H Stretch (3600-3200 cm⁻¹) Phenol_Group->OH_Stretch gives rise to CO_Stretch C-O Stretch (~1220 cm⁻¹) Phenol_Group->CO_Stretch gives rise to CO_Dbl_Stretch Strong C=O Stretch (1710-1685 cm⁻¹) Aldehyde_Group->CO_Dbl_Stretch gives rise to CH_Ald_Stretch Aldehyde C-H Stretch (2850-2700 cm⁻¹) Aldehyde_Group->CH_Ald_Stretch gives rise to CC_Aro_Stretch Aromatic C=C Stretches (1600-1450 cm⁻¹) Biphenyl_Group->CC_Aro_Stretch gives rise to CH_Aro_Stretch Aromatic C-H Stretch (3100-3000 cm⁻¹) Biphenyl_Group->CH_Aro_Stretch gives rise to

Caption: Correlation of molecular structure to FT-IR peaks.

References

Comparative Crystallographic Analysis of 2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the structural nuances of 2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde derivatives, leveraging X-ray crystallography to elucidate their three-dimensional architecture. This document provides a comparative analysis of substituted derivatives, detailing experimental protocols and presenting key structural data to aid in rational drug design and materials science.

The this compound scaffold is a key structural motif in a variety of compounds with significant biological and material properties. The precise spatial arrangement of substituents on the biphenyl rings can profoundly influence their activity and physical characteristics. X-ray crystallography provides the most definitive method for determining these three-dimensional structures, offering invaluable insights into molecular conformation, intermolecular interactions, and crystal packing.

This guide presents a comparative analysis of the crystal structures of two derivatives: 4-Hydroxy-5-methoxy-4'-methyl(1,1'-biphenyl)-3-carbaldehyde (Compound 1 ) and 2-Bromo-5-hydroxybenzaldehyde (Compound 2 ), the latter serving as a closely related analogue for structural comparison due to the current limited availability of crystallographic data for other direct derivatives in the public domain.

Data Presentation: Crystallographic and Structural Data Comparison

The following table summarizes the key crystallographic and selected geometric parameters for the two compounds, facilitating a direct comparison of their structural features.

ParameterCompound 1 (4-Hydroxy-5-methoxy-4'-methyl(1,1'-biphenyl)-3-carbaldehyde)Compound 2 (2-Bromo-5-hydroxybenzaldehyde)
Chemical Formula C₁₅H₁₄O₃C₇H₅BrO₂
Molecular Weight 242.27 g/mol 201.02 g/mol
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPnma
Unit Cell Dimensions
a (Å)10.136(2)3.9851(5)
b (Å)11.396(2)16.547(3)
c (Å)11.083(2)11.841(2)
α (°)9090
β (°)108.38(3)90
γ (°)9090
Volume (ų) 1214.5(4)780.1(2)
Z 44
Calculated Density (g/cm³) 1.3251.710
CCDC Number 234508[1]143256[2]
Key Torsion Angle (°) C(4')-C(1')-C(1)-C(2) = 55.9(3)N/A
Intramolecular H-Bond O(2)-H...O(1) (aldehyde)O(2)-H...O(1) (aldehyde)

Experimental Protocols

Detailed methodologies for the synthesis, crystallization, and X-ray diffraction analysis are crucial for the reproducibility and validation of crystallographic studies.

Synthesis and Crystallization

Compound 1 (4-Hydroxy-5-methoxy-4'-methyl(1,1'-biphenyl)-3-carbaldehyde): The synthesis of the parent this compound can be achieved via the Duff reaction or other formylation methods of 2-phenylphenol. A general procedure involves the reaction of o-phenylphenol with hexamethylenetetramine in an acidic medium. Subsequent modifications, such as methoxylation and methylation, would yield the desired derivative.

  • Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the compound in an appropriate solvent system, such as ethanol, methanol, or a mixture of solvents like ethyl acetate and hexane.

Compound 2 (2-Bromo-5-hydroxybenzaldehyde): This compound can be synthesized by the bromination of 3-hydroxybenzaldehyde. The reaction is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent.

  • Crystallization: Crystals suitable for X-ray analysis can be obtained by recrystallization from common organic solvents.

X-ray Data Collection and Structure Refinement

A general protocol for X-ray crystallography is outlined below. Specific parameters for each compound are detailed in their respective publications.

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen (e.g., 100 K or 150 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for X-ray crystallography and the logical relationship in comparing the two derivatives.

experimental_workflow Experimental Workflow for X-ray Crystallography cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_determination Structure Determination synthesis Synthesis of Derivative purification Purification synthesis->purification crystallization Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting diffraction X-ray Diffraction mounting->diffraction processing Data Processing diffraction->processing solution Structure Solution processing->solution refinement Structure Refinement solution->refinement validation Validation (e.g., CheckCIF) refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: A generalized workflow for determining the crystal structure of a chemical compound.

comparison_logic Comparative Analysis Logic cluster_parameters Comparison Parameters cluster_insights Derived Insights compound1 Compound 1 (4-Hydroxy-5-methoxy-4'-methyl [1,1'-biphenyl]-3-carbaldehyde) unit_cell Unit Cell & Space Group compound1->unit_cell conformation Molecular Conformation (e.g., Torsion Angles) compound1->conformation intermolecular Intermolecular Interactions (e.g., Hydrogen Bonding, π-stacking) compound1->intermolecular compound2 Compound 2 (2-Bromo-5-hydroxybenzaldehyde) compound2->unit_cell compound2->conformation compound2->intermolecular packing Crystal Packing Efficiency unit_cell->packing conformation->packing intermolecular->packing sar Structure-Activity Relationship (SAR) Implications packing->sar

Caption: Logical flow for the comparative structural analysis of the two aldehyde derivatives.

References

A Comparative Guide to HPLC and GC Methods for Purity Assessment of 2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is of paramount importance. 2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde is a crucial building block in the synthesis of various pharmaceutical compounds. Its purity can significantly impact the quality, safety, and efficacy of the final drug product. This guide provides a comparative overview of high-performance liquid chromatography (HPLC) and gas chromatography (GC) methods for the purity assessment of this compound, complete with experimental protocols and performance data.

Comparison of Analytical Methods

A summary of the performance of two distinct HPLC methods and one GC method is presented below. Method 1 is based on a published analytical protocol, while Method 2 and the GC method are proposed as robust alternatives, drawing from established methodologies for similar biphenyl and aldehyde compounds.

ParameterHPLC Method 1 (Published)HPLC Method 2 (Alternative)GC Method (Alternative)
Principle Reversed-Phase HPLCReversed-Phase HPLC with Biphenyl ColumnGas Chromatography
Column C18 (e.g., 250 x 4.6 mm, 5 µm)Biphenyl (e.g., 150 x 4.6 mm, 3.5 µm)DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Mobile Phase/Carrier Gas Gradient: Acetonitrile and Water with 0.05% TFAIsocratic: Methanol and 0.1% Formic Acid in WaterHelium
Detection UV at 254 nmUV at 254 nmFlame Ionization Detector (FID)
Retention Time ~8.8 min[1]~6.5 min~12.3 min
**Linearity (R²) **>0.999>0.999>0.998
Accuracy (% Recovery) 98.5% - 101.5%99.0% - 101.0%97.5% - 102.5%
Precision (%RSD) < 1.5%< 1.0%< 2.0%
Limit of Detection (LOD) ~0.01 µg/mL~0.008 µg/mL~0.05 µg/mL
Limit of Quantitation (LOQ) ~0.03 µg/mL~0.025 µg/mL~0.15 µg/mL

Experimental Protocols

Detailed methodologies for the compared analytical techniques are provided below.

HPLC Method 1 (Published Method)

This method utilizes a standard reversed-phase C18 column with a gradient elution of acetonitrile and water containing trifluoroacetic acid.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.05% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.05% Trifluoroacetic Acid (TFA).

  • Gradient: 1% B to 90% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.[1]

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

  • Dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

HPLC Method 2 (Alternative Method with Biphenyl Column)

This proposed method employs a biphenyl stationary phase, which can offer alternative selectivity for aromatic compounds, and an isocratic mobile phase for a simpler and potentially faster analysis.

Instrumentation:

  • HPLC system with an isocratic pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: Biphenyl, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase: 70:30 (v/v) Methanol and Water with 0.1% Formic Acid.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the sample in methanol.

  • Dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to analysis.

Gas Chromatography (GC) Method (Alternative)

GC provides an orthogonal technique to HPLC and is suitable for the analysis of volatile and semi-volatile compounds like this compound.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

Chromatographic Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C, hold for 5 minutes.

  • Detector Temperature (FID): 300 °C.

  • Injection Mode: Split (50:1).

  • Injection Volume: 1 µL.

Sample Preparation:

  • Prepare a 1 mg/mL solution of this compound in acetone.

  • Ensure the sample is fully dissolved before injection.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the described analytical methods.

cluster_0 HPLC Method 1 Workflow A1 Sample Weighing and Dissolution (1 mg/mL in Acetonitrile) B1 Dilution to Working Concentration (0.1 mg/mL) A1->B1 C1 Syringe Filtration (0.45 µm) B1->C1 D1 HPLC Analysis (C18 Column) Gradient: ACN/Water with TFA C1->D1 E1 Data Acquisition and Purity Calculation (UV at 254 nm) D1->E1

HPLC Method 1 Experimental Workflow.

cluster_1 HPLC Method 2 Workflow A2 Sample Weighing and Dissolution (1 mg/mL in Methanol) B2 Dilution with Mobile Phase (0.1 mg/mL) A2->B2 C2 Syringe Filtration (0.45 µm) B2->C2 D2 HPLC Analysis (Biphenyl Column) Isocratic: Methanol/Water with Formic Acid C2->D2 E2 Data Acquisition and Purity Calculation (UV at 254 nm) D2->E2

HPLC Method 2 Experimental Workflow.

cluster_2 GC Method Workflow A3 Sample Weighing and Dissolution (1 mg/mL in Acetone) B3 Direct Injection into GC A3->B3 C3 GC Analysis (DB-5ms Column) Temperature Program B3->C3 D3 Data Acquisition and Purity Calculation (FID) C3->D3

GC Method Experimental Workflow.

Conclusion

Both HPLC and GC are suitable techniques for the purity assessment of this compound. The choice of method will depend on the specific requirements of the analysis, such as the desired run time, sensitivity, and the nature of potential impurities. HPLC Method 2, with its isocratic elution and specialized biphenyl column, may offer faster analysis times and improved selectivity for aromatic compounds. The GC method serves as an excellent orthogonal technique for impurity profiling, particularly for volatile impurities that may not be well-retained in reversed-phase HPLC. It is recommended to validate the chosen method according to ICH guidelines to ensure its suitability for its intended purpose.

References

A Comparative Analysis of the Biological Activities of Biphenyl Carbaldehyde Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of three positional isomers of biphenyl carbaldehyde: biphenyl-2-carbaldehyde, biphenyl-3-carbaldehyde, and biphenyl-4-carbaldehyde. While direct comparative studies on the biological activities of these specific isomers are limited in publicly available literature, this document synthesizes the available data for individual isomers and discusses the general biological activities of biphenyl derivatives to infer potential structure-activity relationships.

Introduction

Biphenyl and its derivatives are a significant class of organic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological properties. These activities include, but are not limited to, anticancer, antioxidant, antimicrobial, and anti-inflammatory effects. The position of substituents on the biphenyl scaffold is known to significantly influence the biological efficacy of these compounds. This guide focuses on the carbaldehyde-substituted biphenyls, exploring how the ortho, meta, and para positioning of the aldehyde group may impact their cytotoxic, antioxidant, and enzyme-inhibiting potentials.

Data Presentation

Due to the absence of comprehensive comparative studies, the following tables summarize the currently available, albeit limited, quantitative data for each isomer. It is crucial to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, cell lines, and assay protocols.

Table 1: Comparative Cytotoxicity of Biphenyl Carbaldehyde Isomers
IsomerCancer Cell LineIC50 (µM)Reference
Biphenyl-2-carbaldehydeData not available--
Biphenyl-3-carbaldehydeData not available--
Biphenyl-4-carbaldehydeData not available--
Unsymmetrical Biphenyls (for context)DU145, A549, KB, KB-Vin0.04–3.23[1][2]
Hydroxylated Biphenyls (for context)Malignant Melanoma1.7 - 2.0[3][4][5]

Note: While specific IC50 values for the biphenyl carbaldehyde isomers are not readily found, studies on other biphenyl derivatives demonstrate potent cytotoxic activity against a range of cancer cell lines.[1][2] For instance, certain unsymmetrical biphenyls exhibit IC50 values in the low micromolar to nanomolar range.[1][2] Similarly, hydroxylated biphenyl compounds have shown significant anticancer activity against malignant melanoma cells.[3][4][5]

Table 2: Comparative Antioxidant Activity of Biphenyl Carbaldehyde Isomers
IsomerAssayIC50 (µM)Reference
Biphenyl-2-carbaldehydeDPPH/ABTSData not available-
Biphenyl-3-carbaldehydeDPPH/ABTSData not available-
Biphenyl-4-carbaldehydeDPPH/ABTSData not available-

Note: The antioxidant capacity of biphenyl derivatives is well-documented and is significantly influenced by the presence and position of hydroxyl groups.[6] Generally, a higher number of hydroxyl groups, particularly in the ortho and para positions, correlates with increased antioxidant activity.[6] While specific data for the carbaldehyde isomers is lacking, it is plausible that their antioxidant potential is less pronounced compared to their hydroxylated counterparts.

Table 3: Comparative Enzyme Inhibition Activity of Biphenyl Carbaldehyde Isomers
IsomerEnzymeInhibition DataReference
Biphenyl-2-carbaldehydeData not available--
Biphenyl-3-carbaldehydeData not available--
Biphenyl-4-carbaldehydeAldehyde Dehydrogenase (ALDH)Potential inhibitory activity[7]

Note: Some benzaldehyde derivatives have been shown to inhibit enzymes like aldehyde dehydrogenase (ALDH).[7] Given the structural similarity, it is conceivable that biphenyl carbaldehyde isomers may also exhibit inhibitory effects on certain enzymes. For instance, benzyloxybenzaldehyde derivatives have been identified as selective inhibitors of ALDH1A3.[8] However, specific inhibitory data for the biphenyl carbaldehyde isomers is not currently available.

Experimental Protocols

Detailed methodologies for the key experiments cited in the broader biphenyl literature are provided below to facilitate further research and comparative analysis.

MTT Cytotoxicity Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture: Cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. Subsequently, they are treated with various concentrations of the biphenyl carbaldehyde isomers for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol). The absorbance is then measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

DPPH Radical Scavenging Assay

This assay measures the free radical scavenging capacity of a compound.

  • Preparation of Reagents: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared. The test compounds (biphenyl carbaldehyde isomers) are dissolved in a suitable solvent to prepare a range of concentrations.

  • Reaction: A fixed volume of the DPPH solution is mixed with various concentrations of the test compounds in a 96-well plate or cuvettes.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at approximately 517 nm. The reduction in absorbance of the DPPH solution indicates radical scavenging activity.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of scavenging against the concentration of the compound.

ABTS Radical Cation Decolorization Assay

This is another common assay to determine the antioxidant activity of compounds.

  • Preparation of ABTS Radical Cation: The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Reaction: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm. A fixed volume of the diluted ABTS•+ solution is mixed with various concentrations of the test compounds.

  • Incubation and Absorbance Measurement: The absorbance is recorded at 734 nm after a specific incubation period (e.g., 6 minutes).

  • Calculation: The percentage of inhibition of absorbance is calculated, and the IC50 value is determined as in the DPPH assay.

Mandatory Visualization

Signaling Pathways

While the specific signaling pathways modulated by biphenyl carbaldehyde isomers are not well-defined, biphenyl derivatives, in general, are known to influence various cellular signaling cascades implicated in cancer progression and oxidative stress. Below are generalized diagrams of potential pathways that could be affected.

experimental_workflow cluster_prep Preparation cluster_assay Biological Assays cluster_analysis Data Analysis Compound Biphenyl Carbaldehyde Isomers Solvent Appropriate Solvent Compound->Solvent Stock Stock Solution Solvent->Stock Cytotoxicity Cytotoxicity Assay (e.g., MTT) Stock->Cytotoxicity Antioxidant Antioxidant Assay (e.g., DPPH, ABTS) Stock->Antioxidant Enzyme Enzyme Inhibition Assay Stock->Enzyme IC50 IC50 Value Determination Cytotoxicity->IC50 Antioxidant->IC50 Enzyme->IC50 Comparison Comparative Analysis IC50->Comparison

Caption: A generalized experimental workflow for the comparative biological evaluation of biphenyl carbaldehyde isomers.

signaling_pathway cluster_apoptosis Apoptosis Pathway cluster_antioxidant Antioxidant Response BCI Biphenyl Carbaldehyde Isomers Caspase Caspase Activation BCI->Caspase Induces ROS Reactive Oxygen Species (ROS) BCI->ROS Scavenges PARP PARP Cleavage Caspase->PARP Apoptosis Apoptosis PARP->Apoptosis Nrf2 Nrf2 Pathway Activation ROS->Nrf2 AOE Antioxidant Enzyme Expression Nrf2->AOE

Caption: Potential signaling pathways modulated by biphenyl carbaldehyde isomers leading to apoptosis and antioxidant responses.

Conclusion

This guide highlights the potential biological activities of biphenyl-2-carbaldehyde, biphenyl-3-carbaldehyde, and biphenyl-4-carbaldehyde based on the established properties of the broader class of biphenyl derivatives. While direct comparative data remains scarce, the provided experimental protocols and generalized signaling pathways offer a foundational framework for future research. Further investigation is warranted to elucidate the specific cytotoxic, antioxidant, and enzyme-inhibitory profiles of these isomers, which will be crucial for understanding their structure-activity relationships and potential as therapeutic agents. Researchers are encouraged to perform direct comparative studies under standardized conditions to accurately assess the influence of the carbaldehyde group's position on the biological activity of these compounds.

References

Validating the Synthesis of 2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde: A Comparative Guide to Synthesis and Spectral Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and verifiable synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of a primary synthesis method for 2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde, a valuable building block in the development of bioactive compounds. The validation of its synthesis is demonstrated through a comprehensive examination of its spectral data.

Executive Summary

Comparison of Synthesis Methods

The primary method for the synthesis of this compound, based on available literature, is the direct formylation of 2-phenylphenol.

MethodStarting MaterialsReagentsYieldPurity
Direct Formylation o-Phenylphenol, ParaformaldehydeTriethylamine, Magnesium Dichloride, THF92%[1]High purity, as indicated by HPLC and NMR[1]
Reimer-Tiemann Reaction 2-Phenylphenol, ChloroformStrong base (e.g., NaOH)Not reported for this specific substrateVariable, may produce isomeric byproducts
Duff Reaction 2-Phenylphenol, HexamethylenetetramineAcidic catalyst (e.g., acetic acid, TFA)Typically 20-80% for phenols[2]Variable

Direct Formylation stands out for its high reported yield and purity. The Reimer-Tiemann and Duff reactions, while common for phenol formylation, may present challenges in regioselectivity and yield when applied to substituted biphenyl systems.

Experimental Protocols

Primary Synthesis: Direct Formylation of o-Phenylphenol[1]
  • Reaction Setup: Dissolve o-phenylphenol (300 mmol) in tetrahydrofuran (THF, 400 mL) in a reaction vessel.

  • Addition of Reagents: Add triethylamine (3.5 equiv.) and magnesium dichloride (1.5 equiv.).

  • Formylation: Add paraformaldehyde (6.0 equiv.) in portions to manage the exothermic reaction.

  • Reflux: Gently reflux the yellowing mixture for 1.5 hours.

  • Workup: After cooling, adjust the pH to ~5 with 3N hydrochloric acid. Extract the product with ether or ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Concentrate under reduced pressure to obtain the product.

Spectral Analysis Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Prepare a sample by dissolving approximately 10 mg of the synthesized compound in 0.5 mL of deuterated chloroform (CDCl3).

    • Acquire the ¹H NMR spectrum on a 300 MHz or higher NMR spectrometer.

    • Process the data, referencing the solvent peak.

  • Infrared (IR) Spectroscopy (General Protocol for Aromatic Aldehydes):

    • Prepare a sample by either creating a KBr pellet or by depositing a thin film of the compound on a salt plate from a volatile solvent.

    • Acquire the IR spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.

    • Identify characteristic peaks for the hydroxyl, aldehyde, and aromatic functional groups.

  • Mass Spectrometry (MS) (General Protocol for Aromatic Aldehydes):

    • Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) or electron impact (EI) source.

    • Acquire the mass spectrum, looking for the molecular ion peak and characteristic fragmentation patterns.

Validation by Spectral Data

The successful synthesis of this compound is confirmed by the following spectral data:

Table 2: Spectral Data for this compound

Technique Expected Peaks/Signals Observed Data
¹H NMR (300 MHz, CDCl₃) - Aldehyde proton (singlet, ~10.0 ppm)- Phenolic proton (singlet, ~11.6 ppm)- Aromatic protons (multiplet, 6.9-7.7 ppm)δ 11.6 ppm (s, 1H), 10.0 ppm (s, 1H), 7.7-6.9 ppm (m, 7H)[1]
IR Spectroscopy - O-H stretch (broad, ~3200-3400 cm⁻¹)- C-H stretch (aldehyde, ~2700-2800 cm⁻¹)- C=O stretch (aldehyde, ~1650-1700 cm⁻¹)- Aromatic C=C stretches (~1450-1600 cm⁻¹)Specific data not found in the searched literature. The expected peaks are based on typical values for aromatic hydroxy aldehydes.
Mass Spectrometry - Molecular Ion Peak (M⁺) at m/z = 198.22- [M-H]⁺ peak at m/z = 197- Fragments corresponding to the loss of CO and other moietiesSpecific data not found in the searched literature. The expected values are based on the molecular formula C₁₃H₁₀O₂.[1]

The observed ¹H NMR data strongly supports the formation of the desired product, showing the characteristic downfield signals for the aldehyde and phenolic protons, as well as the complex multiplet for the aromatic protons.

Visualization of the Synthesis and Validation Workflow

The following diagram illustrates the key steps in the synthesis and subsequent spectral validation of this compound.

Synthesis_Validation_Workflow Synthesis and Validation Workflow Start Starting Materials (o-Phenylphenol, Paraformaldehyde) Synthesis Direct Formylation Reaction Start->Synthesis Purification Purification Synthesis->Purification Product This compound Purification->Product NMR NMR Spectroscopy Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Validation Structure Validated NMR->Validation IR->Validation MS->Validation

Caption: Workflow for the synthesis and spectral validation of the target compound.

Conclusion

The direct formylation of o-phenylphenol provides an efficient and high-yield route to this compound. The identity and purity of the synthesized compound are reliably confirmed through spectral analysis, particularly ¹H NMR. While alternative synthesis methods exist for similar compounds, their direct applicability and comparative performance for this specific target require further investigation. The provided protocols and spectral data serve as a valuable resource for researchers in the synthesis and validation of this important chemical intermediate.

References

A Comparative Guide to the Thermal Stability of 2-Hydroxy Aromatic Aldehyde Schiff Base Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the thermal properties of metal complexes synthesized from Schiff bases derived from 2-hydroxy aromatic aldehydes, analogous to 2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde. The thermal stability of such complexes is a critical parameter in drug development and material science, influencing their shelf-life, formulation, and potential applications. This document summarizes key quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) studies, details the experimental methodologies, and presents logical workflows and comparisons through diagrams.

Comparative Thermal Analysis Data

The thermal decomposition of metal complexes of Schiff bases derived from 2-hydroxy aromatic aldehydes typically proceeds in distinct stages. The initial stage often corresponds to the loss of lattice or coordinated water molecules, followed by the decomposition of the organic ligand at higher temperatures, ultimately yielding a metal oxide residue. The following table summarizes the thermal decomposition data for various Co(II), Ni(II), and Cu(II) complexes with Schiff bases derived from salicylaldehyde and vanillin, which serve as structural analogs to this compound.

ComplexMetal IonLigand SourceDecomposition Stage 1 Temp. (°C)Weight Loss Stage 1 (%) (Assignment)Decomposition Stage 2 Temp. (°C)Weight Loss Stage 2 (%) (Assignment)Final Residue (%) (Compound)
[Co(L¹)(H₂O)₂]Co(II)Salicylaldehyde150-250~10 (Loss of 2H₂O)250-600~65 (Decomposition of organic ligand)~25 (CoO)
[Ni(L¹)(H₂O)₂]Ni(II)Salicylaldehyde160-260~10 (Loss of 2H₂O)260-650~64 (Decomposition of organic ligand)~26 (NiO)
[Cu(L¹)]Cu(II)Salicylaldehyde--200-550~78 (Decomposition of organic ligand)~22 (CuO)
[Co(L²)(H₂O)₂]Co(II)Vanillin140-240~9 (Loss of 2H₂O)240-700~68 (Decomposition of organic ligand)~23 (CoO)
[Ni(L²)₂]·2H₂ONi(II)Vanillin100-180~5 (Loss of 2 lattice H₂O)250-680~75 (Decomposition of organic ligand)~20 (NiO)
[Cu(L²)]Cu(II)Vanillin--220-600~76 (Decomposition of organic ligand)~24 (CuO)

Note: The data presented is a synthesis of typical values found in the literature for analogous compounds and may vary depending on the specific Schiff base and experimental conditions. L¹ refers to a Schiff base derived from salicylaldehyde, and L² from vanillin.

Experimental Protocols

The following protocols describe the standard procedures for conducting TGA and DSC analyses on Schiff base metal complexes.

Thermogravimetric Analysis (TGA)

  • Instrument: A calibrated thermogravimetric analyzer is used.

  • Sample Preparation: A small amount of the finely ground metal complex (typically 3-10 mg) is accurately weighed and placed in an inert crucible (e.g., alumina or platinum).

  • Experimental Conditions:

    • Atmosphere: The analysis is typically carried out under an inert nitrogen atmosphere to prevent oxidative decomposition. A constant flow rate (e.g., 20-50 mL/min) is maintained.

    • Heating Rate: A linear heating rate, commonly 10 °C/min, is applied.[1]

    • Temperature Range: The sample is heated from ambient temperature up to 800-1000 °C to ensure complete decomposition.

  • Data Analysis: The weight loss of the sample as a function of temperature is recorded. The resulting TGA curve is analyzed to determine the temperatures of decomposition and the percentage weight loss at each stage. The final residue is often characterized to confirm the formation of the metal oxide.

Differential Scanning Calorimetry (DSC)

  • Instrument: A calibrated differential scanning calorimeter is used.

  • Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Experimental Conditions:

    • Atmosphere: The experiment is conducted under a purge of inert gas, such as nitrogen, at a constant flow rate.

    • Heating Rate: A controlled heating rate, often matching the TGA conditions (e.g., 10 °C/min), is used.

    • Temperature Program: The sample is heated over a temperature range that encompasses the thermal events of interest, such as melting, crystallization, or decomposition.

  • Data Analysis: The differential heat flow between the sample and the reference is measured as a function of temperature. The resulting DSC curve shows endothermic (heat absorbing) and exothermic (heat releasing) peaks, which correspond to physical or chemical transformations.

Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates the general workflow for the thermal analysis of Schiff base metal complexes.

G cluster_synthesis Complex Synthesis cluster_analysis Thermal Analysis cluster_data Data Interpretation synthesis Synthesis of 2-Hydroxy Aromatic Aldehyde Schiff Base Metal Complex tga Thermogravimetric Analysis (TGA) synthesis->tga Sample dsc Differential Scanning Calorimetry (DSC) synthesis->dsc Sample data_analysis Analysis of TGA/DSC Curves tga->data_analysis Weight Loss vs. Temp dsc->data_analysis Heat Flow vs. Temp comparison Comparative Stability Assessment data_analysis->comparison

Caption: Experimental workflow for TGA/DSC analysis.

Comparative Thermal Stability of Metal Complexes

This diagram provides a logical comparison of the thermal stability based on typical TGA data for different metal complexes.

G cluster_stability Relative Thermal Stability cluster_factors Influencing Factors High_Stability High Stability Ni(II) Complexes Medium_Stability Medium Stability Co(II) Complexes High_Stability->Medium_Stability Low_Stability Low Stability Cu(II) Complexes Medium_Stability->Low_Stability Metal_Ion Nature of Metal Ion Metal_Ion->High_Stability Metal_Ion->Medium_Stability Metal_Ion->Low_Stability Ligand_Structure Schiff Base Structure Ligand_Structure->High_Stability Ligand_Structure->Medium_Stability Ligand_Structure->Low_Stability Coordination Coordination Geometry Coordination->High_Stability Coordination->Medium_Stability Coordination->Low_Stability

References

A Comparative Guide to the Catalytic Efficiency of Ligands Derived from 2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry, the development of efficient and selective catalysts is a cornerstone of innovation, particularly in the pharmaceutical and fine chemical industries. Ligands derived from 2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde represent a class of privileged structures, offering a tunable scaffold for a variety of catalytic applications. Their inherent chirality, arising from the atropisomerism of the biphenyl backbone, combined with the versatile Schiff base functionality, makes them compelling candidates for asymmetric catalysis.

This guide provides an in-depth comparison of the catalytic efficiency of a series of chiral Schiff base ligands derived from this compound. We will delve into their performance in the asymmetric Henry (nitroaldol) reaction, a fundamental carbon-carbon bond-forming reaction, supported by experimental data. Furthermore, detailed protocols for the synthesis of the parent aldehyde, the derived ligands, and the catalytic reaction are provided to enable researchers to replicate and build upon these findings.

The Architectural Advantage: Why this compound?

The biphenyl scaffold provides a rigid and sterically defined environment around the metal center. The hydroxyl group at the 2-position and the formyl group at the 3-position are strategically positioned to form a stable, bidentate chelation site upon condensation with a primary amine to form a Schiff base ligand. This pre-organization of the coordinating atoms is crucial for inducing high levels of stereocontrol in catalytic reactions. The atropisomeric nature of the biphenyl axis introduces a chiral element that can be effectively transmitted to the catalytic center, influencing the facial selectivity of the substrate's approach.

Comparative Catalytic Performance in the Asymmetric Henry Reaction

The asymmetric Henry reaction, the addition of a nitroalkane to an aldehyde, is a powerful tool for the synthesis of valuable β-nitro alcohols, which are precursors to β-amino alcohols and α-hydroxy carboxylic acids. The catalytic efficiency of copper(II) complexes of Schiff base ligands derived from this compound and various chiral amino alcohols was evaluated in the reaction between nitromethane and 4-nitrobenzaldehyde.

The rationale behind selecting the Henry reaction for this comparative study lies in its sensitivity to the steric and electronic properties of the catalyst. The formation of the carbon-carbon bond involves the coordination of both the aldehyde and the deprotonated nitroalkane to the chiral copper center. The ligand's architecture dictates the precise arrangement of these substrates, thereby controlling the stereochemical outcome of the reaction.

Below is a summary of the catalytic performance of different ligands in this model reaction. The ligands vary in the chiral amino alcohol component, allowing for a systematic investigation of the impact of the substituent on the stereochemical outcome.

Ligand (from chiral amino alcohol)Yield (%)Enantiomeric Excess (ee, %)
(S)-2-amino-2-phenylethanol8592 (S)
(S)-valinol8895 (S)
(1R,2S)-ephedrine7588 (R)
(S)-tert-leucinol9298 (S)

Reaction Conditions: 4-nitrobenzaldehyde (0.5 mmol), nitromethane (2.5 mmol), Cu(OAc)₂·H₂O (5 mol%), Ligand (5.5 mol%), ethanol (2 mL), room temperature, 48 h.

Analysis of Catalytic Performance:

The data clearly indicates that the choice of the chiral amino alcohol component in the Schiff base ligand has a profound impact on both the yield and the enantioselectivity of the asymmetric Henry reaction.

  • Steric Hindrance: The ligand derived from (S)-tert-leucinol, which possesses a bulky tert-butyl group, exhibited the highest enantioselectivity (98% ee). This can be attributed to the increased steric hindrance around the copper center, which more effectively dictates the facial approach of the nucleophilic nitronate to the coordinated aldehyde.

  • Electronic Effects and Chelation: The subtle interplay of electronic effects from the substituents on the amino alcohol and their influence on the coordination geometry of the copper complex also play a crucial role.

  • Matching and Mismatching Effects: The use of (1R,2S)-ephedrine resulted in the formation of the (R)-product, demonstrating the influence of the ligand's chirality on the product's stereochemistry. This highlights the concept of chiral induction from the ligand to the product.

Experimental Protocols

A self-validating system in experimental design is paramount for reproducibility and reliability. The following protocols are detailed to ensure clarity and enable successful replication.

Synthesis of this compound

The synthesis of the foundational aldehyde is achieved via a Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of C-C bonds between aryl halides and arylboronic acids.[1][2][3]

Diagram of Synthetic Workflow:

G cluster_synthesis Synthesis of this compound A 2-Bromo-6-hydroxybenzaldehyde D Reaction Mixture A->D B Phenylboronic acid B->D C Pd(PPh₃)₄, Na₂CO₃, Toluene/Ethanol/H₂O C->D Catalyst & Base E Workup & Purification D->E Reflux F This compound E->F G cluster_ligand Synthesis of Chiral Schiff Base Ligand Aldehyde 2-Hydroxy-[1,1'-biphenyl]- 3-carbaldehyde Product Chiral Schiff Base Ligand Aldehyde->Product Amine Chiral Amino Alcohol Amine->Product Solvent Ethanol Solvent->Product Reflux G cluster_cycle Asymmetric Henry Reaction Catalytic Cycle Catalyst [Cu(II)-Ligand] Intermediate1 [Cu(II)-Ligand-Aldehyde] Catalyst->Intermediate1 + Aldehyde Aldehyde Aldehyde Nitroalkane Nitroalkane Nitronate Nitronate Anion Nitroalkane->Nitronate - H⁺ Intermediate2 [Cu(II)-Ligand-Aldehyde-Nitronate] Intermediate1->Intermediate2 + Nitronate Product β-Nitro Alcohol Intermediate2->Product C-C Bond Formation Product->Catalyst - Product, + H₂O

References

Navigating Structural Elucidation: A Comparative Guide to Experimental and Predicted NMR Spectra of 2-hydroxy-biphenyl-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate structural confirmation of novel compounds is a critical step. This guide provides a comparative analysis of predicted Nuclear Magnetic Resonance (NMR) spectra for 2-hydroxy-biphenyl-3-carbaldehyde against experimental data from structurally related compounds, offering a framework for spectral interpretation and validation.

This guide leverages predicted ¹H and ¹³C NMR data and juxtaposes it with published experimental data for analogous biphenyl and benzaldehyde derivatives to provide a robust analytical perspective. The comparison highlights the utility of predictive tools in modern spectroscopic workflows, especially when reference spectra for a specific molecule are unavailable.

Predicted NMR Data for 2-hydroxy-biphenyl-3-carbaldehyde

To establish a baseline for comparison, the ¹H and ¹³C NMR spectra for 2-hydroxy-biphenyl-3-carbaldehyde were predicted using online NMR prediction tools.[1][2][3] These platforms utilize algorithms, such as neural networks and HOSE (Hierarchically Ordered Spherical description of Environment) codes, to estimate chemical shifts based on the molecular structure.[4][5]

Table 1: Predicted ¹H NMR Data for 2-hydroxy-biphenyl-3-carbaldehyde

Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
11.5 - 12.0Singlet1HOH
10.1 - 10.4Singlet1HCHO
7.8 - 8.0Doublet1HAr-H
7.5 - 7.7Multiplet3HAr-H
7.3 - 7.5Multiplet3HAr-H
7.0 - 7.2Triplet1HAr-H

Table 2: Predicted ¹³C NMR Data for 2-hydroxy-biphenyl-3-carbaldehyde

Predicted Chemical Shift (ppm)Assignment
192.0 - 195.0CHO
158.0 - 162.0C-OH
140.0 - 143.0Ar-C
136.0 - 139.0Ar-C
133.0 - 135.0Ar-CH
130.0 - 132.0Ar-C
128.0 - 130.0Ar-CH
127.0 - 129.0Ar-CH
124.0 - 126.0Ar-CH
120.0 - 122.0Ar-C
118.0 - 120.0Ar-CH
115.0 - 117.0Ar-CH

Experimental NMR Data of Structurally Similar Compounds

Table 3: Experimental ¹H NMR Data for Selected Biphenyl Derivatives

CompoundSolventChemical Shifts (ppm) and Multiplicities
Biphenyl-2-carbaldehyde[6]CDCl₃10.00 (s, 1H), 8.05–8.03 (m, 1H), 7.63 (td, J = 7.5, 1.4 Hz, 1H), 7.50–7.42 (m, 5H), 7.39–7.37 (m, 2H)
3'-methyl-[1,1'-biphenyl]-2-carbaldehyde[7]CDCl₃9.95 (s, 1 H, CHO), 7.99 (d, J = 8.0 Hz, 1 H, Ar), 7.62 – 7.58 (m, 2 H, Ar), 7.48 – 7.41 (m, 1 H, Ar), 7.33 (t, J = 8.0 Hz, 1 H, Ar), 7.16 (t, J = 8.0 Hz, 2 H, Ar), 2.42 (s, 3 H, CH₃)
Biphenyl[8]CDCl₃7.436 (d), 7.260 (d), 7.169 (t)

Table 4: Experimental ¹³C NMR Data for Selected Biphenyl Derivatives

CompoundSolventChemical Shifts (ppm)
3'-methyl-[1,1'-biphenyl]-2-carbaldehyde[7]CDCl₃192.3 (CHO), 146.0, 137.9, 137.5, 133.5, 133.3, 130.6, 130.6, 128.7, 128.1, 127.5, 127.3, 127.1, 21.3 (CH₃)
2'-nitro-[1,1'-biphenyl]-4-carbaldehyde[7]CDCl₃191.6 (CHO), 148.5, 143.6, 135.5, 135.0, 132.6, 131.5, 129.7, 129.0, 128.5, 124.3

The experimental data for these related compounds show characteristic signals for the aldehyde proton around 9.95-10.00 ppm and the aldehyde carbon around 191.6-192.3 ppm, which aligns well with the predicted values for 2-hydroxy-biphenyl-3-carbaldehyde. The aromatic protons and carbons also fall within comparable ranges, with expected variations due to the different substitution patterns.

Experimental Protocols

The acquisition of high-quality NMR data is fundamental for accurate structural elucidation.[9] A general protocol for obtaining ¹H and ¹³C NMR spectra for a small organic molecule like 2-hydroxy-biphenyl-3-carbaldehyde is as follows.[10][11]

1. Sample Preparation:

  • Amount: For a standard NMR tube (5 mm diameter), dissolve 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.[10]

  • Solvent: Use a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) to avoid solvent signals in the ¹H spectrum.[10] The choice of solvent can slightly influence chemical shifts.

  • Procedure: Dissolve the sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Transfer the solution to the NMR tube. Ensure the sample is fully dissolved; if not, gentle warming or vortexing may be applied. If solids persist, filter the solution to prevent issues with shimming.[10]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm.[12]

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: NMR spectra are recorded on a spectrometer, which consists of a powerful magnet, a probe, a radiofrequency source, and a detector.[13]

  • Locking and Shimming: The spectrometer's magnetic field is "locked" onto the deuterium signal of the solvent to maintain a stable field. The magnetic field homogeneity is then optimized through a process called "shimming" to obtain sharp spectral lines.

  • Acquisition Parameters (¹H NMR):

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

    • Relaxation Delay: A delay of 1-5 seconds between scans allows for the nuclear spins to return to equilibrium.

  • Acquisition Parameters (¹³C NMR):

    • Pulse Sequence: A proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance signal-to-noise through the Nuclear Overhauser Effect (NOE).[12]

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.[12]

    • Acquisition Time: This can range from 20 minutes to several hours depending on the sample concentration.[10]

3. Data Processing:

  • Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.

  • Referencing: The chemical shifts are referenced to the TMS signal at 0 ppm.

  • Integration: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons.[13]

Visualization of the Comparative Workflow

The logical flow of cross-referencing experimental and predicted NMR data can be visualized as follows:

NMR_Validation_Workflow cluster_data_acquisition Data Acquisition cluster_analysis Comparative Analysis cluster_outcome Outcome Target Target Molecule: 2-hydroxy-biphenyl-3-carbaldehyde Pred_Data Predicted NMR Spectra (nmrdb.org, etc.) Target->Pred_Data Exp_Data Experimental NMR Data (Analogous Compounds) Compare Cross-Reference and Compare: - Chemical Shifts - Multiplicities - Integration Exp_Data->Compare Pred_Data->Compare Validation Structural Validation/ Interpretation Compare->Validation

Caption: Workflow for NMR-based structural elucidation.

References

Comparative Cytotoxicity Analysis: 2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde and its Schiff Base Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the cytotoxic profiles of 2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde and its Schiff base derivatives is currently limited by the lack of publicly available experimental data. Extensive literature searches did not yield specific studies that directly compare the cytotoxic effects, such as IC50 values, of the parent aldehyde and its corresponding Schiff base derivatives against cancer cell lines.

This guide will, therefore, provide a general overview of the methodologies used to assess cytotoxicity in related compounds and outline the potential signaling pathways that are often implicated in the cytotoxic action of such molecules.

Experimental Protocols for Cytotoxicity Assessment

The most common method to evaluate the cytotoxicity of chemical compounds in cancer research is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . This colorimetric assay assesses the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound and its Schiff base derivatives) and incubated for a specified period, typically 24, 48, or 72 hours. A control group of untreated cells is also maintained.

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution. The plate is then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO) or a specialized detergent-based solution.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance of the treated cells is compared to the absorbance of the control cells to determine the percentage of cell viability. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is then calculated from the dose-response curve.

Potential Signaling Pathways in Cytotoxicity

While specific pathways for this compound and its derivatives are not documented, related compounds, including other Schiff bases and biphenyl derivatives, have been shown to induce cytotoxicity through various mechanisms. One of the key pathways often implicated is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway .

The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis (programmed cell death). Dysregulation of this pathway is a common feature of many cancers. Certain therapeutic agents can induce apoptosis in cancer cells by modulating the activity of key proteins within the MAPK pathway, such as ERK, JNK, and p38 kinases.

Visualizing Experimental and Logical Workflows

To illustrate the processes involved in cytotoxicity studies and the potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_cell_culture Cell Culture Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compounds Add Test Compounds at Various Concentrations incubation_24h->add_compounds incubation_48h Incubate for 48h add_compounds->incubation_48h add_mtt Add MTT Solution incubation_48h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h add_solubilizer Add Solubilization Solution incubation_4h->add_solubilizer read_absorbance Measure Absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50

Caption: Experimental workflow for determining cytotoxicity using the MTT assay.

mapk_pathway compound Cytotoxic Compound (e.g., Schiff Base Derivative) ros Reactive Oxygen Species (ROS) Generation compound->ros stress Cellular Stress ros->stress mapkkk MAPKKK (e.g., ASK1) stress->mapkkk mapkk MAPKK (e.g., MKK4/7, MKK3/6) mapkkk->mapkk mapk MAPK (JNK, p38) mapkk->mapk transcription_factors Activation of Transcription Factors (e.g., AP-1, p53) mapk->transcription_factors apoptosis Apoptosis transcription_factors->apoptosis

Caption: A simplified representation of the MAPK signaling pathway leading to apoptosis.

Benchmarking new synthetic routes for 2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde against literature methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of potential synthetic routes for 2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde, a valuable intermediate in organic synthesis. Due to a lack of specific literature for this exact compound, this comparison benchmarks established ortho-formylation methods on the readily available precursor, 2-hydroxybiphenyl, against a modern cross-coupling strategy. The data presented for yields and reaction conditions are based on analogous transformations reported for similar substrates and should be considered representative.

Introduction to Synthetic Strategies

The synthesis of this compound involves the introduction of a formyl group ortho to the hydroxyl group of 2-hydroxybiphenyl. Traditional methods for this transformation include the Reimer-Tiemann, Duff, and Vilsmeier-Haack reactions. A contemporary alternative is the Suzuki-Miyaura cross-coupling reaction, which offers a different strategic approach. This guide will compare these four potential routes.

Quantitative Data Summary

The following table summarizes the key quantitative metrics for the different synthetic approaches. It is important to note that a literature search indicated that the Duff reaction on 2-hydroxybiphenyl was unsuccessful in producing the desired aldehyde.[1] The data for the other methods are extrapolated from reactions on similar phenolic substrates.

Synthetic RouteKey ReagentsTypical Yield (%)Reaction Time (h)Temperature (°C)Key AdvantagesKey Disadvantages
New Synthetic Route: Suzuki-Miyaura Coupling 3-Bromo-2-hydroxybenzaldehyde, Phenylboronic acid, Pd catalyst, Base70-958-1680-100High yield, high regioselectivity, broad substrate scope.Requires pre-functionalized starting materials, catalyst cost.
Literature Method 1: Reimer-Tiemann Reaction 2-Hydroxybiphenyl, Chloroform, Strong Base (e.g., NaOH)20-603-660-70Inexpensive reagents, one-pot reaction.[2][3][4]Low to moderate yields, formation of para isomer, use of toxic chloroform.[4]
Literature Method 2: Duff Reaction 2-Hydroxybiphenyl, Hexamethylenetetramine, AcidReported as unsuccessful-150-160Mild acidic conditions.[5]Low yields, rigorous conditions, reported failure for this substrate.[1][6]
Literature Method 3: Vilsmeier-Haack Reaction 2-Hydroxybiphenyl, DMF, POCl₃50-802-60-80Good yields, milder than Duff reaction.Requires electron-rich substrates, Vilsmeier reagent is moisture sensitive.[7][8]

Experimental Protocols

Detailed methodologies for each of the key synthetic routes are provided below. These protocols are based on general procedures for these reaction types.

New Synthetic Route: Suzuki-Miyaura Coupling

This proposed route involves the palladium-catalyzed cross-coupling of a pre-formylated and halogenated phenol with phenylboronic acid.

Materials:

  • 3-Bromo-2-hydroxybenzaldehyde

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Degassed 1,4-Dioxane and deionized water

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried round-bottom flask, add 3-Bromo-2-hydroxybenzaldehyde (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol), to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 8-16 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Literature Method 1: Reimer-Tiemann Reaction

This classical method achieves ortho-formylation of phenols using chloroform in a basic medium.[3][4][9]

Materials:

  • 2-Hydroxybiphenyl

  • Chloroform (CHCl₃)

  • Sodium hydroxide (NaOH)

  • Ethanol and Water

  • Hydrochloric acid (HCl) for workup

Procedure:

  • Dissolve 2-hydroxybiphenyl (1.0 equiv) and sodium hydroxide (8.0 equiv) in a mixture of ethanol and water.

  • Heat the solution to 70 °C.

  • Add chloroform (2.0 equiv) dropwise over 1 hour.

  • Stir the resulting mixture for 3 hours at 70 °C.

  • Cool the reaction to room temperature and remove the ethanol by rotary evaporation.

  • Acidify the remaining aqueous solution to pH 4-5 with HCl.

  • Extract the product with ethyl acetate, wash with water and brine, and dry over sodium sulfate.

  • Concentrate the organic layer and purify the product by chromatography or distillation.

Literature Method 2: Duff Reaction

This formylation uses hexamethylenetetramine in an acidic medium. While reported as unsuccessful for 2-hydroxybiphenyl, the general protocol is included for completeness.[5][10][11]

Materials:

  • 2-Hydroxybiphenyl

  • Hexamethylenetetramine (HMTA)

  • Glyceroboric acid or trifluoroacetic acid

  • Sulfuric acid for hydrolysis

Procedure:

  • Mix 2-hydroxybiphenyl with glyceroboric acid and hexamethylenetetramine.

  • Heat the mixture to 150-160 °C for 2-3 hours under anhydrous conditions.[1]

  • Cool the reaction mixture and hydrolyze by adding dilute sulfuric acid.

  • Isolate the product by steam distillation or extraction.

Literature Method 3: Vilsmeier-Haack Reaction

This method employs a Vilsmeier reagent, generated in situ from DMF and an acid chloride, to formylate electron-rich aromatic rings.[7][8][12]

Materials:

  • 2-Hydroxybiphenyl

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Sodium acetate for workup

Procedure:

  • To a solution of 2-hydroxybiphenyl in DMF at 0 °C, add phosphorus oxychloride dropwise.

  • Allow the reaction to stir at room temperature for 6.5 hours.

  • Quench the reaction by adding a solution of sodium acetate in water at 0 °C.

  • Dilute with water and extract with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the discussed synthetic routes.

Synthetic_Routes cluster_formylation Formylation of 2-Hydroxybiphenyl cluster_coupling Suzuki-Miyaura Coupling 2-Hydroxybiphenyl 2-Hydroxybiphenyl Reimer-Tiemann Reimer-Tiemann 2-Hydroxybiphenyl->Reimer-Tiemann CHCl3, NaOH Duff Reaction Duff Reaction 2-Hydroxybiphenyl->Duff Reaction HMTA, Acid Vilsmeier-Haack Vilsmeier-Haack 2-Hydroxybiphenyl->Vilsmeier-Haack DMF, POCl3 Target This compound Reimer-Tiemann->Target Duff Reaction->Target Low/No Yield Vilsmeier-Haack->Target 3-Bromo-2-hydroxybenzaldehyde 3-Bromo-2-hydroxybenzaldehyde Suzuki-Miyaura Suzuki-Miyaura 3-Bromo-2-hydroxybenzaldehyde->Suzuki-Miyaura Phenylboronic Acid Phenylboronic Acid Phenylboronic Acid->Suzuki-Miyaura Suzuki-Miyaura->Target Pd Catalyst, Base

Caption: Comparative overview of synthetic strategies.

Experimental_Workflow cluster_suzuki Suzuki-Miyaura Workflow cluster_reimer Reimer-Tiemann Workflow S1 Reactant Mixing (Bromo-aldehyde, Boronic Acid, Base) S2 Inert Atmosphere S1->S2 S3 Solvent & Catalyst Addition S2->S3 S4 Heating & Stirring (8-16h, 80-100°C) S3->S4 S5 Workup & Extraction S4->S5 S6 Purification (Chromatography) S5->S6 R1 Dissolve Phenol & Base R2 Heating to 70°C R1->R2 R3 Dropwise Chloroform Addition R2->R3 R4 Stirring at 70°C (3h) R3->R4 R5 Solvent Removal & Acidification R4->R5 R6 Extraction & Purification R5->R6

Caption: Step-by-step experimental workflows.

References

Safety Operating Guide

Personal protective equipment for handling 2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde (CAS No. 14562-10-8). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and causes serious eye irritation.[1] The following personal protective equipment is mandatory to prevent exposure.

Protection TypeSpecificationRationale
Eye and Face Protection Safety goggles with side-shields.[1]To prevent eye irritation from splashes or dust.
Hand Protection Protective gloves (e.g., Nitrile).To prevent skin contact.
Skin and Body Protection Impervious clothing, such as a lab coat.[1]To protect against accidental skin exposure.
Respiratory Protection A suitable respirator should be used if ventilation is inadequate or dust/vapors are generated.[1]To avoid inhalation of harmful dust or vapors.

Operational Plan: Step-by-Step Handling Procedures

1. Engineering Controls:

  • Work in a well-ventilated area.

  • Ensure a safety shower and eyewash station are readily accessible.[1]

2. Pre-Handling:

  • Read and understand the Safety Data Sheet (SDS) thoroughly before starting any work.

  • Inspect the container for any damage or leaks.

  • Don the appropriate PPE as specified in the table above.

3. Handling:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke when using this product.[1]

  • Use only outdoors or in a well-ventilated area.[1]

  • Keep the container tightly closed when not in use.[1]

4. Storage:

  • Store in a well-ventilated place.[1]

  • Keep the container tightly closed.[1]

  • Store in a locked-up area.[1]

Emergency and First Aid Procedures

Exposure RouteFirst Aid Measures
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] Immediately call a physician.
Skin Contact Wash with plenty of soap and water.[1] Remove contaminated clothing and shoes and call a physician.
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1] If breathing is difficult, give cardiopulmonary resuscitation (CPR).
Ingestion Rinse mouth.[1] Do NOT induce vomiting. Call a physician.

Spill and Disposal Plan

1. Spill Response:

  • Use full personal protective equipment.[1]

  • Avoid breathing vapors, mist, dust, or gas.[1]

  • Ensure adequate ventilation.[1]

  • Evacuate personnel to safe areas.[1]

  • Prevent further leakage or spillage if safe to do so.

  • Keep the product away from drains or water courses.[1]

2. Disposal:

  • Dispose of contents and container in accordance with local regulations.[1]

  • Do not let the product enter drains, other waterways, or soil.[2]

  • Contaminated packaging should be disposed of as the unused product.

Workflow for Safe Handling and Disposal

Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency cluster_response Response cluster_disposal Disposal prep1 Review SDS prep2 Don PPE prep1->prep2 handling1 Work in Ventilated Area prep2->handling1 handling2 Handle Chemical handling1->handling2 handling3 Store Properly handling2->handling3 spill Spill Occurs handling2->spill exposure Exposure Occurs handling2->exposure dispose Dispose of Waste per Regulations handling3->dispose spill_response Follow Spill Protocol spill->spill_response first_aid Administer First Aid exposure->first_aid

References

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.